Bis(hydroxymethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
1448-99-3 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
InChI Key |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
Canonical SMILES |
C(N(CO)C(=O)N)O |
Other CAS No. |
25155-29-7 |
Synonyms |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and finds applications in various industrial processes, including textiles and coatings.[1] Its synthesis from urea (B33335) and formaldehyde (B43269) is a fundamental reaction in polymer chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and analytical characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and material science.
Introduction
The synthesis of this compound is the initial and critical step in the formation of urea-formaldehyde resins.[2] The reaction involves the addition of formaldehyde to the amino groups of urea, a process known as methylolation or hydroxymethylation.[2] This reaction can be catalyzed by both acids and bases, with the pH of the reaction medium playing a crucial role in the reaction rate and the distribution of products.[3][4] The overall synthesis can be divided into two main stages: the initial addition reaction to form mono-, di-, tri-, and tetra-methylolureas, followed by a slower condensation reaction under acidic conditions to form polymeric chains.[2] This guide focuses on the synthesis of the N,N'-bis(hydroxymethyl)urea isomer.
Chemical Reaction Pathway
The synthesis of this compound from urea and formaldehyde proceeds through a nucleophilic addition mechanism. The nitrogen atoms of the urea molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. The reaction can be catalyzed by both acids and bases. Under alkaline conditions, the formation of methylolureas is favored, while acidic conditions promote the subsequent condensation reactions that lead to polymer formation.[2]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound under various conditions.
General Laboratory Scale Synthesis
This protocol describes a common laboratory method for preparing this compound.
Materials:
-
Urea (6.0 g)
-
Formaldehyde (37% w/v aqueous solution, 16.2 ml, 2 molar equivalents)
-
Sodium dihydrogen phosphate (B84403) (0.2 g)[2]
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Water condenser
-
Thermometer
Procedure:
-
Set up the three-neck round-bottom flask with a magnetic stirrer, water condenser, and thermometer.
-
To the flask, add 16.2 ml of 37% (w/v) formaldehyde solution and 0.2 g of sodium dihydrogen phosphate.[2]
-
Begin stirring and heat the mixture to 70°C using a water bath.[2]
-
Once the temperature is stable, add 6.0 g of urea to the solution.[2]
-
Maintain the reaction temperature at 70°C and continue stirring for 2 hours.[2]
-
After 2 hours, remove the flask from the heat and allow it to cool to room temperature.
-
The resulting product is a clear, viscous liquid. For a solid product, the solvent can be removed using a thin-layer evaporator at 30°C.[5]
Synthesis with pH Control
This protocol emphasizes the importance of pH control for optimizing the synthesis.
Materials:
-
Urea (6.006 g)
-
Formalin (17 ml)
-
Methanol (9 ml)
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Water condenser
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and water condenser, combine 17 ml of formalin and 9 ml of methanol.[5]
-
Adjust the pH of the mixture to 7.5 using a sodium hydroxide solution.[5]
-
Heat the mixture to 70°C.[5]
-
Add 6.006 g of urea to the heated solution.
-
Maintain the reaction temperature at 75°C and monitor the pH periodically, adjusting as necessary to maintain a pH of 7.5.[5]
-
The reaction is complete after approximately 2 hours, indicated by the formation of a clear, transparent, sticky, and viscous liquid.[5]
-
Immediately cool the flask and neutralize the solution.[5]
-
Store the resulting liquor at 4°C.[5]
Purification
Purification of this compound is typically achieved through recrystallization to remove unreacted starting materials and byproducts.
General Recrystallization Procedure:
-
Dissolution: Dissolve the crude this compound product in a minimum amount of a suitable hot solvent. A mixture of ethanol (B145695) and water is often effective.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
The following tables summarize key quantitative data from various synthesis and characterization studies of this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Urea to Formaldehyde Molar Ratio | 1:2 | [2] |
| Reaction Temperature | 70-75°C | [2][5] |
| Reaction Time | 2 hours | [2][5] |
| pH | 7.5 (alkaline) | [5] |
| Catalyst | Sodium dihydrogen phosphate | [2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 126 °C | [1] |
| Molecular Formula | C₃H₈N₂O₃ | [1] |
| Molar Mass | 120.11 g/mol | [1] |
| Solubility in Water | Good | [1] |
Table 3: Spectroscopic Data for this compound
| Technique | Peak/Shift (δ) | Assignment | Reference |
| ¹H NMR (D₂O) | 5.02 ppm (s, 4H) | HOCH₂NCH₂ OCH₂NCH₂ OH | [7] |
| 4.84 ppm (s, 4H) | HOCH₂ NCH₂OCH₂NCH₂ OH | [7] | |
| ¹³C NMR (D₂O) | 154.8 ppm | C=O | [7] |
| 78.2 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |
| 67.7 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |
| FTIR (cm⁻¹) | ~3438, ~3340 | N-H stretching | [8] |
| ~1677 | C=O stretching | [8] | |
| ~1600 | NH₂ in-plane bending | [8] |
Conclusion
The synthesis of this compound from urea and formaldehyde is a well-established reaction that is fundamental to the production of urea-formaldehyde resins. The reaction conditions, particularly temperature and pH, must be carefully controlled to achieve a high yield of the desired product and minimize the formation of byproducts and subsequent condensation polymers. This guide provides detailed experimental protocols and a summary of key data to aid researchers in the successful synthesis and characterization of this compound. The provided information serves as a solid foundation for further research and development in the field of polymer and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fud.edu.ng [fud.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. afrischolarrepository.net.ng [afrischolarrepository.net.ng]
- 5. docsdrive.com [docsdrive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key chemical intermediate with significant industrial and research applications. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data, and spectroscopic analyses are presented to support its application in research and development, particularly in polymer chemistry and potentially as a scaffold in drug design.
Introduction
N,N'-Bis(hydroxymethyl)urea (CAS No. 140-95-4) is an organic compound derived from the reaction of urea (B33335) with formaldehyde (B43269).[1] It is a white, water-soluble solid that serves as a crucial precursor in the production of urea-formaldehyde resins, which are widely used as adhesives and in molding compounds.[1] Beyond its industrial importance, its bifunctional nature, containing two hydroxymethyl groups, makes it a valuable cross-linking agent and a subject of interest in materials science and medicinal chemistry. This guide aims to provide a detailed technical resource on the chemical properties and handling of N,N'-Bis(hydroxymethyl)urea for scientific professionals.
Chemical and Physical Properties
N,N'-Bis(hydroxymethyl)urea is a white crystalline powder under standard conditions.[2] It is highly soluble in water due to the presence of polar hydroxymethyl and urea functional groups, which readily form hydrogen bonds.[1] The compound is heat-sensitive and should be stored in a refrigerator.[2]
Table 1: Physicochemical Properties of N,N'-Bis(hydroxymethyl)urea
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-Bis(hydroxymethyl)urea | |
| Synonyms | Dimethylolurea, DMU | [3] |
| CAS Number | 140-95-4 | [3] |
| Molecular Formula | C₃H₈N₂O₃ | |
| Molecular Weight | 120.11 g/mol | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 125-126 °C (with decomposition) | [4] |
| Solubility in Water | High (150 g/L) | [1][5] |
| Storage Temperature | 2-8 °C |
Synthesis and Purification
The primary industrial synthesis of N,N'-Bis(hydroxymethyl)urea involves the controlled reaction of urea with an excess of formaldehyde in an aqueous solution.[1] The reaction is typically carried out under neutral to slightly alkaline conditions to favor the formation of the dimethylol derivative over monomethylolurea and subsequent condensation reactions.[6]
Synthesis Workflow
Caption: General workflow for the synthesis of N,N'-Bis(hydroxymethyl)urea.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of N,N'-Bis(hydroxymethyl)urea.
Materials:
-
Urea (1 mole)
-
Formaldehyde (37% aqueous solution, 2.2 moles)
-
Sodium hydroxide (B78521) (1 M solution)
-
Hydrochloric acid (1 M solution)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, combine 1 mole of urea with 2.2 moles of 37% formaldehyde solution.
-
Adjust the pH of the mixture to between 7.5 and 8.5 using a 1 M sodium hydroxide solution.
-
Gently heat the mixture to 60-70 °C with continuous stirring. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by periodically taking small samples and observing for the disappearance of the sharp odor of formaldehyde.
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water, followed by a cold ethanol (B145695) wash to remove unreacted starting materials and byproducts.
-
Dry the purified N,N'-Bis(hydroxymethyl)urea in a vacuum oven at a temperature not exceeding 50 °C to prevent decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N,N'-Bis(hydroxymethyl)urea.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons, the C-H protons of the hydroxymethyl groups, and the O-H protons. The chemical shifts and coupling patterns provide valuable information about the molecular structure. Due to proton exchange, the N-H and O-H signals may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the urea moiety and the carbon atoms of the hydroxymethyl groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms. In studies of urea-formaldehyde resins, the signals of symmetric and asymmetric dimethylol urea can be distinguished.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N,N'-Bis(hydroxymethyl)urea provides information about its functional groups.
Table 2: Expected FTIR Vibrational Modes for N,N'-Bis(hydroxymethyl)urea
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H Stretching (broad) | Hydroxymethyl (-CH₂OH) |
| 3400 - 3300 | N-H Stretching | Amide (-NH-) |
| 2950 - 2850 | C-H Stretching | Methylene (B1212753) (-CH₂-) |
| 1700 - 1650 | C=O Stretching (Amide I) | Urea (-NH-CO-NH-) |
| 1650 - 1550 | N-H Bending (Amide II) | Amide (-NH-) |
| 1470 - 1450 | C-N Stretching | Amide (-NH-) |
| 1100 - 1000 | C-O Stretching | Hydroxymethyl (-CH₂OH) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of N,N'-Bis(hydroxymethyl)urea is available in the NIST WebBook.[8] The fragmentation pattern can be used to confirm the molecular weight and structure of the compound.
Chemical Reactivity and Mechanisms
Formation Kinetics
The reaction between urea and formaldehyde to form N,N'-Bis(hydroxymethyl)urea is reversible and catalyzed by both acids and bases, with the lowest reaction rate observed around pH 7.[9] The formation of monomethylolurea is the initial step, followed by the slower addition of a second formaldehyde molecule to yield the bis(hydroxymethyl) derivative.[9] The reaction kinetics are influenced by temperature, pH, and the molar ratio of the reactants.[10]
Role in Urea-Formaldehyde Resin Formation
N,N'-Bis(hydroxymethyl)urea is a key intermediate in the acid-catalyzed condensation polymerization that forms urea-formaldehyde resins.[1] Under acidic conditions, the hydroxymethyl groups can react with the amino groups of other urea or methylolurea molecules to form methylene bridges (-CH₂-) and methylene ether bridges (-CH₂-O-CH₂-), leading to the formation of a cross-linked polymer network.
Caption: Simplified reaction pathway for urea-formaldehyde resin formation.
Applications in Research and Drug Development
While the primary application of N,N'-Bis(hydroxymethyl)urea is in the polymer industry, its chemical properties suggest potential uses in other research areas, including drug development.
Cross-linking Agent for Hydrogels
The bifunctional nature of N,N'-Bis(hydroxymethyl)urea makes it a potential cross-linking agent for the formation of hydrogels.[11] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are extensively studied for applications in drug delivery, tissue engineering, and wound management.[12] The urea functionality may impart desirable properties to the hydrogel, such as enhanced hydrogen bonding and biocompatibility.[13]
Scaffold in Medicinal Chemistry
Urea derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[14] The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, which is crucial for binding to biological targets. While specific pharmacological studies on N,N'-Bis(hydroxymethyl)urea are limited, its structure could serve as a starting point for the design and synthesis of novel bioactive molecules. For instance, it is a known process-related impurity in the synthesis of the antidiabetic drug Glimepiride.[15]
Toxicology and Safety
N,N'-Bis(hydroxymethyl)urea is classified as causing serious eye irritation.[3] It is harmful to aquatic life.[16] While acute oral and dermal toxicity are reported to be low, the toxicological properties have not been thoroughly investigated.[16][17] As with all chemicals, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 3: Toxicological Data Summary
| Endpoint | Result | Reference(s) |
| Acute Oral Toxicity (rat) | LD50 > 2000 mg/kg bw | [17] |
| Acute Dermal Toxicity (rat) | LD50 > 2000 mg/kg bw | [17] |
| Acute Inhalation Toxicity (rat) | LC50 > 5.152 mg/L/4h | [17] |
| Eye Irritation | Causes serious eye irritation | [3] |
| Aquatic Toxicity | Harmful to aquatic life (EC50 Daphnia magna: > 120 mg/l) | [16] |
Conclusion
N,N'-Bis(hydroxymethyl)urea is a versatile chemical with well-defined physical and chemical properties. Its primary role as a monomer in the synthesis of urea-formaldehyde resins is well-established. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and reactivity. Furthermore, its potential applications as a cross-linking agent in hydrogels and as a scaffold in medicinal chemistry highlight its relevance to researchers and drug development professionals. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in scientific endeavors.
References
- 1. ureaknowhow.com [ureaknowhow.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 4. Bis(hydroxymethyl)urea - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to Dimethylolurea (CAS 140-95-4)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylolurea (B1678115), also known as 1,3-Bis(hydroxymethyl)urea, is an organic compound with the CAS number 140-95-4.[1] It appears as a white, odorless powder and is a key chemical intermediate derived from the reaction of urea (B33335) and formaldehyde (B43269).[1][2][3] While its primary applications are in industrial settings—notably as a cross-linking agent in the textile, wood, and adhesive industries—its role as a formaldehyde-releaser and its use in controlled-release formulations provide areas of interest for broader scientific research.[4][5] This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, mechanisms of action, and key applications, with a focus on data-driven presentation and experimental detail.
Physicochemical and Toxicological Data
Quantitative data regarding the properties and safety of Dimethylolurea are summarized below for clear reference and comparison.
Table 1: Physicochemical Properties of Dimethylolurea
| Property | Value | Source |
| CAS Number | 140-95-4 | [1][2] |
| Molecular Formula | C₃H₈N₂O₃ | [1][4] |
| Molecular Weight | 120.11 g/mol | [1][4] |
| Appearance | White powder/solid | [2][3] |
| Melting Point | 124-128°C (decomposes) | [6] |
| Density | ~1.34 g/cm³ | [2][6] |
| Water Solubility | 150 g/L | [2] |
| Flash Point | >100°C | [2][6] |
| pKa | 12.14 ± 0.46 (Predicted) | [2] |
| LogP | -2.610 (Estimated) | [2] |
Table 2: Safety and Hazard Information
| Hazard Identification | Value/Statement | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H319: Causes serious eye irritation | [2] |
| RTECS Number | YS2716350 | [2][7] |
| Primary Hazard | Formaldehyde releaser; can cause allergic contact dermatitis | [4][5] |
| Autoignition Temperature | >200°C | [8] |
Synthesis and Core Mechanisms
Synthesis Pathway
Dimethylolurea is produced industrially through the condensation reaction of one mole of urea with two moles of formaldehyde.[2] The reaction is typically conducted in an aqueous solution under controlled temperature and pH. It is a hydroxymethylation process where formaldehyde adds to the amino groups of urea.
Caption: Synthesis of Dimethylolurea from Urea and Formaldehyde.
Experimental Protocol: Industrial Synthesis
This protocol is a generalized representation of the industrial production of Dimethylolurea.
-
Reaction Setup: A stirred vessel is charged with an aqueous solution of formaldehyde.
-
Neutralization: The formaldehyde solution is neutralized to a slightly alkaline pH using a base like triethanolamine.[2]
-
Reactant Addition: Urea is added to the vessel in a 1:2 molar ratio (Urea:Formaldehyde). The addition is performed with cooling to maintain the reaction temperature below 40°C, as the reaction is slightly exothermic.[2]
-
Reaction Period: The mixture is stirred for several hours to allow for the formation of Dimethylolurea.[2] The progress of the reaction can be monitored by measuring the decrease in free formaldehyde.
-
Crystallization: After the reaction is complete, the mixture is cooled to room temperature. Dimethylolurea crystals form upon cooling.[2]
-
Purification and Drying: The resulting crystals are separated from the solution. Purification can be achieved by recrystallization from 75% aqueous ethanol.[1][2]
-
Final Product: The purified product is dried, often in a spray-drying tower, to yield a white powder.[2]
Core Mechanism of Action: Cross-Linking
The utility of Dimethylolurea stems from its ability to act as a cross-linking agent. The two hydroxymethyl (-CH₂OH) groups are reactive and can form covalent bonds with functional groups on other molecules, such as the hydroxyl (-OH) groups in cellulose (B213188) or the amino (-NH) groups in other urea molecules. This reaction typically occurs under heat and often with an acid catalyst, resulting in the formation of stable methylene (B1212753) (-CH₂-) or dimethylene ether (-CH₂-O-CH₂-) linkages and the release of water.[9] This network of cross-links imparts stability and rigidity to the treated material.
Caption: General mechanism of substrate cross-linking by Dimethylolurea.
Key Applications and Methodologies
Textile Finishing
Dimethylolurea is extensively used as a finishing agent to impart crease-resistance and shrink-proofing to cotton and other cellulosic fabrics.[1][2] The cross-linking of cellulose chains prevents the formation of hydrogen bonds between them, which is the primary cause of wrinkling.[10]
The following diagram outlines the standard "pad-dry-cure" process used in the textile industry to apply Dimethylolurea.
Caption: Standard experimental workflow for treating fabric with Dimethylolurea.
Wood Modification
Similar to its application in textiles, Dimethylolurea is used to modify wood to improve its dimensional stability and durability.[11][12] The chemical penetrates the wood's cell wall and cross-links with cellulose, hemicellulose, and lignin. This bulking of the cell wall reduces swelling and shrinkage and increases resistance to fungal decay and weathering.[12][13]
Urea-Formaldehyde (UF) Resins and Adhesives
Dimethylolurea is a crucial intermediate in the production of urea-formaldehyde (UF) resins.[5] In this process, the initial hydroxymethylation to form mono- and dimethylolurea is followed by a condensation step under acidic conditions. The methylol groups react with other urea molecules to form methylene bridges, leading to the growth of a three-dimensional polymer network that constitutes the resin, which is widely used as an adhesive in wood products like particleboard and plywood.[9][14]
Controlled-Release Fertilizers
Dimethylolurea is a component of some slow-release nitrogen fertilizers.[15] It is part of a mixture of methylene urea polymers with limited water solubility.[16] In the soil, these polymers are slowly broken down by microbial action, gradually releasing water-soluble nitrogen that plants can absorb.[16] This controlled release mechanism improves nutrient use efficiency and reduces nitrogen loss to the environment through leaching or volatilization.[17][18]
Conclusion
Dimethylolurea (CAS 140-95-4) is a versatile chemical primarily defined by its bifunctional reactive hydroxymethyl groups. Its ability to form stable cross-links is the foundation of its widespread industrial use in enhancing the properties of cellulosic materials like cotton and wood, and in the formation of urea-formaldehyde resins. While not a direct therapeutic agent, its chemistry is relevant to drug development professionals in the context of controlled-release mechanisms and the study of formaldehyde-releasing compounds. The detailed protocols and mechanisms outlined in this guide provide a solid technical foundation for researchers working with or investigating this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Dimethylolurea | 140-95-4 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Dimethylolurea | 140-95-4 | FD33309 | Biosynth [biosynth.com]
- 5. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 140-95-4 Dimethylolurea AKSci P201 [aksci.com]
- 7. dimethylol urea, 140-95-4 [thegoodscentscompany.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The mechanical strength change of wood modified with DMDHEU :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Crosslinking Mechanism of Tannin-Based Adhesives Based on Model Compounds: Copolycondensation of Resorcinol with Dimethylol Urea [mdpi.com]
- 15. getchem.com [getchem.com]
- 16. EP1487761A2 - Slow release nitrogen fertilizer - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Bis(hydroxymethyl)urea molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of bis(hydroxymethyl)urea, a key compound in polymer chemistry and various industrial processes.
Introduction
This compound, also known as dimethylolurea, is an organic compound that serves as a crucial intermediate in the production of urea-formaldehyde (UF) resins.[1][2][3] Its ability to react with various functional groups makes it a versatile molecule in the synthesis of polymers and as a cross-linking agent. This guide delves into the fundamental chemical and physical characteristics of this compound, its synthesis, and its primary applications.
Molecular Structure and Formula
The chemical formula for this compound is C₃H₈N₂O₃.[4][5] Its structure consists of a central urea (B33335) molecule with hydroxymethyl groups attached to each of the nitrogen atoms. The IUPAC name for this compound is 1,3-bis(hydroxymethyl)urea.[4]
Chemical Structure:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 140-95-4 | [4][6][7] |
| Molecular Weight | 120.11 g/mol | [1][6][8][9] |
| Appearance | White crystalline solid/powder | [1][7][10] |
| Melting Point | 125-126 °C (with decomposition) | [1][9][11] |
| Boiling Point | 224.08°C (estimate) | [11] |
| Solubility in Water | Good / High (150 g/L) | [1][10][11] |
| XLogP3-AA | -2 | [8] |
Synthesis and Experimental Protocols
This compound is synthesized through the reaction of urea with an excess of formaldehyde (B43269) in an aqueous solution.[1][12] This reaction is typically carried out under alkaline conditions.[13]
Detailed Experimental Protocol for Synthesis:
The synthesis of urea-formaldehyde resins, which involves the initial formation of this compound, can be described in the following steps[13][14]:
-
Hydroxymethylation:
-
Adjust the pH of a formaldehyde solution to between 8.2 and 8.3 using a 20% NaOH solution.
-
Raise the temperature of the solution to 40°C.
-
Add urea in small portions over a period of 15 minutes, allowing the temperature to increase to 80°C.
-
Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation step, resulting in the formation of hydroxymethylated urea derivatives, including this compound.[13]
-
-
Polycondensation (for resin formation):
-
To proceed with the formation of urea-formaldehyde resin, the pH of the solution is adjusted to 4.5 with formic acid.
-
The acid-promoted polycondensation reaction is then carried out at 90 ± 1°C.[13]
-
The reaction between urea and formaldehyde is reversible and can be catalyzed by both acids and bases.[15]
Chemical Reactivity and Applications
5.1. Urea-Formaldehyde Resins
The primary application of this compound is as an intermediate in the production of urea-formaldehyde resins.[2][3] These thermosetting resins are widely used as adhesives in the manufacturing of particleboard, medium-density fiberboard (MDF), and plywood.[2]
5.2. Cross-linking Agent
This compound can act as a cross-linking agent. The hydroxymethyl groups can react with other molecules containing active hydrogen atoms, such as cellulose, to form stable cross-links, thereby modifying the properties of the material.[16] This property is utilized in the textile industry to impart wrinkle resistance to fabrics. While bis-urea compounds are explored for creating cross-linking monomers for applications like hydrogels and molecularly imprinted polymers, the specific use of this compound in advanced drug delivery systems is an area of ongoing research.[17][18]
5.3. Formaldehyde Releaser
This compound is known to be a formaldehyde releaser, meaning it can slowly decompose to release formaldehyde.[19][20] This property is utilized in some cosmetic and industrial applications where a slow and sustained release of formaldehyde is desired for its preservative or antimicrobial effects.[19][21] However, due to the potential health concerns associated with formaldehyde, the use of formaldehyde-releasing compounds is regulated in many regions.[20][21] The decomposition of hydroxymethyl urea is unstable and can release formaldehyde and urea.[16]
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of this compound from urea and formaldehyde.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | C3H8N2O3 | CID 3034365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N′-ビス(ヒドロキシメチル)尿素 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. echemi.com [echemi.com]
- 12. youtube.com [youtube.com]
- 13. vana.kirj.ee [vana.kirj.ee]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]
- 17. sciforum.net [sciforum.net]
- 18. pure.tue.nl [pure.tue.nl]
- 19. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 20. Formaldehyde may be found in cosmetic products even when unlabelled - PMC [pmc.ncbi.nlm.nih.gov]
- 21. safecosmetics.org [safecosmetics.org]
Physical and chemical properties of Bis(hydroxymethyl)urea
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as dimethylolurea (B1678115) (DMU), is an organic compound with significant applications in industrial chemistry and potential uses in pharmaceutical sciences. It is a key intermediate in the production of urea-formaldehyde resins and has been studied for its role as a corrosion inhibitor and as a building block for biologically active molecules.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its structure and related experimental workflows.
Chemical Structure and Identifiers
This compound is the product of the reaction between one molecule of urea (B33335) and two molecules of formaldehyde (B43269).[2] The hydroxymethyl groups are attached to the nitrogen atoms of the urea molecule.
Caption: Chemical Structure of N,N'-Bis(hydroxymethyl)urea.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | N,N′-Bis(hydroxymethyl)urea | [2] |
| Synonyms | 1,3-Bis(hydroxymethyl)urea, Dimethylolurea, DMU | [1][3] |
| CAS Number | 140-95-4 | [2][4] |
| Molecular Formula | C₃H₈N₂O₃ | [2][5] |
| InChI Key | QUBQYFYWUJJAAK-UHFFFAOYSA-N |[4] |
Physical Properties
This compound is a white crystalline solid at room temperature.[1][2] Its physical characteristics are largely dictated by the presence of multiple polar functional groups, which facilitate strong intermolecular hydrogen bonding.
Table 2: Summary of Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 120.11 g/mol | [2][5] |
| Appearance | White crystalline powder or solid | [1][2] |
| Melting Point | 125-126 °C (may decompose) | [2][6] |
| Solubility | Highly soluble in water; solubility in organic solvents varies with polarity. | [1][2] |
| Density | 1.556 g/cm³ |[1] |
Solubility Profile
The high solubility of this compound in water is attributed to its two hydroxymethyl groups and the urea backbone, which can readily form hydrogen bonds with water molecules.[1] Its solubility in organic solvents is variable and depends on the polarity of the solvent.[1] Generally, it is more soluble in polar organic solvents. The solubility of the compound also tends to increase with rising temperature.[1] The presence of impurities or significant shifts in pH can also affect its solubility characteristics.[1]
Chemical Properties and Reactivity
This compound exhibits versatile reactivity, primarily due to its hydroxymethyl groups.[1]
-
Formation of Urea-Formaldehyde Resins: It is a crucial intermediate in the acid-promoted polycondensation reaction that forms urea-formaldehyde (UF) resins, which are widely used as adhesives and coatings.[2][7]
-
Formation of Derivatives: The compound is known for its reactivity in forming various urea derivatives, making it a useful synthon in chemical synthesis.[1]
-
Corrosion Inhibition: Studies have shown that this compound can effectively inhibit the corrosion of steel in acidic solutions, such as hydrochloric acid.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents and should be stored separately.[8]
Applications in Research and Drug Development
While its primary use is industrial, this compound holds promise in other scientific fields.
-
Pharmaceutical Formulations: The compound has been investigated for potential applications in pharmaceutical formulations.[1]
-
Biologically Active Molecules: It serves as a versatile building block for the synthesis of various biologically active molecules.[1] The urea functional group is a key component in many modern drugs due to its ability to form stable hydrogen bonds with biological targets.[9]
-
Polymer Science: In materials science, it is used as a monomer to create specialized polymers with enhanced properties for coatings and adhesives.[1]
Experimental Protocols
Synthesis of this compound
This compound is synthesized through the hydroxymethylation of urea with formaldehyde.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Preparation: An aqueous solution of formaldehyde (e.g., 45%) is placed in a stirred reactor.[7]
-
pH Adjustment: The pH of the formaldehyde solution is adjusted to a weakly alkaline condition (pH 8.2-8.3) using a base like a 20% NaOH solution.[7]
-
Reaction Initiation: Urea is added to the reactor, typically in portions, with a formaldehyde-to-urea (F/U) molar ratio of approximately 2.1:1.[7][10]
-
Heating: The reaction mixture is heated to a temperature of 80-90°C and maintained for a period of 30 to 60 minutes to allow for the completion of the hydroxymethylation reaction.[7][10]
-
Completion: The resulting product is an aqueous solution of mono- and this compound, which can be used directly for subsequent polycondensation reactions or subjected to purification processes.[7]
Determination of Melting Point
The melting point is a crucial parameter for assessing the purity of the compound.
Caption: Standard workflow for determining the melting point of a solid compound.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle to ensure uniform heating.[11][12]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm height is achieved.[13]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (such as a Thiele tube with paraffin (B1166041) oil or a digital DigiMelt apparatus) alongside a calibrated thermometer.[11][14]
-
Heating: The apparatus is heated rapidly until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced significantly to about 1-2°C per minute.[13][15]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the range.[15] A pure compound should exhibit a sharp melting range of 1-2°C.[15]
Qualitative Solubility Analysis
Methodology:
-
Preparation: Place approximately 25 mg of this compound into a small, clean test tube.[16]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.[16]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[17]
-
Observation: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[18]
-
Classification: The results help classify the compound based on its polarity and the presence of acidic or basic functional groups. For instance, solubility in water indicates polarity, while solubility in 5% NaOH could suggest an acidic character, although this compound is not strongly acidic.[1]
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation.
-
Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, provides information about the chemical environment of the hydrogen atoms.[19]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for N-H stretching (around 3200-3600 cm⁻¹), C=O (carbonyl) stretching (around 1700 cm⁻¹), and C-N stretching vibrations, similar to urea.[20]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N,N -Bis(hydroxymethyl)urea = 95 140-95-4 [sigmaaldrich.com]
- 4. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 5. This compound | C3H8N2O3 | CID 3034365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. vana.kirj.ee [vana.kirj.ee]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. employees.oneonta.edu [employees.oneonta.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ws [chem.ws]
- 18. saltise.ca [saltise.ca]
- 19. spectrabase.com [spectrabase.com]
- 20. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Bis(hydroxymethyl)urea: A Core Intermediate in Thermosetting Resin Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea, also known as dimethylolurea (B1678115), is a crucial intermediate in the synthesis of urea-formaldehyde (UF) resins. These thermosetting polymers are widely utilized as adhesives, binders, and molding compounds in various industries, including wood products, textiles, and automotive applications. The formation of this compound is the foundational step that dictates the final properties of the cured resin, such as its mechanical strength, thermal stability, and formaldehyde (B43269) emission levels. Understanding the chemistry, kinetics, and characterization of this intermediate is paramount for researchers, scientists, and professionals involved in the development and optimization of urea-based resins for diverse applications, including potential considerations in drug delivery systems where biocompatible and biodegradable polymers are of interest.
This technical guide provides a comprehensive overview of this compound's role in resin formation. It delves into the synthesis and polymerization mechanisms, presents key quantitative data in a structured format, outlines detailed experimental protocols for its formation and characterization, and visualizes the critical pathways and workflows involved.
Chemical Properties of this compound
This compound is a white, water-soluble solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N,N'-Bis(hydroxymethyl)urea | [1] |
| CAS Number | 140-95-4 | [1] |
| Molecular Formula | C₃H₈N₂O₃ | [1] |
| Molar Mass | 120.11 g/mol | [1] |
| Melting Point | 126 °C | [1] |
| Appearance | White solid | [1] |
| Solubility in Water | Good | [1] |
Synthesis and Resin Formation
The synthesis of urea-formaldehyde resins is a two-stage process: hydroxymethylation (or methylolation) followed by condensation polymerization.[2] this compound is the primary product of the initial hydroxymethylation step, where urea (B33335) reacts with an excess of formaldehyde.[1][3]
Stage 1: Hydroxymethylation
In this stage, urea reacts with formaldehyde under neutral or alkaline conditions to form monomethylolurea and subsequently dimethylolurea (this compound).[4] The reaction is an addition reaction where formaldehyde adds to the amino groups of urea.
Caption: Formation of this compound.
Stage 2: Condensation Polymerization
Following the formation of mono- and this compound, the reaction mixture is acidified and heated to initiate condensation polymerization.[5] During this stage, the hydroxymethyl groups react with amino groups of other urea or methylolurea molecules, eliminating water to form methylene (B1212753) (-CH₂-) or ether (-CH₂-O-CH₂-) bridges. This process leads to the growth of a three-dimensional, cross-linked polymer network, resulting in the final thermoset resin.[6][7]
Caption: Polymerization of Intermediates.
Quantitative Data
The properties of the final urea-formaldehyde resin are highly dependent on the reaction conditions during the formation of this compound and the subsequent polymerization. The following tables summarize key quantitative data.
Table 1: Reaction Parameters for Urea-Formaldehyde Resin Synthesis
| Parameter | Typical Range | Effect on Resin Properties | Reference |
| Formaldehyde/Urea (F/U) Molar Ratio | 1.0 - 2.0 | Higher ratios increase cross-linking, leading to higher strength but also increased brittleness and formaldehyde emission. | [8][9] |
| Reaction pH (Hydroxymethylation) | 7.0 - 9.0 (Alkaline) | Favors the formation of mono- and dimethylolurea. | [6] |
| Reaction pH (Condensation) | 4.0 - 6.0 (Acidic) | Catalyzes the condensation reaction, leading to polymer chain growth. | [5][6] |
| Reaction Temperature (°C) | 70 - 100 | Higher temperatures increase the reaction rate but can lead to uncontrolled polymerization and broader molecular weight distribution. | [8][9] |
Table 2: Mechanical Properties of Cured Urea-Formaldehyde Resins
| Property | Typical Value |
| Tensile Strength | 35 - 70 MPa |
| Flexural Modulus | 7 - 10 GPa |
| Hardness (Shore D) | 85 - 95 |
Table 3: Thermal Properties of Cured Urea-Formaldehyde Resins
| Property | Typical Value |
| Heat Deflection Temperature | 120 - 140 °C |
| Thermal Conductivity | 0.25 - 0.35 W/(m·K) |
Experimental Protocols
Synthesis of this compound and Urea-Formaldehyde Resin
This protocol describes a typical laboratory-scale synthesis of a urea-formaldehyde resin, where this compound is formed in the initial step.
Materials:
-
Urea (reagent grade)
-
Formaldehyde solution (37% w/w in water)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Distilled water
-
Reaction vessel with a stirrer, condenser, and temperature control
Procedure:
-
Hydroxymethylation:
-
Charge the reaction vessel with a specific molar ratio of formaldehyde and urea (e.g., F/U = 1.8).
-
Adjust the pH of the mixture to 8.0-9.0 using the NaOH solution.
-
Heat the mixture to 70°C while stirring and maintain for 1 hour to allow for the formation of monomethylolurea and this compound.
-
-
Condensation:
-
Cool the reaction mixture to 60°C.
-
Adjust the pH to 4.5-5.5 with the H₂SO₄ solution to initiate the condensation reaction.
-
Continue the reaction, monitoring the viscosity until the desired degree of polymerization is reached. The endpoint is often determined by a specific viscosity measurement or by the "cloud point" method.
-
-
Termination:
-
Once the desired viscosity is achieved, cool the reactor and adjust the pH back to 7.0-8.0 to stop the condensation reaction.
-
The resulting solution is the urea-formaldehyde resin.
-
Caption: Experimental Workflow for UF Resin Synthesis.
Characterization of this compound and Resin Intermediates
a) Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
¹³C NMR is a powerful tool for identifying and quantifying the different chemical species present in the reaction mixture, including urea, monomethylolurea, and this compound.
-
Sample Preparation: A sample of the reaction mixture is typically diluted in a deuterated solvent such as D₂O or DMSO-d₆.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Quantitative ¹³C NMR spectra are acquired using appropriate pulse sequences and relaxation delays to ensure accurate integration of the signals.
-
Analysis: The chemical shifts of the carbonyl and methylene carbons are used to identify the different species. For example, the carbonyl carbon of urea appears at a different chemical shift compared to the carbonyl carbons in monomethylolurea and this compound. The relative integrals of these peaks provide the molar composition of the mixture.
b) Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to monitor the progress of the reaction by identifying the functional groups present.
-
Sample Preparation: A small amount of the liquid resin or a dried film can be analyzed.
-
Analysis: Key vibrational bands to monitor include:
-
N-H stretching (around 3350 cm⁻¹)
-
C=O stretching (around 1640 cm⁻¹)
-
C-N stretching (around 1450 cm⁻¹)
-
C-O stretching of hydroxymethyl groups (around 1020 cm⁻¹)
-
Formation of methylene bridges can be observed by changes in the C-N and C-H stretching regions.
-
c) Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):
GPC/SEC is used to determine the molecular weight distribution of the polymerizing resin.
-
Mobile Phase: A suitable solvent in which the resin is soluble, such as dimethylformamide (DMF) or an aqueous buffer.
-
Columns: A set of columns with appropriate pore sizes to separate the oligomers and polymers based on their hydrodynamic volume.
-
Detection: A refractive index (RI) detector is commonly used.
-
Analysis: The chromatogram provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the resin, which are critical parameters for its performance.
Conclusion
This compound is a cornerstone intermediate in the production of urea-formaldehyde resins. The precise control over its formation during the hydroxymethylation stage is critical for tailoring the final properties of the thermoset polymer. By understanding the underlying chemistry, reaction kinetics, and employing robust analytical techniques for characterization, researchers and drug development professionals can optimize resin synthesis for specific applications, ranging from high-performance adhesives to potentially novel biomaterials. The data and protocols presented in this guide offer a foundational resource for advancing the science and technology of urea-based resins.
References
- 1. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. woodresearch.sk [woodresearch.sk]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. capitalresin.com [capitalresin.com]
- 9. Urea Formaldehyde (UF) :: MakeItFrom.com [makeitfrom.com]
The Solubility Profile of 1,3-bis(hydroxymethyl)urea: A Technical Guide for Researchers
An in-depth exploration of the solubility of 1,3-bis(hydroxymethyl)urea in aqueous and organic media, providing critical data and methodologies for professionals in research, and drug development.
Introduction
1,3-bis(hydroxymethyl)urea, also known as dimethylolurea, is a key chemical intermediate with significant applications in various fields, including the synthesis of resins, textiles, and as a potential component in pharmaceutical formulations. Its utility is intrinsically linked to its solubility characteristics, which dictate its behavior in reaction mixtures, formulations, and biological systems. This technical guide provides a comprehensive overview of the solubility of 1,3-bis(hydroxymethyl)urea in water and a range of organic solvents, offering valuable data and experimental protocols for scientists and researchers.
Physicochemical Properties of 1,3-bis(hydroxymethyl)urea
A foundational understanding of the physicochemical properties of 1,3-bis(hydroxymethyl)urea is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O₃ | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 126 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | -1.8 | [3] |
The low logP value indicates a high degree of hydrophilicity, suggesting a preference for polar solvents, particularly water.[3]
Solubility of 1,3-bis(hydroxymethyl)urea
The solubility of a compound is a critical parameter that influences its application. The presence of two hydroxymethyl groups and the urea (B33335) backbone in 1,3-bis(hydroxymethyl)urea allows for extensive hydrogen bonding, significantly impacting its solubility.[4]
Water Solubility
1,3-bis(hydroxymethyl)urea is highly soluble in water.[4] This is attributed to the polar nature of the molecule and the ability of the hydroxymethyl and urea functional groups to form strong hydrogen bonds with water molecules.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | Not Specified | 150 | [3][5] |
| Water | 20 | Completely Miscible |
Organic Solvent Solubility
Quantitative solubility data for 1,3-bis(hydroxymethyl)urea in a wide range of organic solvents is not extensively available in public literature. However, its solubility is known to vary depending on the polarity of the solvent.[4] Generally, it is expected to be more soluble in polar protic and polar aprotic solvents and less soluble in non-polar solvents.
To provide a predictive framework, the following table presents the solubility of urea, a structurally similar parent compound, in various organic solvents. Given that 1,3-bis(hydroxymethyl)urea possesses two additional polar hydroxymethyl groups, it is anticipated to exhibit enhanced solubility in polar solvents compared to urea, while its solubility in non-polar solvents is expected to remain low.
Comparative Solubility Data of Urea in Various Organic Solvents
| Solvent | Class | Temperature (°C) | Solubility of Urea ( g/100 g solvent) | Expected Trend for 1,3-bis(hydroxymethyl)urea | Reference |
| Methanol | Polar Protic | 20 | 16.6 | Higher | [6] |
| Ethanol | Polar Protic | 20 | 5 | Higher | [6] |
| Glycerol | Polar Protic | 20 | 50 | Higher | [6] |
| Acetonitrile | Polar Aprotic | Not Specified | ~0.4 | Likely Higher | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 20-30 | 40 | Likely Higher | [6] |
| Acetic Acid | Polar Protic | Not Specified | Soluble | Likely Soluble | [8] |
| Benzene | Non-polar | Not Specified | Insoluble | Insoluble | [6] |
| Chloroform | Non-polar | Not Specified | Almost Insoluble | Insoluble | [8] |
| Diethyl Ether | Non-polar | Not Specified | Almost Insoluble | Insoluble | [8] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for research and development. Standardized methods ensure reproducibility and comparability of data.
Water Solubility Determination (OECD Test Guideline 105)
The OECD Test Guideline 105, "Water Solubility," is a widely accepted method. It comprises two primary approaches: the column elution method and the flask method.
Flask Method (for solubilities > 10⁻² g/L):
-
Preparation: An excess amount of the test substance is added to a flask containing distilled water.
-
Equilibration: The flask is agitated at a constant temperature until equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Organic Solvent Solubility Determination
A general and widely used method for determining the solubility of a compound in an organic solvent involves the following steps:
-
Sample Preparation: A known amount of the solid compound is placed in a vial.
-
Solvent Addition: A measured volume of the organic solvent is added to the vial.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a temperature-controlled environment until equilibrium is reached. This can take several hours.
-
Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and its concentration is determined using an appropriate analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) after suitable dilution.
Solvent Selection for Formulation and Research
The choice of a suitable solvent is a critical step in many chemical processes and formulation development. The following diagram illustrates a logical workflow for selecting a solvent for 1,3-bis(hydroxymethyl)urea based on its known properties.
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent.
Conclusion
1,3-bis(hydroxymethyl)urea demonstrates high solubility in water, a characteristic driven by its polar nature and capacity for hydrogen bonding. While comprehensive quantitative data for its solubility in organic solvents is limited, its structural similarity to urea suggests a strong preference for polar solvents. The provided comparative data for urea and the detailed experimental protocols offer a robust framework for researchers to predict, determine, and utilize the solubility properties of 1,3-bis(hydroxymethyl)urea in their specific applications. This guide serves as a valuable resource for facilitating informed decisions in solvent selection, formulation development, and reaction optimization involving this versatile compound.
References
- 1. 1,3-Bis(hydroxymethyl)urea (CAS 140-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lookchem.com [lookchem.com]
- 6. Urea - Sciencemadness Wiki [sciencemadness.org]
- 7. Urea - Wikipedia [en.wikipedia.org]
- 8. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key organic compound with the chemical formula OC(NHCH₂OH)₂.[1] It is a white, water-soluble solid primarily recognized as a crucial intermediate in the synthesis of urea-formaldehyde resins.[1] Beyond its industrial application in polymers, its reactive hydroxymethyl groups offer a versatile platform for chemical modifications, making it a molecule of interest in various scientific fields, including drug development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O₃ | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 126 °C (decomposes) | [1] |
| Solubility | Good in water | [1] |
| logP (Octanol/Water) | < 0.3 (at 23 °C) | Sigma-Aldrich SDS |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the two hydroxymethyl groups attached to the urea (B33335) nitrogen atoms. These groups can undergo a variety of reactions, making it a versatile building block.
Self-Condensation and Polymerization
Under acidic conditions and heat, this compound undergoes self-condensation to form urea-formaldehyde resins. This polymerization reaction involves the formation of methylene (B1212753) (-CH₂-) and methylene-ether (-CH₂-O-CH₂-) bridges between urea units. The reaction is complex and proceeds through the formation of various oligomeric species. The final structure of the resin is highly dependent on the reaction conditions, including the formaldehyde (B43269) to urea molar ratio, pH, and temperature.[2][3][4]
The initial stages of this process can be visualized as follows:
Reactions with Other Functional Groups
The hydroxymethyl groups of this compound can react with a variety of nucleophiles, including alcohols, thiols, and amines. These reactions typically involve the formation of ether, thioether, or amine linkages, respectively. This reactivity makes this compound a useful cross-linking agent for polymers containing these functional groups.
Stability of this compound
The stability of this compound is influenced by several factors, most notably temperature and pH.
Thermal Stability
This compound is stable at room temperature but decomposes upon heating.[5] Its melting point of 126 °C is accompanied by decomposition.[1] The thermal decomposition can proceed through several pathways, including the retro-synthesis reaction to yield urea and formaldehyde, or through condensation reactions to form more complex structures. Thermogravimetric analysis (TGA) of urea-formaldehyde resins shows a significant mass loss in the temperature range of 220-330 °C, which is attributed to the decomposition of methylene and methylene-ether bonds formed from this compound intermediates.[6]
A simplified representation of the thermal decomposition pathways is shown below:
pH Stability
The expected pH-rate profile for the hydrolysis of this compound would likely show a "U" shaped curve, with the lowest rate of degradation occurring in the neutral to slightly alkaline pH range.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of urea with an excess of formaldehyde under alkaline conditions.
Materials:
-
Urea
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)
-
Formic acid
Procedure:
-
Adjust the pH of the formaldehyde solution to 8.2–8.3 with the 20% NaOH solution.
-
Raise the temperature of the formaldehyde solution to 40°C.
-
Add urea in small portions over a period of 15 minutes, allowing the temperature to rise to 80°C.
-
Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation.
-
The resulting solution contains this compound and can be used for subsequent reactions or analysis.
For polycondensation to form a resin, the pH is then adjusted to 4.5 with formic acid, and the reaction is continued at 90 ± 1°C.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[8]
Chromatographic Conditions:
-
Column: Newcrom R1 or a similar reverse-phase column.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[8]
-
Detection: UV detection is suitable for the quantification of urea and its derivatives.
A validated HPLC-UV method for urea and its impurities (biuret, cyanuric acid, and triuret) has been developed, which could serve as a starting point for a method specific to this compound.[9]
Sample Preparation for HPLC Analysis: For analysis of this compound in biological matrices, a protein precipitation step followed by filtration is a common sample preparation technique.
-
To a known volume of the biological sample (e.g., plasma, serum), add a protein precipitating agent such as acetonitrile or methanol (B129727) in a 3:1 ratio (v/v).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
Applications in Drug Development
While direct applications of this compound as a therapeutic agent are not widely documented, its chemical properties make it and other bis-urea compounds relevant in several areas of drug development.
Cross-linking Agent
The ability of this compound to react with functional groups on biopolymers makes it a potential cross-linking agent for creating hydrogels and other biomaterials for drug delivery and tissue engineering.[10][11]
Prodrug Linkers
The reactivity of the hydroxymethyl groups could be exploited in the design of prodrug linkers. The stability of such linkers would be pH-dependent, potentially allowing for controlled drug release in specific physiological environments.
Signaling Pathway Modulation
Some bis-urea compounds have been investigated as inhibitors of enzymes involved in epigenetic regulation, such as lysine-specific demethylase 1 (LSD1).[12] These compounds can induce the re-expression of tumor suppressor genes, suggesting a potential role in cancer therapy.[12] Although these studies do not specifically involve this compound, they highlight the potential of the bis-urea scaffold in modulating biological pathways.
The general workflow for screening bis-urea compounds for their effect on a signaling pathway is illustrated below:
Conclusion
This compound is a reactive and moderately stable molecule with well-established chemistry, primarily centered around its role in urea-formaldehyde resin formation. Its reactivity, stemming from the two hydroxymethyl groups, allows for a range of chemical modifications and cross-linking applications. While its stability is limited by temperature and pH, understanding these limitations is crucial for its handling and application. In the context of drug development, the bis-urea scaffold shows promise, and the specific properties of this compound could be further explored for applications in biomaterials, prodrug design, and as a starting point for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its quantitative stability profile and to explore its potential in modulating specific biological pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. (Bis)urea and (Bis)thiourea Inhibitors of Lysine-Specific Demethylase 1 as Epigenetic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for bis(hydroxymethyl)urea (CAS No. 140-95-4). The information is compiled from various safety data sheets and regulatory guidelines to ensure a high standard of accuracy and detail for professionals in research and development.
Section 1: Chemical and Physical Properties
This compound, also known as dimethylolurea, is a white, odorless, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C3H8N2O3 | [1][2] |
| Molecular Weight | 120.11 g/mol | [2][3] |
| Melting Point | 110 - 115 °C (230 - 239 °F) | [1][2] |
| Flash Point | 100 °C (212 °F) | [2] |
| Autoignition Temperature | > 200 °C (> 392 °F) | [4] |
| pH | 7 - 8 | [1][2] |
| log Pow (n-octanol/water) | < 0.3 at 23 °C (73 °F) | [5] |
Section 2: Hazard Identification and Classification
This compound is classified as causing serious eye irritation and is harmful to aquatic life.[3][5]
GHS Hazard Statements:
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.[5]
-
P280: Wear eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize risks associated with this compound.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Handle in a well-ventilated place.[7]
-
Take precautionary measures against static discharges.[1][4]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][7]
-
Store in a tightly closed container.[3]
-
Recommended storage temperature is 2-8°C.[6]
Section 4: Exposure Controls and Personal Protection
To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.
Engineering Controls:
-
Use only in well-ventilated areas.[1][2] Provide appropriate exhaust ventilation where dust is formed.
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected prior to use.[5]
-
Respiratory Protection: No protective equipment is needed under normal use conditions.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Section 5: First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
If Swallowed: Clean mouth with water and get medical attention.[1][2]
Section 6: Toxicological and Ecotoxicological Data
Toxicological Data
| Test | Result | Guideline |
| Eye Irritation | Causes serious eye irritation | OECD Test Guideline 492 |
| Skin Sensitization | Not a sensitizer | OECD Test Guideline 429 |
| Ames Test (Mutagenicity) | Positive | OECD Test Guideline 471 |
Ecotoxicological Data
This compound is harmful to aquatic life.[3][5]
| Organism | Endpoint | Value | Exposure Time | Guideline |
| Daphnia magna (Water flea) | EC50 | > 120 mg/L | 48 h | OECD Test Guideline 202 |
| Desmodesmus subspicatus (Green algae) | ErC50 | 58 mg/L | 72 h | OECD Test Guideline 201 |
| Desmodesmus subspicatus (Green algae) | NOEC | 8.1 mg/L | 72 h | OECD Test Guideline 201 |
Section 7: Experimental Protocols
The following are summaries of the methodologies for the key toxicological and ecotoxicological experiments cited.
OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method
This in vitro test method is used to identify chemicals that are not required to be classified for eye irritation or serious eye damage.[8]
-
Principle: The test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxicity on a reconstructed human cornea-like epithelium. Cell viability is assessed using the MTT assay.
-
Methodology: The test chemical is applied topically to the surface of the cornea models.[9] For liquids, the exposure time is typically 30 minutes, and for solids, it is 6 hours.[4] After exposure, the viability of the corneal cells is determined by measuring the conversion of MTT to formazan. A viability of ≤ 60% indicates that the substance is an irritant.[4]
OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[2]
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.[10]
-
Methodology: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.[10] The test substance is applied to the dorsum of each ear for three consecutive days. On day six, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the proliferation of lymphocytes is measured. A stimulation index (SI) of ≥ 3 is considered a positive result for skin sensitization.[10]
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is used to detect gene mutations induced by chemical substances.[3]
-
Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[3][5] The test substance is assessed for its ability to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.[3]
-
Methodology: The test is performed with and without a metabolic activation system (S9 mix).[6] At least five different concentrations of the test substance are used.[5] The number of revertant colonies is counted after incubation, and a dose-related increase or a reproducible increase in revertants indicates a mutagenic potential.[11]
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to Daphnia.
-
Principle: Young daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.[12]
-
Methodology: At least five concentrations of the test substance are tested, with a minimum of 20 animals per concentration.[12] Immobilization is recorded at 24 and 48 hours. The EC50, the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.[12]
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effect of a substance on the growth of freshwater algae.
-
Principle: The test measures the reduction in the growth of algal cultures exposed to various concentrations of the test substance over 72 hours.[1]
-
Methodology: Exponentially growing algae are exposed to at least five concentrations of the test substance.[1][13] The growth inhibition is quantified by measuring the algal biomass over time. The average specific growth rate and yield are determined, and the ErC50 (concentration causing a 50% reduction in growth rate) is calculated.[1]
Section 8: Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nib.si [nib.si]
- 4. tecolab-global.com [tecolab-global.com]
- 5. oecd.org [oecd.org]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. x-cellr8.com [x-cellr8.com]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide to Bis(hydroxymethyl)urea (Dimethylolurea)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea, more commonly known as dimethylolurea (B1678115) (DMU), is an organic compound with the formula OC(NHCH₂OH)₂.[1] It is a white, water-soluble solid that serves as a key intermediate in the production of urea-formaldehyde resins.[1] The compound is formed through the reaction of urea (B33335) with an excess of formaldehyde (B43269).[1] Beyond its large-scale use in the polymer and textile industries, the urea functionality is integral to numerous bioactive compounds and is increasingly utilized in medicinal chemistry. Urea derivatives play a central role in drug development due to their ability to form stable hydrogen bonds with biological targets, which can modulate potency, selectivity, and overall drug-like properties. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis protocols, and its relevance in industrial and drug development contexts.
Alternate Names and Chemical Identifiers
This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. This extensive list is crucial for researchers conducting literature and database searches.
| Name/Identifier Type | Value |
| Preferred IUPAC Name | N,N′-Bis(hydroxymethyl)urea[1] |
| Common Name | Dimethylolurea (DMU)[2] |
| Systematic Name | 1,3-Bis(hydroxymethyl)urea[2] |
| Other Synonyms | Carbamol, Caurite, Knittex ASL, Methural, Metural, Oxymethurea, Ureol P[2] |
| CAS Number | 140-95-4[1] |
| EC Number | 205-444-0 |
| PubChem CID | 8827[1] |
| UNII | N68H97CAWG[2] |
| ChEBI ID | CHEBI:134755[1] |
| DSSTox Substance ID | DTXSID6025141[2] |
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its application in both chemical synthesis and formulation.
| Property | Value |
| Molecular Formula | C₃H₈N₂O₃[1] |
| Molar Mass | 120.11 g/mol [1] |
| Appearance | White crystalline powder/solid[1] |
| Melting Point | 125-126 °C (decomposes)[1] |
| Boiling Point | 224.08 °C (rough estimate) |
| Water Solubility | Good / High[1] |
| Storage Temperature | 2-8°C (heat sensitive) |
| XLogP3-AA | -1.8 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 3 |
| GHS Hazard Statements | H319 (Causes serious eye irritation)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application.
Protocol 1: Synthesis of Dimethylolurea
This protocol describes a common laboratory-scale synthesis of dimethylolurea from urea and formaldehyde.
Objective: To synthesize Dimethylolurea (DMU) as a low molecular weight precondensate.
Materials:
-
Urea (6.0 g)
-
Formaldehyde (37% w/v aqueous solution, 16.2 mL, representing a 2:1 molar ratio to urea)
-
Sodium dihydrogen phosphate (B84403) (0.2 g) or another suitable buffer to maintain pH
-
Reaction vessel with heating and stirring capabilities (e.g., round-bottom flask with magnetic stirrer and heating mantle)
-
Water condenser
-
pH meter or pH indicator strips
Methodology:
-
Set up the reaction vessel with a water condenser and place it in the heating mantle.
-
Add the 37% formaldehyde solution to the reaction vessel.
-
Adjust the pH of the formaldehyde solution to approximately 7.5 using a suitable base if necessary.
-
Begin heating the solution to 70°C while stirring.[3]
-
Once the temperature is stable, add 6.0 g of urea to the vessel.[3] An endothermic reaction may cause a temporary drop in temperature.
-
Maintain the reaction temperature at 70-75°C for 2 hours.[3] Monitor the pH periodically and maintain it around 7.5.
-
The reaction is considered complete when the solution becomes a clear, viscous liquid.
-
After 2 hours, immediately cool the flask to room temperature to stop the reaction and prevent further polymerization.[3]
-
Neutralize the resulting liquor if necessary. The product, an aqueous solution of dimethylolurea, can be stored at 4°C. For a pure solid sample, the solvent can be removed using a thin-layer evaporator at a low temperature (e.g., 30°C).
Protocol 2: Genotoxicity Assessment (In Vitro Micronucleus Test)
As a formaldehyde-releasing agent, assessing the genotoxic potential of DMU is crucial for drug development and safety evaluation.
Objective: To evaluate the potential of DMU to induce chromosomal damage in mammalian cells.
Materials:
-
V79 Chinese hamster cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Dimethylolurea (DMU) stock solution in a suitable solvent (e.g., culture medium)
-
Positive control (e.g., Mitomycin C)
-
Negative/vehicle control
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
Giemsa stain
-
Microscope slides and light microscope
Methodology:
-
Culture V79 cells to approximately 50% confluency in culture flasks.
-
Prepare a series of DMU concentrations (e.g., ranging from 3.3 to 333 µmol/L) in the culture medium.[4]
-
Treat the cells with the various DMU concentrations, positive control, and negative control for a short exposure period (e.g., 3-4 hours). For experiments including metabolic activation, a rat liver S9 mix is co-incubated.
-
After exposure, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Incubate for a period equivalent to 1.5-2 cell cycles (e.g., 20-24 hours).
-
Harvest the cells by trypsinization.
-
Perform a hypotonic treatment with KCl solution followed by fixation using the methanol:acetic acid fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with Giemsa solution.
-
Score at least 1000 binucleated cells per concentration under a light microscope for the presence of micronuclei. An increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic effect.[4]
Applications and Signaling Pathways
While DMU is predominantly an industrial chemical, its core structure is relevant to materials science and drug delivery concepts.
Industrial Application: Textile Finishing
DMU and its derivatives are used as cross-linking agents to impart wrinkle resistance to cellulose-based fabrics like cotton. The hydroxymethyl groups of DMU react with the hydroxyl groups of cellulose (B213188) chains under heat and acidic conditions. This forms stable covalent bonds (ether linkages) between the cellulose polymers, preventing them from easily slipping past one another and thus reducing the formation of wrinkles.
Caption: Cross-linking of cellulose with this compound.
Relevance in Drug Development: Bis-Urea Supramolecular Systems
The bis-urea motif is of significant interest in drug delivery. Certain bis-urea compounds can self-assemble in aqueous solutions to form high-aspect-ratio nanofibers.[5] These fibers are held together by non-covalent interactions, such as hydrogen bonding. The resulting supramolecular structures can then physically entrap or non-covalently bind drug molecules. This mechanism allows for the creation of controlled-release drug formulations, potentially improving a drug's solubility, stability, and pharmacokinetic profile.[5] While this compound itself is not typically used for this purpose, it represents the fundamental chemical structure from which more complex, self-assembling molecules are designed.
Caption: Conceptual workflow for bis-urea based drug delivery.
Chemical Synthesis Pathway
The synthesis of this compound is a straightforward addition reaction. Under neutral to slightly alkaline conditions, two molecules of formaldehyde react with one molecule of urea at the nitrogen atoms. The reaction is typically performed in an aqueous solution.
Caption: Synthesis pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbamol | C3H8N2O3 | CID 8827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fud.edu.ng [fud.edu.ng]
- 4. Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of (Hydroxyalkyl)urea Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxyalkyl)urea (HAU) crosslinking agents are a class of compounds utilized in the formulation of various polymeric materials, including those for pharmaceutical and biomedical applications. Their ability to form stable crosslinked networks influences the mechanical properties, degradation kinetics, and drug release profiles of the final products. Thermogravravimetric analysis (TGA) is a critical analytical technique for characterizing the thermal stability and decomposition behavior of these crosslinking agents and the polymers they modify. This guide provides a comprehensive overview of the TGA of (hydroxyalkyl)urea crosslinking agents, including detailed experimental protocols, data interpretation, and proposed decomposition pathways.
Thermal Decomposition Profile of (Hydroxyalkyl)urea Crosslinkers
The thermal decomposition of (hydroxyalkyl)urea crosslinking agents, such as N,N-bis(2-hydroxyethyl)urea, when analyzed by TGA, is expected to exhibit a multi-stage weight loss profile. The decomposition process is influenced by the inherent thermal stability of the urea (B33335) and hydroxyalkyl moieties.
Expected TGA Profile:
-
Initial Weight Loss (below 150°C): This initial, often minor, weight loss can be attributed to the evaporation of residual moisture or volatile impurities present in the sample.
-
Decomposition of the (Hydroxyalkyl)urea Structure (approx. 150°C - 300°C): This is the primary decomposition stage where the (hydroxyalkyl)urea molecule breaks down. This process is complex and can involve several overlapping reactions. Theoretical studies on urea derivatives suggest that the decomposition can proceed via a four-center pericyclic reaction to yield an isocyanate and an amine. In the case of N,N-bis(2-hydroxyethyl)urea, this would lead to the formation of 2-hydroxyethyl isocyanate and ethanolamine. Concurrently, the thermal decomposition of the urea group itself can occur, leading to the formation of ammonia (B1221849) and isocyanic acid, which can then react to form biuret (B89757) and triuret (B1681585) intermediates.
-
Decomposition of Intermediate Products (approx. 300°C - 450°C): The intermediate products formed in the previous stage, such as biuret and triuret, will further decompose at higher temperatures.
-
Final Residue (above 450°C): Depending on the specific (hydroxyalkyl)urea and the experimental conditions (e.g., atmosphere), a small amount of char residue may remain.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the TGA of a representative (hydroxyalkyl)urea crosslinking agent, N,N-bis(2-hydroxyethyl)urea, and a polymer crosslinked with it, such as poly(acrylic acid). Please note that these values are estimations based on the analysis of similar compounds and general thermal analysis principles, as specific literature data is limited.
| Sample | Onset Decomposition T₁₀ (°C) | Mid-point Decomposition T₅₀ (°C) | Final Decomposition T₉₀ (°C) | Char Yield at 600°C (%) |
| N,N-bis(2-hydroxyethyl)urea | ~160 - 180 | ~220 - 250 | ~350 - 400 | < 5 |
| Poly(acrylic acid) | ~200 - 220 | ~300 - 350 | ~450 - 500 | ~20 - 30 |
| Poly(acrylic acid) crosslinked with HAU | ~180 - 210 | ~280 - 330 | ~430 - 480 | ~25 - 35 |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following is a recommended protocol for the TGA of (hydroxyalkyl)urea crosslinking agents and crosslinked polymers.
Synthesis of N,N-bis(2-hydroxyethyl)urea
A common method for synthesizing N,N-bis(2-hydroxyethyl)urea involves the reaction of diethanolamine (B148213) with urea.
-
Procedure:
-
Charge 105 g of diethanolamine and 60 g of urea into a 1 L flask equipped with a heating mantle, thermometer, and stirrer.
-
Heat the reaction mixture to 115°C for 8 hours.
-
Use a nitrogen purge to facilitate the removal of evolving ammonia.
-
Monitor the progress of the reaction by amine titration.
-
The resulting product is a clear, hygroscopic liquid containing N,N-bis(2-hydroxyethyl)urea, which can be used as a crosslinker without further purification.[1]
-
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition profile of the (hydroxyalkyl)urea crosslinking agent or the crosslinked polymer.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., aluminum or platinum).
-
For crosslinked polymer samples, ensure the sample is in a consistent form (e.g., a small piece of a cured film).
-
-
Instrumental Parameters:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Visualization of Pathways and Workflows
Proposed Thermal Decomposition Pathway of (Hydroxyalkyl)urea
The thermal decomposition of a (hydroxyalkyl)urea, such as N,N-bis(2-hydroxyethyl)urea, is a complex process. The following diagram illustrates a plausible decomposition pathway based on the known chemistry of urea and its derivatives.
References
A Technical Guide to CRISPR-Cas9 for Gene Target Validation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and validation of novel therapeutic targets are foundational to the drug discovery pipeline.[1][2] The advent of CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has transformed this process, offering an unprecedented level of precision and efficiency in genome editing.[3][4] Adapted from a bacterial adaptive immune system, the CRISPR-Cas9 system provides a robust platform for creating precise gene knockouts, which is a critical step for validating the functional role of a potential drug target in a disease context.[3][5] This guide provides an in-depth overview of the core methodology, detailed experimental protocols, and quantitative analysis involved in using CRISPR-Cas9 for target validation, with a specific focus on oncology.
Core Principles of CRISPR-Cas9 Gene Editing
The Type II CRISPR-Cas9 system from Streptococcus pyogenes is the most commonly utilized for genome editing.[3] Its mechanism relies on two primary components:
-
Cas9 Nuclease : An RNA-guided DNA endonuclease that functions as "molecular scissors" to create a precise double-strand break (DSB) at a specific locus in the genome.[3]
-
Single-Guide RNA (sgRNA) : A synthetic RNA molecule that directs the Cas9 nuclease to the target DNA sequence. It contains a user-defined ~20 nucleotide spacer sequence that is complementary to the target site.[3]
When the Cas9 protein and sgRNA are introduced into a cell, they form a ribonucleoprotein (RNP) complex. This complex scans the genome for a sequence matching the sgRNA's spacer. Upon binding, Cas9 creates a DSB. The cell's natural DNA repair machinery then resolves this break through one of two major pathways:
-
Non-Homologous End Joining (NHEJ) : An error-prone pathway that often introduces small insertions or deletions (indels) at the cut site. These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a functional gene knockout.[6] This is the primary pathway leveraged for target validation.
-
Homology Directed Repair (HDR) : A more precise pathway that can be used to insert a specific DNA template into the target site.
For target validation, the goal is typically to abolish gene expression via NHEJ-mediated knockout to assess the resulting phenotype.[5]
Experimental Workflow for Target Validation
The process of validating a potential drug target, for instance, a kinase implicated in a cancer signaling pathway, involves a systematic workflow. This workflow ensures that the observed phenotype is a direct result of the specific gene knockout.
Caption: CRISPR-Cas9 target validation workflow.
Detailed Experimental Protocols
Protocol: sgRNA Design and Cloning
-
Target Selection : Identify an early exon in the target gene to ensure that any resulting frameshift mutation leads to a non-functional truncated protein.
-
sgRNA Design : Use a validated online design tool (e.g., CHOPCHOP, Benchling) to generate candidate sgRNA sequences. Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for S. pyogenes Cas9.
-
Oligonucleotide Synthesis : Synthesize complementary DNA oligonucleotides that encode the chosen sgRNA sequence. Add appropriate overhangs for cloning into a Cas9-expressing vector.
-
Cloning : Anneal the oligonucleotides and ligate the resulting duplex into a linearized vector that co-expresses Cas9 and the sgRNA cassette.
-
Verification : Transform the ligated plasmid into competent E. coli and verify the correct insertion via Sanger sequencing.
Protocol: Generation of Knockout Cell Lines
This protocol is for generating a gene knockout in a human cancer cell line (e.g., A549) using plasmid transfection.[7]
-
Cell Culture : One day before transfection, seed 2.0 x 10^5 A549 cells per well in a 6-well plate. Ensure cells reach 80-90% confluency on the day of transfection.[7]
-
Transfection :
-
For each well, dilute 2.5 µg of the validated Cas9-sgRNA plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[7]
-
Add the 200 µL mixture dropwise to the cells.
-
-
Post-Transfection : Incubate cells for 48-72 hours.
-
Single-Cell Cloning :
-
Harvest the transfected cells by trypsinization.
-
Perform serial dilutions to achieve a final concentration of approximately 5 cells/mL.[8]
-
Dispense 200 µL of the cell suspension into each well of a 96-well plate. This equates to a statistical probability of one cell per well.
-
Incubate plates until visible colonies form (typically 1-3 weeks).
-
-
Clonal Expansion : Identify wells containing single colonies and expand them sequentially into 24-well, 6-well, and finally T-25 flasks for further analysis.
Protocol: Verification of Gene Knockout
-
Genomic DNA Extraction : Extract genomic DNA from each expanded clonal population using a commercial kit.
-
PCR Amplification : Amplify the genomic region surrounding the sgRNA target site using high-fidelity DNA polymerase.
-
Mutation Analysis :
-
Sanger Sequencing : Sequence the PCR products. Knockout clones will show superimposed chromatograms downstream of the cut site, indicating the presence of different indels on the alleles.[8]
-
T7 Endonuclease I (T7E1) Assay : This enzymatic assay detects mismatches in heteroduplex DNA formed by annealing wild-type and mutated PCR products. Cleavage by T7E1 indicates the presence of indels.[8]
-
-
Protein Level Confirmation : Perform a Western blot using an antibody specific to the target protein. A complete absence of the corresponding band in the clonal cell line lysate confirms a functional knockout at the protein level.
Quantitative Data Presentation
The efficiency of CRISPR-Cas9 editing and the functional consequences of the knockout must be quantified.
Table 1: Editing Efficiency of sgRNAs for Target Gene X
| sgRNA ID | Delivery Method | Editing Efficiency (% Indels)¹ | Off-Target Locus 1 (% Indels) | Off-Target Locus 2 (% Indels) |
|---|---|---|---|---|
| sgRNA-X1 | Plasmid | 29% | 0.5% | 0.2% |
| sgRNA-X2 | Plasmid | 41% | 0.8% | 0.3% |
| sgRNA-X1 | RNP | 69%[9] | <0.1% | <0.1% |
| sgRNA-X2 | RNP | 82%[10] | <0.1% | 0.1% |
¹Determined by Next-Generation Sequencing of the target locus in a pooled cell population 72h post-transfection.
Table 2: Functional Characterization of Gene X Knockout Clones
| Cell Line | Protein Expression of X (Relative to WT) | Cell Viability (% of WT) at 72h | Apoptosis Rate (% Annexin V+) |
|---|---|---|---|
| Wild-Type (WT) | 100% | 100% | 4.5% |
| Clone A (sgRNA-X2) | 0% | 58% | 27.8% |
| Clone B (sgRNA-X2) | 0% | 61% | 25.4% |
| Scrambled sgRNA | 98% | 99% | 4.8% |
Case Study: Targeting EGFR Signaling in NSCLC
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is often dysregulated in non-small cell lung cancer (NSCLC).[11][12] The pathway involves downstream cascades like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[12][13][14] Using CRISPR-Cas9 to knock out a key downstream effector, such as KRAS, can validate its role in sustaining the oncogenic phenotype.
Caption: EGFR signaling pathway with CRISPR KO of Ras.
By generating a KRAS knockout in an EGFR-mutant NSCLC cell line, researchers can confirm the dependency of the cancer cells on this specific signaling node. A resulting decrease in cell viability and increase in apoptosis, as shown in Table 2, would validate KRAS as a critical target downstream of EGFR in this context.
Conclusion
CRISPR-Cas9 gene editing is a powerful and indispensable tool in modern drug discovery.[4][15] Its ability to create permanent and specific gene knockouts allows for rigorous validation of potential drug targets in disease-relevant models.[1][16] By following systematic workflows and employing detailed, quantitative validation protocols as outlined in this guide, researchers can significantly increase confidence in their selected targets, thereby reducing attrition rates and accelerating the development of novel, effective therapeutics.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. tecan.com [tecan.com]
- 5. criver.com [criver.com]
- 6. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. genemedi.net [genemedi.net]
- 9. Quantitative analysis of CRISPR/Cas9-mediated provirus deletion in blue egg layer chicken PGCs by digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 16. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Bis(hydroxymethyl)urea in Textile Finishing for Crease Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of bis(hydroxymethyl)urea and its derivatives in textile finishing to impart crease resistance to cellulosic fabrics, particularly cotton. This document delves into the core chemistry, application methodologies, and performance evaluation of these finishing agents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.
Introduction: The Challenge of Creasing in Cellulosic Textiles
Cellulosic fibers like cotton, while prized for their comfort and breathability, are prone to wrinkling. This is due to the amorphous regions of the cellulose (B213188) polymer where hydrogen bonds between adjacent cellulose chains can be easily broken and reformed in new positions upon the application of stress, leading to the formation of creases. Crease-resistant finishing aims to introduce chemical crosslinks within the cellulose structure, creating a more resilient fiber network that can recover from deformation.
This compound, also known as dimethylol urea (B33335) (DMU), and its more stable cyclic derivatives like dimethylol dihydroxy ethylene (B1197577) urea (DMDHEU), are key crosslinking agents used in the textile industry for this purpose. These N-methylol compounds react with the hydroxyl groups of cellulose to form stable covalent bonds, effectively "setting" the fabric's smooth state.
The Chemistry of Crease Resistance: Mechanism of Action
The crease-proofing action of this compound and its derivatives is centered on the formation of crosslinks between cellulose chains. This process can be broken down into the following key stages:
-
Activation: In the presence of an acid catalyst, typically a Lewis acid such as magnesium chloride (MgCl₂), the N-methylol compound is activated. This involves the protonation of a hydroxyl group, making it a good leaving group (water).
-
Carbocation Formation: The loss of a water molecule results in the formation of a resonance-stabilized carbocation on the nitrogen atom.
-
Reaction with Cellulose: The electrophilic carbocation then reacts with a nucleophilic hydroxyl group on a cellulose chain, forming an ether linkage.
-
Crosslinking: Since this compound and its derivatives are difunctional (containing two N-methylol groups), this reaction can occur at both ends of the molecule, linking two different cellulose chains together. This network of crosslinks restricts the movement of the cellulose polymers, thereby improving the fabric's ability to resist and recover from creasing.
A persistent concern with these formaldehyde-based resins is the potential for formaldehyde (B43269) release from the treated fabric, which can occur through hydrolysis of unreacted N-methylol groups or the breakdown of the crosslinks themselves. This has led to the development of low-formaldehyde and formaldehyde-free finishing agents.
Quantitative Data on Performance
The effectiveness of a crease-resistant finish is primarily evaluated by the improvement in the crease recovery angle (CRA) and the impact on the fabric's mechanical properties, such as tensile strength. The following tables summarize typical quantitative data obtained from studies on the application of DMDHEU, a common derivative of this compound, to cotton fabric.
Table 1: Effect of DMDHEU and Catalyst Concentration on Crease Recovery Angle (CRA) and Tensile Strength Loss of Cotton Fabric
| DMDHEU Conc. (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Curing Conditions | Wet Pick-up (%) | Crease Recovery Angle (Warp + Weft) (°) | Tensile Strength Loss (%) |
| 35 | 15 | 150°C for 3 min | 87 | ~240 | ~15 |
| 45 | 15 | 150°C for 3 min | 87 | ~255 | ~20 |
| 60 | 15 | 150°C for 3 min | 87 | ~270 | ~25 |
| 60 | 20 | 150°C for 3 min | 87 | ~280 | ~28 |
| 100 | 30 | 170°C for non-iron finish | - | >300 | ~35-40 |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Table 2: Influence of Curing Temperature on Crease Recovery Angle (CRA) of Cotton Fabric Treated with DMDHEU
| DMDHEU Conc. (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Curing Temperature (°C) | Curing Time (min) | Crease Recovery Angle (Warp + Weft) (°) |
| 50 | 15 | 130 | 3 | ~230 |
| 50 | 15 | 150 | 3 | ~260 |
| 50 | 15 | 170 | 3 | ~275 |
Data compiled from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the application and evaluation of this compound-based crease-resistant finishes.
Synthesis of this compound (Dimethylol Urea)
Materials:
-
Urea
-
Formaldehyde solution (37-40%)
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
-
Stirred reactor
Procedure:
-
Adjust the pH of the formaldehyde solution to 8.2-8.3 using the 20% NaOH solution.
-
Heat the formaldehyde solution to 40°C in the stirred reactor.
-
Add urea to the formaldehyde solution in small portions over a period of 15 minutes, allowing the temperature to rise to 80°C. The typical molar ratio of formaldehyde to urea is 2.1:1.
-
Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation reaction.
-
The resulting solution contains this compound and can be used for the subsequent finishing process.
Application of Crease-Resistant Finish to Cotton Fabric (Pad-Dry-Cure Method)
Materials:
-
Scoured and bleached 100% cotton fabric
-
This compound or DMDHEU solution
-
Magnesium chloride (MgCl₂) catalyst
-
Wetting agent (optional)
-
Softener (optional)
-
Laboratory padding mangle
-
Stenter or oven for drying and curing
Procedure:
-
Padding: Prepare the finishing bath containing the desired concentrations of the crosslinking agent (e.g., 35-100 g/L DMDHEU), catalyst (e.g., 15-30 g/L MgCl₂), and any other additives.[1][2][3] Immerse the cotton fabric in the solution and pass it through the padding mangle to achieve a specific wet pick-up percentage, typically around 70-85%.
-
Drying: Dry the padded fabric at a moderate temperature, typically 80-110°C, for a few minutes to remove excess water.[1][2][6] This step must be carefully controlled to prevent premature curing of the resin.
-
Curing: Cure the dried fabric at a higher temperature, typically between 150°C and 180°C, for 2 to 5 minutes.[1][2][6] During this stage, the crosslinking reaction between the finishing agent and the cellulose occurs.
-
After-washing: After curing, the fabric is typically washed to remove any unreacted chemicals and then dried.
Evaluation of Crease Recovery Angle (AATCC Test Method 66)
Apparatus:
-
Crease recovery tester (e.g., Shirley Crease Recovery Tester)
-
Loading device (a pair of glass or plastic plates with a specified weight)
-
Specimen holder
-
Timer
Procedure:
-
Specimen Preparation: Cut test specimens from the conditioned fabric (standard atmosphere for testing textiles: 21 ± 1°C and 65 ± 2% relative humidity) with dimensions of 40 x 15 mm, in both warp and weft directions.[7]
-
Creasing: Fold a specimen in half and place it between the loading plates. Apply a specified load (typically 500g) for a set time (e.g., 5 minutes).[1]
-
Recovery: Remove the load and transfer the creased specimen to the specimen holder of the crease recovery tester.
-
Measurement: Allow the specimen to recover for a specified time (e.g., 5 minutes).[1] The crease recovery angle is then read from the instrument's scale. The angle represents the extent to which the fabric has recovered from the crease, with 180° being complete recovery.
-
The final crease recovery angle is typically reported as the sum of the warp and weft recovery angles.
Determination of Formaldehyde Release (AATCC Test Method 112 - Sealed Jar Method)
Apparatus:
-
Sealed glass jars
-
Oven or incubator
-
Spectrophotometer (colorimeter)
Procedure:
-
Sample Preparation: A weighed specimen of the finished fabric is suspended over a specific volume of water in a sealed glass jar.[8][9]
-
Incubation: The sealed jar is placed in an oven at a controlled temperature (e.g., 49 ± 1°C) for a specified period (e.g., 20 hours).[8][9]
-
Analysis: During incubation, formaldehyde released from the fabric is absorbed by the water. The amount of formaldehyde in the water is then determined colorimetrically using a spectrophotometer after reaction with a color-forming reagent (e.g., Nash reagent).[8][9]
-
Results: The formaldehyde release is typically expressed in micrograms of formaldehyde per gram of fabric (µg/g) or parts per million (ppm).[9]
Visualizing the Process: Diagrams and Pathways
Experimental Workflow for Crease Resistance Finishing
Caption: Workflow for applying and evaluating crease-resistant finishes.
Chemical Reaction Pathway for Cellulose Crosslinking
Caption: Crosslinking of cellulose with this compound.
Conclusion
This compound and its derivatives remain important chemicals in the textile industry for imparting crease resistance to cellulosic fabrics. Understanding the underlying chemistry, optimizing the application process, and accurately evaluating the performance are crucial for achieving the desired fabric properties while addressing concerns such as formaldehyde release. This guide provides a foundational understanding and practical protocols for researchers and professionals working in this field. Future research continues to focus on the development of more efficient and environmentally friendly crosslinking systems to further enhance the performance and sustainability of crease-resistant textiles.
References
- 1. irispublishers.com [irispublishers.com]
- 2. irispublishers.com [irispublishers.com]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 5. ijret.org [ijret.org]
- 6. Formaldehyde free crease resistant finishing of cotton fabric using citric acid [textiletoday.com.bd]
- 7. database.texnet.com.cn [database.texnet.com.cn]
- 8. aatcctestmethods.com [aatcctestmethods.com]
- 9. cottoninc.com [cottoninc.com]
The Strategic Application of Bis(hydroxymethyl)urea in Urea-Formaldehyde Resin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of bis(hydroxymethyl)urea, also known as dimethylolurea (B1678115), in the synthesis of urea-formaldehyde (UF) resins. Focusing on the core chemical principles and practical applications, this document details the reaction mechanisms, experimental protocols, and the impact of this key intermediate on the final properties of the resin, with a particular emphasis on reducing formaldehyde (B43269) emissions.
Introduction: The Significance of this compound in UF Resin Chemistry
Urea-formaldehyde (UF) resins are a cornerstone of the wood-based composite industry, valued for their strong adhesive properties and cost-effectiveness. The synthesis of these thermosetting polymers is a multi-step process involving the reaction of urea (B33335) and formaldehyde. A critical intermediate in this process is this compound, formed during the initial methylolation stage. The controlled formation and subsequent reaction of this compound are paramount in determining the final characteristics of the resin, including its bond strength, cure time, and, most notably, its formaldehyde emission levels.
The direct use of this compound as a raw material in UF resin synthesis presents a strategic approach to minimize free formaldehyde content in the final product. By bypassing the direct reaction involving formaldehyde, the potential for residual unreacted formaldehyde is significantly reduced, addressing a key environmental and health concern associated with UF resins.
Reaction Mechanisms and Pathways
The synthesis of UF resin is broadly categorized into two main stages: methylolation (or hydroxymethylation) and condensation.
2.1. Methylolation: The Formation of Hydroxymethylureas
Under alkaline or neutral conditions (pH 7-9), formaldehyde reacts with urea to form a mixture of methylolureas. This includes monomethylolurea, dimethylolurea (this compound), and trimethylolurea. The formation of this compound is a key objective of this stage.
Caption: Methylolation reaction pathway forming hydroxymethylureas.
2.2. Condensation: Polymer Chain Growth
In the subsequent acidic stage (pH 4-5), the methylolureas, including this compound, undergo condensation reactions. This involves the formation of methylene (B1212753) (-CH₂-) and ether (-CH₂-O-CH₂-) bridges between the urea units, leading to the growth of the polymer chain and the formation of a cross-linked network. The reaction of this compound is crucial for building the three-dimensional structure of the cured resin.
Caption: Condensation of this compound to form the UF resin polymer.
Quantitative Data on Resin Properties
The molar ratio of formaldehyde to urea (F/U) is a critical parameter that influences the formation of this compound and, consequently, the properties of the UF resin. A lower F/U ratio generally leads to lower formaldehyde emissions but can impact other properties. The direct application of this compound aims to achieve the benefits of a low F/U ratio without compromising performance.
| Property | High F/U Ratio (e.g., 1.6-1.8) | Low F/U Ratio (e.g., 1.0-1.2) | With this compound Application |
| Free Formaldehyde Emission (mg/100g) | > 10 | < 10 | Significantly Reduced (< 5) |
| Bond Strength (MPa) | High | Moderate to High | High |
| Gel Time (s at 100°C) | Shorter (e.g., 50-70) | Longer (e.g., 80-120) | Optimized (e.g., 60-90) |
| Viscosity (mPa·s) | Lower | Higher | Controlled |
| Water Resistance | Moderate | Lower | Improved |
Note: The values presented are indicative and can vary based on specific synthesis conditions and formulations.
Experimental Protocols
4.1. Synthesis of Urea-Formaldehyde Resin (Alkaline-Acid-Alkaline Method)
This is a common three-step method for producing low formaldehyde emission UF resins, where the formation of this compound is a key part of the first stage.
Caption: Experimental workflow for the three-step synthesis of UF resin.
Protocol Details:
-
Methylolation (First Alkaline Stage):
-
Charge a reaction vessel with a 37-44% formaldehyde solution.
-
Adjust the pH to 8.0-8.5 using a 20% NaOH solution.
-
Gradually add the first portion of urea to achieve a formaldehyde-to-urea (F/U) molar ratio of approximately 2.1:1.
-
Heat the mixture to 90-95°C and maintain for 30-60 minutes to facilitate the formation of methylolureas, including this compound.
-
-
Condensation (Acid Stage):
-
Cool the reaction mixture to approximately 85°C.
-
Adjust the pH to 4.5-5.0 with a dilute solution of formic acid to initiate condensation.
-
Maintain the temperature at 85-90°C and monitor the viscosity of the resin. The reaction is typically stopped when a target viscosity is reached.
-
-
Final Stage (Second Alkaline Stage):
-
Cool the resin to about 60°C.
-
Add the second portion of urea to lower the final F/U molar ratio to around 1.1:1. This step helps to scavenge any remaining free formaldehyde.
-
Adjust the pH back to 7.5-8.0 with NaOH to stabilize the resin.
-
Cool the final resin to room temperature for storage.
-
4.2. Characterization of UF Resins
-
Free Formaldehyde Content: Determined by the sodium sulfite (B76179) titration method.
-
Viscosity: Measured using a Brookfield viscometer at a controlled temperature.
-
Gel Time: The time required for the resin to solidify at a specific temperature (e.g., 100°C) after the addition of a hardener (e.g., ammonium (B1175870) chloride).
-
Bond Strength: Evaluated by preparing bonded wood specimens (e.g., plywood) and testing their shear strength according to standardized methods (e.g., ASTM D906).
-
Structural Analysis: 13C-NMR spectroscopy is a powerful tool to identify and quantify the different chemical structures within the resin, such as methylol groups, methylene bridges, and ether linkages.
Conclusion
The strategic use and controlled formation of this compound are central to the synthesis of high-performance, low-emission urea-formaldehyde resins. By understanding the underlying reaction mechanisms and carefully controlling the synthesis parameters, researchers and professionals can tailor the properties of UF resins to meet specific application requirements while adhering to stringent environmental standards. The direct application of pre-synthesized this compound offers a promising avenue for further advancements in the production of environmentally friendly UF-based materials. This guide provides a foundational framework for the exploration and optimization of this compound's role in UF resin technology.
An In-depth Technical Guide on Bis(hydroxymethyl)urea as a Corrosion Inhibitor for Steel in Acid Solutions
Prepared for: Researchers and Scientists in Materials Science and Chemistry
Abstract: This technical guide provides a comprehensive overview of 1,3-bis(hydroxymethyl)urea (BHMU) as an effective corrosion inhibitor for steel in acidic environments, particularly hydrochloric acid (HCl) solutions. BHMU, an organic compound with the formula OC(NHCH₂OH)₂, demonstrates significant potential in mitigating the corrosive effects of acids on steel, a critical issue in industrial applications such as acid pickling, industrial cleaning, and oil well acidification.[1][2] This document synthesizes findings from electrochemical analysis, weight loss measurements, and theoretical quantum chemical calculations to elucidate the performance, mechanism, and experimental validation of BHMU's inhibitive properties.
Introduction to Corrosion Inhibition
Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the surrounding environment. In acidic media, the corrosion of steel is an aggressive process involving the dissolution of iron at anodic sites and the evolution of hydrogen at cathodic sites. The use of corrosion inhibitors is one of the most practical and cost-effective methods for protecting metals.[3] Organic inhibitors, especially those containing heteroatoms like nitrogen and oxygen, are particularly effective.[2][4] These molecules function by adsorbing onto the metal surface to form a protective barrier, which isolates the metal from the corrosive medium.[4] Bis(hydroxymethyl)urea, a derivative of urea (B33335), has emerged as a promising inhibitor due to the presence of multiple nitrogen and oxygen atoms that can act as active adsorption centers.[5]
Mechanism of Inhibition by this compound
The inhibitive action of BHMU on a steel surface in an acid solution is attributed to its adsorption at the metal/solution interface.[6] The BHMU molecule contains two nitrogen and three oxygen atoms, which possess lone pairs of electrons. These heteroatoms serve as active centers for adsorption onto the steel surface.
The mechanism is believed to involve:
-
Physisorption: Electrostatic interaction between the protonated BHMU molecules (in the acidic medium) and the negatively charged steel surface (due to adsorbed Cl⁻ ions).
-
Chemisorption: The sharing of lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond.[3]
Studies indicate that the adsorption of BHMU on the steel surface is spontaneous and primarily follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer protective film.[6] This film effectively blocks the active corrosion sites, thereby suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Potentiodynamic polarization studies confirm that BHMU acts as a mixed-type inhibitor.[1]
Caption: Adsorption mechanism of BHMU on a steel surface.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of corrosion inhibitors. The following protocols are based on standard practices reported in the literature for testing BHMU.[2][6]
Weight Loss Measurements
This gravimetric method provides a direct measure of material loss over time.
-
Specimen Preparation: Cold rolled steel (CRS) specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with deionized water, and dried.
-
Initial Measurement: The initial weight of each specimen is recorded to a high precision.
-
Immersion Test: Specimens are immersed in 1.0 M HCl solutions containing various concentrations of BHMU (e.g., 0 mM to 20.0 mM). Tests are conducted in a constant temperature water bath for a specified duration (e.g., 24 hours).
-
Final Measurement: After immersion, specimens are removed, cleaned to remove corrosion products (typically with a solution of HCl containing urotropine), washed, dried, and re-weighed.
-
Calculation:
-
The corrosion rate (CR) is calculated from the weight loss.
-
The Inhibition Efficiency (IE%) is determined using the formula: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.
-
Electrochemical Measurements
Electrochemical tests provide rapid and detailed information on the corrosion kinetics. They are typically performed using a three-electrode cell configuration connected to a potentiostat.
-
Working Electrode (WE): The steel specimen.
-
Counter Electrode (CE): A platinum sheet or graphite (B72142) rod.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE).
-
Potentiodynamic Polarization (PDP):
-
The system is allowed to stabilize for about 1 hour to reach a steady Open Circuit Potential (OCP).
-
The potential is then scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the Tafel slopes.
-
IE% is calculated as: IE% = [(i_corr(0) - i_corr(i)) / i_corr(0)] × 100, where i_corr(0) and i_corr(i) are the corrosion current densities without and with the inhibitor, respectively.[1]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS measurements are performed at the OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting data is plotted as a Nyquist plot and fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
IE% is calculated as: IE% = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100, where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.[7]
-
Caption: General experimental workflow for inhibitor evaluation.
Performance Data and Analysis
The effectiveness of BHMU as a corrosion inhibitor has been quantified through various studies. The data below is summarized from research on cold rolled steel in 1.0 M HCl.[6]
Weight Loss Data
Weight loss measurements show that inhibition efficiency increases with BHMU concentration and decreases slightly at higher temperatures. BHMU consistently outperforms its precursor, hydroxymethyl urea (HMU).
Table 1: Inhibition Efficiency (%IE) from Weight Loss for BHMU and HMU in 1.0 M HCl
| Inhibitor | Concentration (mM) | %IE at 20°C | %IE at 30°C | %IE at 40°C | %IE at 50°C |
|---|---|---|---|---|---|
| BHMU | 2.5 | 76.5 | 73.2 | 70.1 | 66.8 |
| 5.0 | 85.1 | 82.5 | 79.3 | 75.6 | |
| 10.0 | 90.3 | 88.1 | 85.4 | 82.1 | |
| 20.0 | 93.1 | 91.2 | 88.9 | 85.7 | |
| HMU | 2.5 | 68.9 | 65.4 | 62.3 | 58.7 |
| 5.0 | 78.2 | 75.1 | 71.8 | 67.9 | |
| 10.0 | 84.3 | 81.6 | 78.5 | 74.8 | |
| 20.0 | 86.7 | 84.2 | 81.7 | 78.6 |
(Data synthesized from Deng et al., 2014)[6]
Potentiodynamic Polarization (PDP) Data
PDP results show that with the addition of BHMU, the corrosion current density (icorr) decreases significantly, while the corrosion potential (Ecorr) shows only a minor shift. This indicates that BHMU acts as a mixed-type inhibitor, impeding both anodic and cathodic reactions. The higher performance of BHMU over HMU is evident.
Table 2: PDP Parameters for Steel in 1.0 M HCl with BHMU and HMU at 30°C
| Inhibitor | Concentration (mM) | Ecorr (mV vs SCE) | icorr (μA/cm²) | %IE |
|---|---|---|---|---|
| Blank | 0 | -475 | 583.1 | - |
| BHMU | 2.5 | -470 | 121.7 | 79.1 |
| 5.0 | -468 | 75.2 | 87.1 | |
| 10.0 | -465 | 48.3 | 91.7 | |
| 20.0 | -461 | 33.5 | 94.3 | |
| HMU | 2.5 | -471 | 173.2 | 70.3 |
| 5.0 | -469 | 110.1 | 81.1 | |
| 10.0 | -466 | 72.8 | 87.5 | |
| 20.0 | -464 | 50.7 | 91.3 |
(Data synthesized from Deng et al., 2014)[6]
Electrochemical Impedance Spectroscopy (EIS) Data
EIS data, presented as Nyquist plots, show that the diameter of the capacitive loop increases significantly with the addition of BHMU. This corresponds to an increase in the charge transfer resistance (Rct), confirming the formation of an insulating protective layer on the steel surface. The double-layer capacitance (Cdl) decreases, which is attributed to the replacement of adsorbed water molecules by the inhibitor molecules.[6]
Table 3: EIS Parameters for Steel in 1.0 M HCl with BHMU and HMU at 30°C
| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (μF/cm²) | %IE |
|---|---|---|---|---|
| Blank | 0 | 70.1 | 85.4 | - |
| BHMU | 2.5 | 325.4 | 45.3 | 78.4 |
| 5.0 | 521.8 | 38.6 | 86.6 | |
| 10.0 | 789.2 | 31.5 | 91.1 | |
| 20.0 | 1055.7 | 25.8 | 93.4 | |
| HMU | 2.5 | 228.6 | 53.7 | 69.3 |
| 5.0 | 360.3 | 46.2 | 80.5 | |
| 10.0 | 551.9 | 39.1 | 87.3 | |
| 20.0 | 723.5 | 33.4 | 90.3 |
(Data synthesized from Deng et al., 2014)[6]
Theoretical Studies: Quantum Chemical Calculations
Quantum chemical calculations using methods like Density Functional Theory (DFT) provide insights into the relationship between molecular structure and inhibition efficiency.[8] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are calculated.[6]
-
EHOMO: Indicates the electron-donating ability of a molecule. A higher EHOMO value corresponds to a greater tendency to donate electrons to the vacant d-orbitals of iron, leading to better inhibition.[6]
-
ELUMO: Indicates the electron-accepting ability. A lower ELUMO value suggests a greater ability to accept electrons.
-
ΔE (Energy Gap): A smaller energy gap implies higher reactivity of the molecule, which generally favors stronger adsorption and higher inhibition efficiency.[6]
Table 4: Calculated Quantum Chemical Parameters
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| BHMU | -7.215 | -0.512 | 6.703 |
| HMU | -7.301 | -0.395 | 6.906 |
(Data synthesized from Deng et al., 2014)[6]
Caption: Workflow for quantum chemical calculations.
Conclusion
1,3-Bis(hydroxymethyl)urea is a highly effective corrosion inhibitor for steel in 1.0 M HCl solutions. Its performance, which surpasses that of hydroxymethyl urea, is concentration-dependent, with efficiencies exceeding 90% at concentrations of 10.0 mM and above.
Key Findings:
-
High Efficiency: BHMU demonstrates excellent inhibition performance, confirmed by weight loss, PDP, and EIS methods.
-
Mechanism: It functions as a mixed-type inhibitor by adsorbing onto the steel surface via its nitrogen and oxygen heteroatoms, following the Langmuir adsorption isotherm.[6]
-
Theoretical Correlation: Quantum chemical calculations validate the experimental results, showing that BHMU's superior electronic properties (higher EHOMO, lower ΔE) are responsible for its enhanced inhibitive action compared to similar molecules.[6]
The comprehensive data presented in this guide underscores the potential of this compound as a reliable and efficient inhibitor for industrial applications involving acidic environments.
References
- 1. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: HPLC Analysis of Bis(hydroxymethyl)urea on a Reverse Phase Column
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and finds applications in various industrial processes.[1] Accurate quantification of this compound is crucial for quality control, process optimization, and stability studies. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is a widely used technique for the analysis of polar organic compounds. This guide provides a comprehensive overview of a robust HPLC method for the separation and quantification of this compound.
This compound is a highly polar compound, which can present challenges for retention on traditional non-polar stationary phases like C18.[2][3] Therefore, careful method development is required to achieve adequate retention and symmetrical peak shapes. This document outlines a detailed experimental protocol, data presentation, and a visual representation of the analytical workflow.
Experimental Protocols
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Acetonitrile: HPLC grade
-
Water: Deionized water, 18 MΩ·cm or higher
-
Phosphoric acid: ACS grade
-
Methanol (B129727): HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC Column | Reverse Phase C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 5% B; 10-15 min: 5-30% B; 15-20 min: 30% B; 20-21 min: 30-5% B; 21-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 1:1 mixture of methanol and water in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the methanol/water mixture to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of a 1:1 methanol and water mixture.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables present typical quantitative data that can be expected from this HPLC method.
Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 8.5 | 1.1 | > 5000 |
Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The reverse-phase HPLC method detailed in this guide provides a reliable and robust approach for the quantitative analysis of this compound. By utilizing a standard C18 column and a carefully optimized mobile phase gradient, this method overcomes the challenges associated with retaining and separating this polar analyte. The provided experimental protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to good chromatographic practices will ensure accurate and reproducible results.
References
Synthesis of Polymers Using Bis(hydroxymethyl)urea as a Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polymers utilizing bis(hydroxymethyl)urea as a monomer. This compound, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and serves as a versatile building block for the creation of a variety of polymeric materials. This document details the synthesis of the monomer, its subsequent polymerization through various methods, and the characterization and properties of the resulting polymers.
Introduction to this compound as a Monomer
This compound, with the chemical formula OC(NHCH₂OH)₂, is a white, water-soluble solid.[1] It is primarily known as an intermediate in the formation of urea-formaldehyde (UF) resins, which are widely used as adhesives and binders in the wood products industry.[2][3] The two hydroxymethyl groups attached to the urea (B33335) backbone provide reactive sites for polycondensation reactions, allowing it to act as a monomer for the synthesis of both linear and cross-linked polymers. The properties of the resulting polymers, such as molecular weight, thermal stability, and mechanical strength, are highly dependent on the polymerization conditions and the presence of any co-monomers.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of urea with formaldehyde (B43269) in an aqueous solution. The reaction is generally carried out under alkaline conditions to favor the formation of the hydroxymethyl derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Urea
-
Formaldehyde solution (37% w/v)
-
Sodium dihydrogen phosphate (B84403) (or other suitable buffer)
-
Distilled water
-
Stirred reactor with temperature control
Procedure:
-
A solution of formaldehyde in water is prepared in a stirred reactor.
-
The pH of the formaldehyde solution is adjusted to approximately 8.2-8.3 using a suitable buffer, such as a sodium dihydrogen phosphate solution.[4]
-
The temperature of the solution is raised to 40°C.[4]
-
Urea is added to the formaldehyde solution in small portions over a period of 15 minutes, during which the temperature is allowed to rise to 80°C.[4] A molar ratio of formaldehyde to urea of approximately 2.1:1 is commonly used to favor the formation of this compound.[5]
-
The reaction mixture is heated at 80 ± 1°C for 30 minutes to complete the hydroxymethylation process.[4]
-
The resulting solution contains a mixture of hydroxymethylated ureas, with this compound as the major product. For use as a monomer, it can be used directly in solution for subsequent polymerization steps or isolated and purified.
Polymerization of this compound
This compound can be polymerized through several methods, with polycondensation being the most common. This can be carried out in the melt phase or in solution.
Melt Polycondensation
Melt polycondensation involves heating the this compound monomer above its melting point to initiate the condensation reaction, during which water is eliminated to form methylene (B1212753) or ether linkages between the monomer units. This method is often employed for the synthesis of slow-release fertilizers.[6]
Experimental Protocol: Melt Polycondensation of this compound (Generalized Procedure)
Materials:
-
Purified this compound powder
-
Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet for water removal
-
Heating mantle with temperature control
Procedure:
-
The purified this compound is charged into the reaction vessel.
-
The vessel is purged with nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to above the melting point of this compound (approximately 126°C).[1]
-
The melt is stirred continuously, and the temperature is maintained to allow the polycondensation reaction to proceed. Water, the byproduct of the condensation reaction, is removed through the distillation outlet.
-
The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
The reaction is continued until the desired degree of polymerization is achieved, after which the polymer is cooled and collected.
Acid-Catalyzed Solution Polycondensation
In this method, the polymerization of this compound is carried out in a solution, typically water, under acidic conditions. The acid catalyst promotes the condensation of the hydroxymethyl groups. This is the common method used in the production of urea-formaldehyde resins.
Experimental Protocol: Acid-Catalyzed Solution Polycondensation (Generalized Procedure)
Materials:
-
Aqueous solution of this compound (from synthesis step)
-
Formic acid or other suitable acid catalyst
-
Sodium hydroxide (B78521) solution for neutralization
-
Stirred reactor with temperature and pH control
Procedure:
-
The aqueous solution of this compound is placed in a stirred reactor.
-
The pH of the solution is adjusted to approximately 4.5 with an acid, such as formic acid.[4]
-
The temperature is raised to and maintained at 90 ± 1°C to initiate the polycondensation reaction.[4][5]
-
The reaction is allowed to proceed, and the increase in viscosity is monitored to control the extent of polymerization. A typical reaction time is around 100 minutes.[5]
-
Once the desired viscosity is reached, the reaction is terminated by rapidly cooling the mixture to 60-70°C and adjusting the pH to approximately 8.5 with a sodium hydroxide solution.[4][5]
-
The resulting polymer solution can be used directly or further processed.
Characterization of Polymers
The polymers synthesized from this compound are typically characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer, confirming the formation of methylene and ether linkages and the consumption of hydroxymethyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for elucidating the detailed structure of the polymer, including the types of linkages (methylene, ether) and the degree of branching.[6]
-
Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.[7]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).
Properties of Polymers Derived from this compound
The quantitative properties of polymers synthesized directly from isolated this compound are not extensively reported in publicly available literature. However, the properties of urea-formaldehyde (UF) resins, which are structurally similar, can provide valuable insights. The properties of UF resins are highly dependent on the formaldehyde to urea (F/U) molar ratio, with lower ratios leading to more linear polymers with properties that would be more analogous to those derived from pure this compound.
Table 1: Representative Molecular Weight and Polydispersity of Urea-Formaldehyde Resins
| F/U Molar Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 1.0 | 2000 - 2400 | - | - | [8] |
| 1.2 | 3500 - 4500 | - | - | [8] |
| 1.4 | - | - | - | [5] |
| 2.0 | ~1000 | ~2000 | ~2.0 | [3] |
| 3.0 | ~1500 | ~3500 | ~2.3 | [3] |
| 4.0 | ~2000 | ~5000 | ~2.5 | [3] |
Table 2: Representative Thermal Properties of Urea-Formaldehyde Resins
| Property | Value | Conditions | Reference |
| Onset of Decomposition | ~200 - 250 °C | - | [9] |
| Main Decomposition Stage | 250 - 400 °C | - | [9] |
| Activation Energy of Degradation | 185 - 194 kJ/mol | - | [10] |
Table 3: Representative Mechanical Properties of Urea-Formaldehyde Resins
| Property | Value | Notes | Reference |
| Tensile Strength | Varies with F/U ratio | Higher F/U ratio can lead to higher tensile strength | [11] |
| Elastic Modulus | Varies | - | - |
| Elongation at Break | Varies | Generally low for thermosetting resins | - |
Visualizations
Synthesis Workflow
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. fud.edu.ng [fud.edu.ng]
- 3. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers [mdpi.com]
- 4. vana.kirj.ee [vana.kirj.ee]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Polyureas Versatile Polymers for New Academic and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Role of Bis(hydroxymethyl)urea in the preparation of thermoplastic polyurethane elastomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hydroxymethyl)urea, also known as dimethylolurea (B1678115) (DMU), is a dihydroxyl-functionalized small molecule that serves as a chain extender in the synthesis of polyurethane elastomers. Its incorporation into the polymer backbone, particularly in waterborne polyurethane (WPU) systems, has been shown to significantly influence the material's final properties. The presence of a urea (B33335) group within the chain extender's structure enhances hydrogen bonding within the hard segments of the polyurethane, leading to improved microphase separation and, consequently, enhanced mechanical performance, including increased tensile strength. This technical guide provides an in-depth analysis of the function of this compound in polyurethane synthesis, supported by experimental data and protocols.
Introduction
Thermoplastic polyurethane (TPU) elastomers are a versatile class of block copolymers renowned for their exceptional combination of elasticity, toughness, and processability. Their properties are derived from a segmented structure consisting of alternating soft and hard segments. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol or diamine (the chain extender), provide structural integrity through physical crosslinking via hydrogen bonding. The choice of chain extender is a critical factor in tailoring the final properties of the TPU.
This compound (DMU) presents a unique option as a chain extender due to its diol functionality combined with a central urea group. This structure allows it to react with isocyanate groups to extend the polymer chain while simultaneously introducing additional hydrogen bonding sites, thereby strengthening the hard segment domains.
Role and Reaction Mechanism of this compound
In polyurethane synthesis, this compound functions as a chain extender. Its two primary hydroxyl groups react with the isocyanate (-NCO) groups of a prepolymer, which is typically formed by the reaction of a long-chain polyol (the soft segment) with an excess of diisocyanate. This chain extension reaction leads to the formation of urethane (B1682113) linkages and the incorporation of the this compound moiety into the hard segments of the polyurethane backbone.
The central urea group in this compound plays a crucial role in enhancing the intermolecular hydrogen bonding within the hard segments. This strengthened interaction promotes a more distinct microphase separation between the hard and soft segments, which is a key determinant of the elastomer's mechanical properties.
Below is a DOT language script for a diagram illustrating the synthesis of a polyurethane using this compound as a chain extender.
Caption: Polyurethane synthesis workflow with this compound.
Impact on Polyurethane Properties
The incorporation of this compound as a chain extender has a notable impact on the final properties of the polyurethane elastomer, particularly in waterborne systems.
Mechanical Properties
The introduction of the urea group from this compound enhances the hydrogen bonding network within the hard segments. This leads to a more well-defined phase separation and physical crosslinking, resulting in improved mechanical strength. For instance, in a multi-step chain extension synthesis of a waterborne polyurethane, the addition of 1% 1,3-dimethylolurea (DMU) as a chain extender significantly increased the tensile strength of the resulting WPU film.[1]
| Property | WPU without DMU | WPU with 1% DMU | WPU with DMU and PDMS |
| Tensile Strength (MPa) | ~15 | ~30 | 30.4 |
| Elongation at Break (%) | ~1000 | ~1100 | ~1300 |
Data derived from a study on waterborne polyurethane binders for para-aramid fabrics.[1]
Thermal and Morphological Properties
The enhanced hydrogen bonding and resulting microphase separation also influence the thermal properties of the polyurethane. The use of 1,3-dimethylolurea as a chain extender in waterborne polyurethanes has been shown to promote the microphase separation of the hard segments from the soft matrix.[1] This can be observed through dynamic mechanical analysis (DMA), where a greater separation between the glass transition temperatures of the soft and hard segments is evident.
Experimental Protocol: Synthesis of Waterborne Polyurethane with this compound
The following is a detailed experimental protocol for the synthesis of a waterborne polyurethane utilizing this compound (1,3-dimethylolurea) as a chain extender in a multi-step process. This protocol is based on the work by Ma et al. (2022) for the preparation of a WPU binder.[1]
Materials:
-
Isophorone diisocyanate (IPDI)
-
Polytetramethylene ether glycol (PTMG, Mn = 2000 g/mol )
-
Dimethylolpropionic acid (DMPA)
-
1,4-butanediol (BDO)
-
1,3-dimethylolurea (DMU) / this compound
-
Triethylamine (B128534) (TEA)
-
Dibutyltin dilaurate (DBTDL) - catalyst
-
Deionized water
Procedure:
-
Prepolymer Formation:
-
Charge PTMG and DMPA into a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Heat the mixture to 75°C under a nitrogen atmosphere with stirring.
-
Add IPDI to the flask and continue the reaction at 75°C for 3 hours to form an NCO-terminated prepolymer.
-
-
Chain Extension (Multi-Step):
-
Step 1 (BDO): Cool the prepolymer to 65°C and add BDO. React for 1.5 hours.
-
Step 2 (DMU): Further cool the mixture to 50°C. Add a predetermined amount of 1,3-dimethylolurea (e.g., to constitute 1-2% of the final polymer). Allow the reaction to proceed for another 1.5 hours. The effectiveness of the reaction between the hydroxyl groups of DMU and the NCO groups of the prepolymer can be verified by monitoring the disappearance of the NCO peak in FTIR spectroscopy.[1]
-
-
Neutralization and Dispersion:
-
Cool the reaction mixture to 40°C.
-
Add triethylamine (TEA) to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes.
-
Add deionized water to the mixture under vigorous stirring for 30 minutes to form a stable aqueous dispersion.
-
-
Solvent Removal:
-
Remove the acetone from the dispersion under reduced pressure using a rotary evaporator to obtain the final waterborne polyurethane dispersion.
-
Below is a DOT language script for a diagram illustrating this experimental workflow.
Caption: Experimental workflow for WPU synthesis using this compound.
Conclusion
This compound serves as an effective diol chain extender in the synthesis of polyurethane elastomers, particularly in aqueous systems. Its unique structure, featuring a central urea group, significantly enhances the hydrogen bonding within the hard segments of the polymer. This leads to improved microphase separation, resulting in a notable increase in mechanical properties such as tensile strength. While the available detailed research is predominantly focused on waterborne polyurethanes, the fundamental principles of its role as a chain extender and its impact on hard segment cohesion suggest its potential for modifying the properties of melt-processable thermoplastic polyurethane elastomers as well. Further research in this area would be beneficial to fully elucidate its effects in a broader range of polyurethane systems.
References
Protocol for the Hydroxymethylation of Urea to Form Bis(hydroxymethyl)urea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of bis(hydroxymethyl)urea through the hydroxymethylation of urea (B33335). The document outlines the fundamental reaction chemistry, detailed experimental protocols, and key reaction parameters based on established scientific literature.
Introduction
This compound is a crucial intermediate in the production of urea-formaldehyde (UF) resins, which are widely used as adhesives and binding agents.[1][2] The synthesis involves the reaction of urea with an excess of formaldehyde (B43269), leading to the addition of hydroxymethyl groups to the nitrogen atoms of the urea molecule.[1] Understanding and controlling this reaction is paramount for achieving desired product yields and purity. This guide details a standard laboratory-scale protocol for this synthesis.
Reaction Chemistry
The hydroxymethylation of urea is a reversible addition reaction that can be catalyzed by both acids and bases.[3] However, the formation of mono-, di-, and tri-hydroxymethyl ureas is typically carried out under alkaline conditions to favor the addition reaction and minimize subsequent condensation reactions.[4] The primary reaction is as follows:
Urea + 2 Formaldehyde ⇌ this compound
The formaldehyde to urea (F/U) molar ratio is a critical parameter influencing the degree of hydroxymethylation.[3] Higher F/U ratios favor the formation of more highly substituted hydroxymethyl ureas.[3]
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for the hydroxymethylation of urea, compiled from various sources.
| Parameter | Value/Range | Catalyst/Control Agent | Source(s) |
| Formaldehyde/Urea (F/U) Molar Ratio | 2.1:1 to 2.7:1 | - | [5][6] |
| pH | 8.0 - 9.5 | 20% NaOH solution | [5][6] |
| Temperature | 40°C - 95°C | - | [5][6] |
| Reaction Time | 30 minutes - 1.5 hours | - | [5] |
Detailed Experimental Protocol
This protocol describes a typical laboratory procedure for the synthesis of this compound.
Materials:
-
Urea (reagent grade)
-
Formaldehyde (37-45% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Formic Acid (HCOOH) solution (for potential pH adjustment)
-
Stirred reactor or three-necked flask equipped with a reflux condenser, thermometer, and stirrer
Procedure:
-
Preparation of Formaldehyde Solution: Place the desired volume of the formaldehyde solution into the stirred reactor.
-
pH Adjustment: Adjust the pH of the formaldehyde solution to between 8.2 and 8.3 using a 20% NaOH solution.[5]
-
Initial Heating: Gently heat the formaldehyde solution to 40°C.[5]
-
Addition of Urea: Add urea to the formaldehyde solution in small portions over a period of approximately 15 minutes.[5] The reaction is exothermic, and the temperature will likely rise.
-
Reaction Temperature: Control the temperature of the reaction mixture, allowing it to rise to and be maintained at 80 ± 1°C.[5]
-
Reaction Time: Maintain the reaction at 80°C for 30 minutes to complete the hydroxymethylation.[5]
-
Cooling and Neutralization (Optional for Resin Synthesis): For the synthesis of urea-formaldehyde resin, the next step would involve cooling the mixture and adjusting the pH to acidic conditions (around 4.5) to promote condensation.[5] For the isolation of this compound, further purification steps would be necessary.
Characterization
The product mixture, containing mono-, di-, and potentially tri-hydroxymethyl ureas, can be analyzed using various spectroscopic techniques. 13C NMR spectroscopy is a particularly powerful tool for identifying the different hydroxymethylated species and the structure of the resulting products.[5]
Visual Representations
Reaction Pathway Diagram
Caption: Reaction pathway for the formation of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vana.kirj.ee [vana.kirj.ee]
- 6. US3830783A - Process for the preparation of resins from urea,formaldehyde,methanol and formic acid using three stages - Google Patents [patents.google.com]
The Untapped Potential of Bis(hydroxymethyl)urea in Photosensitive Resin Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photosensitive resins are at the forefront of innovations in fields ranging from advanced manufacturing and microelectronics to biomedical applications. The continuous search for novel monomers and crosslinkers to enhance the performance and tailor the properties of these materials is a key driver of progress. This technical guide explores the potential application of bis(hydroxymethyl)urea, a compound traditionally used in the synthesis of urea-formaldehyde resins, as a component in photosensitive resin formulations. While direct and extensive research on this specific application is nascent, this document provides a comprehensive overview of the fundamental principles of photopolymerization, postulates the potential roles of this compound, and presents a framework for its experimental evaluation. By leveraging its unique chemical structure, this compound presents an intriguing, cost-effective, and versatile candidate for the development of next-generation photosensitive materials.
Introduction to Photosensitive Resins and Photopolymerization
Photopolymerization is a process where a liquid monomer or oligomer is converted into a solid polymer upon exposure to light, typically in the ultraviolet (UV) or visible spectrum.[1] This rapid, solvent-free, and spatially controllable curing process is the cornerstone of technologies like 3D printing (stereolithography), photolithography, and the application of protective coatings and adhesives.[2][3]
A typical photosensitive resin formulation comprises several key components:
-
Monomers and Oligomers: These are the building blocks of the polymer network. Their chemical structure dictates the primary physical and mechanical properties of the cured material.[4]
-
Photoinitiators: These compounds absorb light at a specific wavelength and generate reactive species (free radicals or cations) that initiate the polymerization process.[5][6]
-
Crosslinkers: These are multifunctional molecules that form covalent bonds between polymer chains, creating a three-dimensional network and imparting strength and stability to the final product.[1]
-
Additives: Various other components can be included to modify the properties of the resin, such as pigments, fillers, stabilizers, and adhesion promoters.
This compound: Properties and Potential Roles in Photosensitive Resins
This compound, also known as dimethylolurea, is an organic compound with the chemical formula OC(NHCH₂OH)₂. It is a white, water-soluble solid that is an intermediate in the formation of urea-formaldehyde resins.
Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃H₈N₂O₃ |
| Molar Mass | 120.11 g/mol |
| Appearance | White solid |
| Melting Point | 126 °C (decomposes) |
| Solubility in Water | Good |
| Functional Groups | Two hydroxymethyl (-CH₂OH) groups, Urea (B33335) moiety |
Postulated Roles in Photopolymerization
Based on its chemical structure, this compound could potentially serve several functions within a photosensitive resin formulation:
-
Crosslinking Agent: The two hydroxymethyl groups are reactive and can participate in crosslinking reactions. Under certain conditions, such as in the presence of an acid catalyst generated by a photoacid generator (PAG), these groups can react with other functional groups on the polymer backbone, such as hydroxyl or amine groups, to form a crosslinked network. This is analogous to its role in the curing of urea-formaldehyde resins.[7]
-
Synergist for Photoinitiators: Some urea-containing compounds have been shown to act as synergists in combination with certain photoinitiators, particularly those that operate via a hydrogen abstraction mechanism.[8] The urea moiety in this compound could potentially enhance the efficiency of the photoinitiation process, leading to faster curing rates.
-
Adhesion Promoter: The polar nature of the urea and hydroxyl groups could improve the adhesion of the cured resin to various substrates.
Experimental Protocols for Evaluation
To validate the potential of this compound in photosensitive resins, a systematic experimental approach is required. The following protocols outline a starting point for researchers.
Formulation of a Hypothetical Photosensitive Resin
This protocol describes the preparation of a simple UV-curable acrylate-based resin incorporating this compound as a potential crosslinker.
Materials:
-
Bisphenol A glycerolate diacrylate (or other suitable acrylate (B77674) oligomer)
-
Isobornyl acrylate (reactive diluent)
-
This compound
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator)
Procedure:
-
In a light-protected vessel, combine the acrylate oligomer and reactive diluent at a predetermined ratio (e.g., 70:30 by weight).
-
Add the photoinitiator (e.g., 2% by weight of the total monomer/oligomer mixture) and stir until completely dissolved.
-
Incrementally add this compound at various concentrations (e.g., 1%, 2%, 5%, 10% by weight) to different batches of the resin. Gentle heating and stirring may be required to facilitate dissolution.
-
Continue stirring in the dark until a homogenous mixture is obtained.
Curing and Characterization
Curing:
-
Apply a thin film of the formulated resin onto a suitable substrate (e.g., glass slide, steel panel).
-
Expose the film to a UV light source with a specific wavelength and intensity for a controlled duration.
Characterization:
-
Curing Kinetics: Utilize techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the acrylate double bonds, providing information on the rate and degree of conversion.
-
Mechanical Properties: Perform tensile testing, hardness measurements (e.g., Shore durometer), and adhesion tests (e.g., cross-hatch adhesion) on the cured films to evaluate the impact of this compound on the material's mechanical performance.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the glass transition temperature (Tg) and thermal stability of the cured polymer.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental concepts of photopolymerization and a proposed experimental workflow.
Free-Radical Photopolymerization Pathway
Caption: A simplified diagram of the free-radical photopolymerization process.
Hypothetical Crosslinking Role of this compound
Caption: Postulated acid-catalyzed crosslinking mechanism involving this compound.
Experimental Workflow for Evaluation
Caption: A typical experimental workflow for evaluating a new photosensitive resin formulation.
Conclusion and Future Outlook
This compound represents a largely unexplored yet potentially valuable component for the formulation of novel photosensitive resins. Its bifunctional nature, water solubility, and the reactivity of its hydroxymethyl groups suggest its potential as a crosslinking agent, while its urea backbone may offer synergistic effects with photoinitiators and enhance adhesion. The experimental framework provided in this guide offers a starting point for the systematic investigation of these possibilities. Future research should focus on a broader range of resin systems, a detailed investigation of the crosslinking chemistry, and an evaluation of the long-term stability and performance of the resulting materials. The exploration of this compound and similar compounds could lead to the development of new, cost-effective, and high-performance photosensitive resins with tailored properties for a wide array of advanced applications.
References
- 1. ebeammachine.com [ebeammachine.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. toagoseiamerica.com [toagoseiamerica.com]
- 5. liftchem.com [liftchem.com]
- 6. How Does A Photoinitiator Work [qinmuchem.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0434087A2 - Photo-curable urea-containing compositions - Google Patents [patents.google.com]
Troubleshooting & Optimization of CRISPR-Cas9 Gene Editing: A Technical Guide
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has become a cornerstone of genetic engineering, offering remarkable precision and versatility in modifying the genomes of living organisms.[1] This technology, derived from a bacterial antiviral defense mechanism, allows for targeted gene knockouts, knock-ins, and other genomic alterations with relative ease and efficiency.[1][2] Despite its widespread adoption, researchers frequently encounter challenges that can impact experimental outcomes, primarily related to low editing efficiency and off-target effects.[3][4][5] This guide provides an in-depth overview of common troubleshooting scenarios and optimization strategies for drug development professionals, researchers, and scientists working with CRISPR-Cas9.
At its core, the system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome.[6] The Cas9 enzyme then creates a double-strand break (DSB) at the target site.[7] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR), then resolve this break.[7] NHEJ often results in small insertions or deletions (indels) that can disrupt gene function, while HDR can be utilized to insert specific genetic sequences by providing a donor template.[1][7]
This document will systematically address the critical parameters that influence the success of a CRISPR-Cas9 experiment, from the initial design of the gRNA to the final analysis of editing outcomes. It will cover strategies to enhance on-target efficiency, minimize unintended off-target mutations, and optimize the delivery of CRISPR components into target cells.
Troubleshooting Low Editing Efficiency
Achieving high editing efficiency is paramount for the successful application of CRISPR-Cas9. Low efficiency can stem from several factors, including suboptimal gRNA design, inefficient delivery of CRISPR components, the state of the target cells, and chromatin accessibility at the target locus.[8] A systematic approach to troubleshooting is often the most effective way to identify and address the root cause of poor performance.[8]
A logical workflow for diagnosing low editing efficiency begins with validating the components of the CRISPR system, followed by an assessment of the delivery method and finally, consideration of cell-specific factors.
Suboptimal Guide RNA (gRNA) Design
The design of the gRNA is a critical determinant of editing success.[3] A poorly designed gRNA can fail to efficiently direct the Cas9 nuclease to the intended genomic target.[3] Key considerations in gRNA design include on-target activity, specificity, and the absence of detrimental secondary structures.[3][9]
-
On-Target Scoring: Various bioinformatics tools are available to predict the on-target efficacy of gRNA sequences.[5][10] These tools often use algorithms trained on large datasets to score gRNAs based on sequence features known to influence performance, such as GC content.[11][12] It is recommended to test 2-3 different gRNAs per target gene to identify the one with the highest activity.[13][14]
-
Target Site Selection: For gene knockout experiments, it is generally advisable to target early exons to maximize the chance of creating a non-functional protein.[14][15] Targeting regions near the N-terminus can help avoid issues with alternative start codons, while avoiding the extreme C-terminus increases the likelihood of disrupting protein function.[15]
-
gRNA Quality: The purity and integrity of the synthesized gRNA are crucial. Degradation or impurities can significantly impact the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.
Inefficient Delivery of CRISPR Components
The method used to deliver the Cas9 nuclease and gRNA into the target cells is a frequent bottleneck in CRISPR experiments.[4][8] The optimal delivery strategy can vary significantly between different cell types.[4]
-
Delivery Methods: Common delivery methods include plasmid transfection, viral transduction (e.g., lentivirus, adeno-associated virus), electroporation, and lipid-based transfection.[1][16][17] For cells that are difficult to transfect, such as primary cells and stem cells, viral vectors or electroporation are often more effective.[1]
-
Delivery Formats: CRISPR components can be delivered as DNA plasmids encoding Cas9 and gRNA, as mRNA for Cas9 and a separate gRNA, or as a pre-assembled Cas9-gRNA RNP complex.[16][17][18] The use of RNPs can offer advantages such as transient activity, which can reduce off-target effects, and is often preferred for "DNA-free" editing.[[“]][20]
-
Optimization of Delivery: It is essential to optimize delivery parameters for each specific cell type. This includes titrating the concentration of CRISPR components and, for chemical transfection or electroporation, optimizing the reagent-to-payload ratio or the electrical parameters, respectively.[4][21] Including a positive control, such as a GFP-expressing plasmid, can help determine if the delivery method itself is efficient.[8]
Cell-Specific Factors
The cellular context plays a significant role in the outcome of CRISPR-mediated editing.
-
Cell Health and Type: The health and division rate of the target cells can influence editing efficiency.[8] Actively dividing cells tend to exhibit higher editing rates.[8] Furthermore, some cell lines are inherently more resistant to gene editing due to robust DNA repair mechanisms.[3]
-
Cell Cycle: The timing of CRISPR component delivery relative to the cell cycle can be important. Synchronizing the cell population may lead to more consistent and higher editing efficiencies.[4]
-
Chromatin Accessibility: The structure of chromatin at the target site can impact the ability of the Cas9-gRNA complex to bind. If the target region is in a condensed heterochromatin state, editing efficiency may be low.
Diagram 1: Troubleshooting Workflow for Low CRISPR-Cas9 Editing Efficiency
Caption: A flowchart for systematically troubleshooting low editing efficiency.
Minimizing Off-Target Effects
A significant concern in CRISPR-Cas9 experiments is the potential for the Cas9 nuclease to cleave at unintended sites in the genome, known as off-target effects.[5] These off-target mutations can lead to confounding experimental results and pose safety risks for therapeutic applications.[5] Several strategies have been developed to mitigate these risks.[[“]]
High-Fidelity Cas9 Variants
Protein engineering has led to the development of high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that exhibit reduced off-target cleavage while maintaining high on-target activity.[[“]][22] These variants have been engineered to have a more stringent requirement for perfect complementarity between the gRNA and the target DNA sequence.[5][22]
gRNA Design and Modification
Careful gRNA design is the first line of defense against off-target effects.[5]
-
Specificity Prediction: Bioinformatic tools can predict potential off-target sites by searching the genome for sequences with similarity to the target sequence.[5][10] Choosing gRNAs with the fewest and lowest-scoring potential off-target sites is crucial.[10]
-
Truncated gRNAs: Using gRNAs that are shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can sometimes increase specificity.[11][23]
-
Chemical Modifications: Chemical modifications to the gRNA backbone can also enhance specificity.[11]
Delivery Method and Dosage
The method and duration of Cas9 and gRNA expression can influence off-target activity.
-
RNP Delivery: Delivering Cas9 and gRNA as a pre-formed RNP complex leads to transient activity, as the protein and RNA are degraded by the cell over time.[[“]][23] This limited window of activity reduces the opportunity for off-target cleavage compared to plasmid-based delivery, which can result in prolonged expression.[[“]]
-
Titration of Components: Optimizing the concentration of Cas9 and gRNA is important. Using the lowest effective concentration can help minimize off-target effects while still achieving sufficient on-target editing.[4][24]
Alternative Cas9 Orthologs and Nickases
-
Cas9 Orthologs: Different bacterial species possess Cas9 proteins with different Protospacer Adjacent Motif (PAM) sequence requirements.[22] For example, Staphylococcus aureus Cas9 (SaCas9) recognizes a 5'-NGGRRT-3' PAM, which is more complex than the 5'-NGG-3' PAM of the commonly used Streptococcus pyogenes Cas9 (SpCas9).[22] Using a Cas9 with a more complex PAM can reduce the number of potential off-target sites in the genome.[22]
-
Cas9 Nickases: A Cas9 nickase is a variant that has been engineered to cut only one strand of the DNA instead of both. By using a pair of nickases with two different gRNAs targeting opposite strands in close proximity, a double-strand break can be created.[22][24] This approach significantly increases specificity because it is highly improbable that two independent off-target single-strand nicks will occur close enough to generate a DSB.[24]
Diagram 2: Strategies to Minimize Off-Target Effects
Caption: Key strategies for reducing off-target cleavage in CRISPR experiments.
Data Presentation: Comparative Tables
To facilitate the selection of appropriate reagents and methodologies, the following tables summarize key quantitative and qualitative data for optimizing CRISPR-Cas9 experiments.
Table 1: Comparison of Common CRISPR-Cas9 Delivery Methods
| Delivery Method | Format(s) | Pros | Cons | Suitable For |
| Lipid Transfection | Plasmid, mRNA/gRNA, RNP | Simple, widely available, suitable for many cell lines. | Can be toxic to some cells, efficiency varies greatly by cell type. | In vitro studies, common cell lines. |
| Electroporation | Plasmid, mRNA/gRNA, RNP | High efficiency in a broad range of cells, including primary and hard-to-transfect cells.[1][18] | Can cause significant cell toxicity and death.[21] Requires specialized equipment. | In vitro and ex vivo applications, primary cells, stem cells.[18] |
| Viral (Lentivirus) | DNA (integrated) | High efficiency, stable integration for long-term expression. | Risk of random integration into the host genome, potential for immunogenicity. | Generating stable cell lines, some in vivo applications. |
| Viral (AAV) | DNA (mostly non-integrating) | Low immunogenicity, can transduce non-dividing cells. | Limited packaging capacity, can be challenging to produce. | In vivo gene therapy and research. |
| RNP Delivery | Protein/RNA Complex | Transient expression reduces off-target effects,[[“]] DNA-free. | RNPs can be less stable, requires optimization of delivery protocol (e.g., electroporation). | High-specificity applications, ex vivo therapies. |
Table 2: Characteristics of Selected Cas9 Variants
| Cas9 Variant | Origin / Type | Key Feature(s) | PAM Sequence | Impact on Off-Target Effects |
| SpCas9 (Wild-Type) | Streptococcus pyogenes | Standard, widely used nuclease.[6] | 5'-NGG-3' | Baseline; can have significant off-target activity. |
| SpCas9-HF1 | Engineered | High-fidelity variant with reduced DNA gripping.[5][22] | 5'-NGG-3' | Significantly reduced; nearly eliminates off-target cleavage at many sites.[22] |
| eSpCas9 | Engineered | High-fidelity variant with altered charge interactions. | 5'-NGG-3' | Significantly reduced.[22] |
| SaCas9 | Staphylococcus aureus | Smaller size (good for AAV delivery), longer PAM.[6][22] | 5'-NNGRRT-3' | Reduced, due to more complex PAM requirement.[22] |
| SpCas9 Nickase (D10A) | Engineered | Nicks only one strand of DNA.[22] | 5'-NGG-3' | Greatly reduced when used in a paired-gRNA strategy.[22][24] |
| xCas9 | Engineered | Broader PAM compatibility. | Recognizes NG, GAA, GAT | Expands targeting range but requires careful off-target analysis. |
| SpRY / SpG | Engineered | Near PAM-less or expanded PAM compatibility. | SpRY: NRN/NYN; SpG: NGN | Massively expands targeting range, but specificity must be carefully validated.[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful gene editing. The following sections provide methodologies for key steps in a typical CRISPR-Cas9 workflow.
Protocol: RNP Electroporation in Primary T Cells
This protocol is adapted for the efficient knockout of a target gene in primary T cells using Cas9-RNP electroporation.
Materials:
-
Purified, NLS-containing Cas9 protein (e.g., 20 µM stock)
-
Chemically synthesized, modified sgRNA (e.g., 100 µM stock)
-
Electroporation buffer (cell-type specific, e.g., P3 Primary Cell Nucleofector™ Solution)
-
Activated primary T cells (2 million cells per reaction)
-
Electroporation system (e.g., Lonza 4D-Nucleofector™)
-
Nuclease-free water and tubes
Procedure:
-
gRNA and Cas9 Preparation: Thaw Cas9 protein and sgRNA on ice. Dilute sgRNA to the desired working concentration with nuclease-free water if necessary.
-
RNP Complex Formation:
-
For each reaction, in a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA. A common starting point is a 1:2 to 1:3 molar ratio of Cas9 to sgRNA.[21][25] For example, mix 60 pmol of Cas9 protein with 120-180 pmol of sgRNA.
-
Gently mix by pipetting.
-
Incubate at room temperature for 10-20 minutes to allow the RNP to form.[21]
-
-
Cell Preparation:
-
Harvest activated T cells and count them.
-
Centrifuge 2 million cells per reaction at 90 x g for 10 minutes.
-
Carefully aspirate the supernatant completely.
-
-
Electroporation:
-
Resuspend the cell pellet in 20 µL of the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the entire cell/RNP mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for primary T cells (e.g., pulse code DN-100 for mouse T cells).[25]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add 80 µL of pre-warmed culture medium to the cuvette and gently transfer the cells to a pre-warmed culture plate.
-
Culture the cells under standard conditions for 48-72 hours before analysis.
-
Protocol: Mismatch Cleavage Assay for Editing Efficiency Analysis
This protocol describes a method to estimate the percentage of indel formation in a population of edited cells. It relies on an endonuclease (like T7E1 or Surveyor nuclease) that recognizes and cleaves mismatched DNA heteroduplexes.[26]
Materials:
-
Genomic DNA extracted from edited and control cell populations
-
PCR primers flanking the CRISPR target site (amplicon size ~500-800 bp)
-
High-fidelity DNA polymerase
-
Mismatch cleavage nuclease (e.g., T7 Endonuclease I) and its corresponding buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA purification kit
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the CRISPR-edited and a wild-type (control) cell population.
-
PCR Amplification:
-
Set up PCR reactions to amplify the target locus from both edited and control gDNA samples. Use a high-fidelity polymerase to minimize PCR errors.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the correct size.
-
Purify the PCR products.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product from the edited sample. If expecting very low efficiency, you can mix edited and control PCR products.
-
In a thermocycler, denature and re-anneal the PCR products to form heteroduplexes:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
Nuclease Digestion:
-
To the re-annealed PCR product, add the mismatch cleavage nuclease and its reaction buffer according to the manufacturer's instructions.
-
Incubate at the recommended temperature (e.g., 37°C for T7E1) for 15-20 minutes.
-
-
Analysis:
-
Run the entire digestion reaction on a 2% agarose gel alongside an undigested control.
-
If indels are present, the nuclease will cleave the heteroduplexes, resulting in two smaller DNA fragments. The original, uncleaved band represents homoduplex DNA.
-
Quantify the band intensities using gel imaging software.
-
Estimate the percentage of indels using the following formula: % indels = 100 x (1 - sqrt(1 - (sum of cleaved bands) / (sum of cleaved + uncleaved bands)))
-
Diagram 3: Experimental Workflow for Mismatch Cleavage Assay
Caption: Workflow for assessing CRISPR editing efficiency via mismatch cleavage.
References
- 1. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. Designing for Precision: How to Reduce CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 6. synthego.com [synthego.com]
- 7. Optimizing CRISPR: Technology and Approaches for High Efficiency Gene Editing | VectorBuilder [en.vectorbuilder.com]
- 8. benchchem.com [benchchem.com]
- 9. jkip.kit.edu [jkip.kit.edu]
- 10. genscript.com [genscript.com]
- 11. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giraldezlab.org [giraldezlab.org]
- 13. idtdna.com [idtdna.com]
- 14. selectscience.net [selectscience.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synthego.com [synthego.com]
- 19. consensus.app [consensus.app]
- 20. idtdna.com [idtdna.com]
- 21. benchchem.com [benchchem.com]
- 22. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing | Semantic Scholar [semanticscholar.org]
- 24. go.zageno.com [go.zageno.com]
- 25. Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Curing Conditions for Bis(hydroxymethyl)urea in Textile Finishing: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the critical parameters for optimizing the curing process of Bis(hydroxymethyl)urea, commonly known as Dimethylol Dihydroxyethylene Urea (DMDHEU), in textile finishing. The objective is to achieve a balance between desired performance characteristics, such as wrinkle resistance and dimensional stability, and the mitigation of undesirable effects like strength loss and formaldehyde (B43269) release. This document details the underlying chemical mechanisms, presents quantitative data on the influence of various process variables, outlines standardized experimental protocols, and offers a visual representation of key pathways and workflows for researchers and textile scientists.
Introduction
This compound, specifically its derivative Dimethylol Dihydroxyethylene Urea (DMDHEU), is a cornerstone crosslinking agent in the textile industry for imparting "easy-care" or "durable press" properties to cellulosic fabrics like cotton.[1][2] The efficacy of DMDHEU stems from its ability to form covalent crosslinks between adjacent cellulose (B213188) polymer chains, which enhances fabric elasticity and crease recovery.[3][4] However, the finishing process, particularly the curing stage, is a delicate balance. Inadequate curing can lead to poor wrinkle resistance and durability, while overly aggressive conditions can cause significant degradation of the fabric's mechanical properties and lead to the release of free formaldehyde, a regulated substance.[5][6]
Optimizing the curing conditions—primarily temperature, time, catalyst system, and pH—is therefore paramount to maximizing performance while adhering to safety and quality standards. This guide synthesizes technical data to provide a comprehensive framework for achieving this optimization.
The Curing Process: A Mechanistic Overview
The fundamental reaction in DMDHEU finishing is the acid-catalyzed etherification between the N-methylol groups of the DMDHEU molecule and the hydroxyl groups of the cellulose chains.[2][4] The process typically requires a Lewis acid catalyst, such as magnesium chloride (MgCl₂), and thermal energy to proceed.
The reaction can be simplified into two main steps:
-
Activation: The acid catalyst protonates a hydroxyl group on the N-methylol group of DMDHEU, forming a reactive carbocation.
-
Crosslinking: The activated DMDHEU molecule reacts with the hydroxyl groups on two different cellulose chains, forming stable ether linkages and creating a crosslinked network within the amorphous regions of the fiber structure.[3]
This three-dimensional network restricts the movement of the cellulose chains, which is the source of the improved wrinkle resistance and dimensional stability.
Caption: Covalent crosslinking of cellulose chains with DMDHEU.
Key Curing Parameters and Their Impact
The optimization of the curing process hinges on the precise control of several interdependent variables. The following sections detail the effect of each parameter on key fabric properties.
Curing Temperature and Time
Temperature and time are the most critical factors in the curing process. They must be sufficient to drive the crosslinking reaction to completion but controlled to prevent thermal degradation of the cellulose.
-
Effect on Crease Recovery Angle (CRA): Higher curing temperatures and longer durations generally lead to a higher degree of crosslinking and thus a better CRA.[7][8] Studies have shown optimal curing temperatures to be in the range of 150°C to 170°C for times between 45 seconds and 3 minutes.[3][9]
-
Effect on Strength: Excessive heat can cause acid-catalyzed hydrolysis of the cellulose chains, leading to a significant loss in tensile and tearing strength.[9][10] The choice of temperature and time is a trade-off between achieving a high CRA and retaining fabric strength.
-
Effect on Formaldehyde Release: Increasing the curing temperature can help to reduce the amount of unreacted DMDHEU, thereby lowering the potential for subsequent formaldehyde release.[11]
| Curing Parameter | DMDHEU Conc. (g/L) | Catalyst Conc. (g/L) | Temperature (°C) | Time (min/sec) | Effect on CRA | Effect on Strength | Reference |
| Temperature | 30-60 | 15-20 | 150 | 3 min | Increase | Decrease | [1][9] |
| Temperature | Varies | Varies | 120-160 | 4 min | Increase with temp | - | [8] |
| Time | 30-60 | - | 150 | 2-3 | Increase with time | Decrease with time | [12] |
| Time | 20-120 | 20 | 170 | 45 sec | Optimized | Decrease with conc. | [3] |
| Table 1: Influence of Curing Temperature and Time on Fabric Properties. |
Catalyst Type and Concentration
An acid catalyst is essential for the reaction to occur at commercially viable rates. Lewis acids are preferred as they are less harsh on the fabric than Brønsted acids.
-
Catalyst Type: Magnesium chloride (MgCl₂) is the most widely used catalyst due to its effectiveness and minimal impact on dye shades.[7][10][13][14] Other catalysts include zinc nitrate (B79036) and aluminum chloride.[2][13]
-
Catalyst Concentration: The catalyst concentration must be optimized. Insufficient catalyst leads to incomplete curing, resulting in a low CRA.[7] Conversely, excessive catalyst concentration can accelerate the degradation of cellulose, causing significant strength loss and potential fabric yellowing.[9] The amount of catalyst is typically between 15% and 50% of the weight of the DMDHEU resin.[13]
DMDHEU Concentration
The concentration of the crosslinking agent directly influences the density of crosslinks formed.
-
Effect on CRA: As the concentration of DMDHEU increases, the CRA generally improves up to a saturation point.[3][9] Typical concentrations for woven and knitted fabrics range from 30 g/L to 100 g/L, depending on the desired level of performance ("easy care" vs. "non-iron").[1][3][9]
-
Effect on Strength and Stiffness: Higher resin concentrations lead to increased fabric stiffness and a greater loss of tensile strength and abrasion resistance.[7][9] This is due to the embrittlement of the fibers by the rigid crosslinked network.
-
Effect on Formaldehyde Release: Using a higher concentration of DMDHEU can increase the amount of free formaldehyde on the finished fabric if the curing is not complete.[11]
| DMDHEU Conc. (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Crease Recovery Angle (W+F)° | Tensile Strength Loss (%) | Abrasion Loss (%) | Reference |
| 30 | - | > Initial | Increase | Increase | [12][15] |
| 45 | - | > Initial | Increase | Increase | [12][15] |
| 60 | - | > Initial | Increase | Increase | [12][15] |
| 60 | 20 | Optimized for "easy care" | Increase | Increase | [3] |
| 100 | 30 | Optimized for "non-iron" | Increase | Increase | [3] |
| Table 2: Effect of DMDHEU and Catalyst Concentration on Fabric Properties. |
pH of the Pad-Bath
The pH of the application bath influences the stability of the DMDHEU resin and the effectiveness of the catalyst.
-
Optimal pH Range: DMDHEU finishes are most stable and effective under slightly acidic conditions, typically a pH range of 4.5 to 6.0.[12][14][16][17]
-
Effect of Low pH: Strongly acidic conditions (pH < 4) can cause premature curing of the resin in the bath and lead to excessive fabric strength loss during the curing stage.[16][17]
-
Effect of High pH: Neutral or alkaline conditions (pH > 7) can destabilize the resin and reduce the activity of the Lewis acid catalyst, resulting in poor curing efficiency.[16]
Experimental Protocols
Standardized testing is crucial for evaluating the effectiveness of different curing conditions. The general workflow involves treating the fabric and then measuring its key performance indicators.
Caption: Standard workflow for textile finishing and evaluation.
Protocol: Pad-Dry-Cure Finishing
-
Preparation: Start with scoured, bleached, and fully absorbent cotton fabric, ensuring its pH is between 5.5 and 7.0.[14]
-
Pad-Bath Formulation: Prepare an aqueous solution containing the desired concentration of DMDHEU (e.g., 30-100 g/L), catalyst (e.g., 15-30 g/L MgCl₂), and other auxiliaries like softeners and wetting agents.[1][3] Adjust pH to 4.5-5.0 using a weak acid like acetic acid.[12][17]
-
Padding: Immerse the fabric in the solution and pass it through a padder (a set of rollers) to ensure even impregnation and achieve a specific wet pick-up percentage (e.g., 70-80%).[9][12]
-
Drying: Dry the padded fabric at a moderate temperature, typically 110-120°C for 2-3 minutes, to remove water without initiating significant crosslinking.[3][12]
-
Curing: Subject the dried fabric to a high temperature (e.g., 150-170°C) for a short, precise duration (e.g., 45-180 seconds) in a curing oven to effect the crosslinking reaction.[3][9]
-
After-treatment: Perform a thorough wash to remove any unreacted chemicals and neutralize the fabric.[3]
Protocol: Crease Recovery Angle (AATCC Test Method 66)
-
Specimen Preparation: Cut fabric specimens to the required dimensions.
-
Creasing: Fold a specimen and place it under a specified load (e.g., 500g) for a set time (e.g., 5 minutes) to create a crease.[18]
-
Recovery: Remove the load and transfer the specimen to a crease recovery tester.
-
Measurement: Allow the specimen to recover for a controlled period (e.g., 5 minutes). Measure the angle formed by the diverging limbs of the creased fabric. A higher angle indicates better wrinkle recovery (180° is full recovery).[18][19][20]
Protocol: Tensile Strength (ASTM D5034 - Grab Test)
-
Specimen Preparation: Cut fabric samples to standard dimensions (e.g., 100 mm width).
-
Machine Setup: Use a constant-rate-of-extension (CRE) tensile testing machine. Set the jaw faces (e.g., 25 mm x 25 mm) and the gauge length (distance between jaws, e.g., 100 mm).[21]
-
Clamping: Mount the specimen centrally in the clamps.[22]
-
Testing: Initiate the test, pulling the fabric at a constant speed until it ruptures. The machine records the maximum force applied.[23]
-
Calculation: The tensile strength is reported as the breaking force in Newtons (N) or pounds-force (lbf).[21][24]
Protocol: Free Formaldehyde Content (ISO 14184-1 Water Extraction Method)
-
Sample Preparation: Weigh a precise amount of the conditioned fabric (e.g., 1.0 g).[25][26]
-
Extraction: Place the sample in a sealed flask with a specified volume of deionized water. Agitate the flask in a water bath at a controlled temperature (e.g., 40°C) for a set time (e.g., 60 minutes).[25][26][27]
-
Colorimetric Analysis: Filter the extract. Mix an aliquot of the filtrate with Nash's reagent (containing acetylacetone), which reacts with formaldehyde to produce a yellow color.[25][26]
-
Measurement: After a color development period (e.g., 30 minutes at 40°C), measure the absorbance of the solution using a spectrophotometer at a wavelength of 412 nm.[26]
-
Quantification: Determine the formaldehyde concentration (in mg/kg of fabric) by comparing the absorbance to a standard calibration curve.[25]
Optimization Strategy
Optimizing the curing process requires a systematic approach to balance competing properties. The goal is to find a process window that maximizes the Crease Recovery Angle while minimizing strength loss and keeping formaldehyde release below regulatory limits (e.g., <75 mg/kg for clothing in the EU).[25]
Caption: Interdependencies in the curing optimization process.
Recommended Strategy:
-
Fix Constants: Start with a standard fabric and a fixed catalyst (MgCl₂) and pH (e.g., 5.0).
-
Vary Resin Concentration: Determine the minimum DMDHEU concentration that achieves the target CRA (e.g., 60 g/L for easy-care).[3]
-
Optimize Temperature and Time: Using the selected resin concentration, perform a design of experiments (DOE) by varying curing temperature (e.g., 140°C, 150°C, 160°C) and time (e.g., 2, 2.5, 3 min).[12]
-
Evaluate Trade-offs: For each condition, measure CRA, tensile strength loss, and formaldehyde release.
-
Select Optimum: Choose the condition that provides the highest CRA while keeping strength loss below an acceptable threshold (e.g., <40%) and formaldehyde levels within legal limits.
Conclusion
The optimization of curing conditions for this compound (DMDHEU) is a multi-variable challenge that is critical to the production of high-quality, safe, and durable easy-care textiles. A thorough understanding of how temperature, time, catalyst, and resin concentration interact is essential. By employing systematic experimental designs and standardized testing protocols, researchers and textile professionals can precisely control the pad-dry-cure process. This allows for the achievement of excellent wrinkle recovery and dimensional stability while preserving the fabric's mechanical integrity and ensuring minimal formaldehyde release, meeting both consumer expectations and regulatory requirements.
References
- 1. irispublishers.com [irispublishers.com]
- 2. Recent trends in easy care finishing [textiletoday.com.bd]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. cottoninc.com [cottoninc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ijret.org [ijret.org]
- 9. irispublishers.com [irispublishers.com]
- 10. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
- 14. cottoninc.com [cottoninc.com]
- 15. researchgate.net [researchgate.net]
- 16. STUDIES IN DURABLE-PRESS FINISHING OF COTTON (DMDHEU, PAD-BATH PH, RESIDUES) - ProQuest [proquest.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. textilelearner.net [textilelearner.net]
- 19. CREASE RECOVERY TEST | DaRong Tester [darongtester.com]
- 20. Wrinkle recovery angle: Significance and symbolism [wisdomlib.org]
- 21. chiuvention.com [chiuvention.com]
- 22. tvfinc.com [tvfinc.com]
- 23. vpslp.com [vpslp.com]
- 24. mdpi.com [mdpi.com]
- 25. Formaldehyde Determination | CTL GmbH Bielefeld [ctl-bielefeld.de]
- 26. How to Test Textile Formaldehyde - Textile Tester [darongtester.com]
- 27. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Improving the stability of Bis(hydroxymethyl)urea solutions
An In-depth Technical Guide to Improving the Stability of Bis(hydroxymethyl)urea Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as dimethylolurea (B1678115) (DMU), is a key intermediate in the formation of urea-formaldehyde resins and finds applications in various chemical and pharmaceutical processes.[1] However, its utility is often hampered by the inherent instability of its aqueous solutions. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound solutions, strategies for their stabilization, and detailed analytical and experimental protocols for stability assessment. The information is intended to assist researchers and professionals in developing robust formulations and processes involving this compound.
Introduction to this compound and its Stability Challenges
This compound (OC(NHCH₂OH)₂) is a water-soluble organic compound formed from the reaction of urea (B33335) with an excess of formaldehyde (B43269).[1] It serves as a precursor in the production of urea-formaldehyde (UF) polymers, which are widely used as adhesives and in molding objects.[2] The stability of DMU in solution is a critical concern, as it is prone to degradation through several pathways. The primary challenge is its reversible decomposition back into urea and formaldehyde.[3] This equilibrium reaction is sensitive to environmental conditions such as temperature and pH, leading to a loss of the active compound and the release of free formaldehyde, which can be a health concern.[2] Furthermore, DMU can undergo self-condensation reactions to form insoluble polymers, reducing the clarity and efficacy of the solution. Understanding and controlling these degradation pathways is essential for its practical application.
Chemical Degradation Pathways
The instability of this compound in aqueous solutions is primarily governed by two competing processes: reversible decomposition and condensation polymerization.
-
Reversible Decomposition: The formation of DMU from urea and formaldehyde is an equilibrium reaction. Under certain conditions, particularly with changes in temperature and pH, the equilibrium can shift, causing DMU to decompose back into its starting materials. The hydroxymethyl urea intermediate is noted to be unstable and can decompose to release formaldehyde and urea.[3]
-
Condensation Polymerization: DMU molecules can react with each other or with urea to form methylene (B1212753) or methylene-ether bridges, leading to the formation of oligomers and polymers.[4] This process is the basis for the formation of UF resins but is an undesirable degradation pathway when a stable monomer solution is required. This polymerization is influenced by pH and can lead to increased viscosity and precipitation.[5]
Below is a diagram illustrating the primary degradation pathways.
References
An In-depth Technical Guide on the Heat Sensitivity and Proper Storage of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal sensitivity and appropriate storage conditions for Bis(hydroxymethyl)urea. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the stability and integrity of this compound in their work.
Introduction
This compound, also known as dimethylolurea, is a key intermediate in the synthesis of urea-formaldehyde resins and finds applications in various industrial processes.[1] In the context of pharmaceutical research and development, understanding its thermal stability is paramount to prevent degradation, which could lead to the formation of impurities and compromise experimental outcomes or product safety. This guide synthesizes available data on its physicochemical properties, thermal behavior, and recommended handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O₃ | [2] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 110-115 °C | Thermo Fisher Scientific |
| 118.6 °C | AccuStandard | |
| 125 °C (with decomposition) | ||
| 126 °C | [1] |
Heat Sensitivity and Thermal Decomposition
While specific, detailed public-domain data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for pure this compound is limited, its thermal behavior can be inferred from its structure and the well-documented decomposition of urea (B33335) and urea-formaldehyde resins.
Decomposition of this compound is expected to occur at or near its melting point. The presence of hydroxymethyl groups suggests that the initial decomposition steps may involve the release of formaldehyde. The core urea structure is also susceptible to thermal degradation. The thermal decomposition of urea is a complex process that begins after its melting point (around 133 °C) and proceeds through several stages, initially forming ammonia (B1221849) and isocyanic acid.[3] These reactive intermediates can then lead to the formation of biuret, triuret, and cyanuric acid at higher temperatures.[4][5]
A proposed thermal degradation pathway for this compound is illustrated below. This pathway is hypothetical and based on the known chemistry of urea and formaldehyde-containing compounds.
Caption: Proposed thermal degradation pathway for this compound.
Proper Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage conditions is crucial. The following table summarizes the recommended storage parameters based on safety data sheets and product information.
| Parameter | Recommended Condition | Reference |
| Temperature | 2-8 °C | |
| Ambient (>5 °C) | AccuStandard | |
| Atmosphere | Store in a dry place. | Thermo Fisher Scientific |
| Container | Keep container tightly closed. | Thermo Fisher Scientific |
| Incompatibilities | Information not readily available. General practice suggests avoiding strong oxidizing agents. |
Experimental Protocols for Thermal Analysis
For researchers wishing to conduct their own thermal analysis of this compound, the following generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be adapted. These protocols are based on standard methods for the analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (ceramic or aluminum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected decomposition, for example, at 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above its decomposition point, for instance, 300 °C.
-
-
Data Collection: Continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition from the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound and to detect any other thermal events such as decomposition.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point, for example, at 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above its melting and expected decomposition range, for instance, 200 °C.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point is determined as the onset or peak of the endothermic transition.
-
The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.
-
Exothermic events following the melting may indicate decomposition.
-
Caption: Workflow for Differential Scanning Calorimetry.
Logical Relationship of Experimental Data
The data obtained from TGA and DSC analyses are complementary and provide a comprehensive understanding of the thermal behavior of a compound.
Caption: Logical relationship of experimental data.
Conclusion
This compound exhibits thermal sensitivity, with decomposition occurring near its melting point. Proper storage at refrigerated temperatures (2-8 °C) in a dry, tightly sealed container is essential to prevent degradation. While specific thermal analysis data is not widely available, the provided generalized protocols for TGA and DSC can be employed to characterize its thermal properties for specific research applications. A thorough understanding and control of its thermal behavior are critical for its effective and reliable use in scientific and developmental work.
References
Addressing Skin and Eye Irritation When Handling Bis(hydroxymethyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea (CAS No. 140-95-4), also known as dimethylolurea, is a white, water-soluble solid organic compound. It serves as a key intermediate in the production of urea-formaldehyde resins and is noted for its utility as a corrosion inhibitor. Given its reactive nature as a formaldehyde-releasing agent, a thorough understanding of its potential to cause skin and eye irritation is critical for ensuring occupational safety and appropriate handling by researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the skin and eye irritation profile of this compound. It summarizes available toxicological data, delves into the molecular mechanisms of chemical-induced irritation, and provides detailed protocols for standard in vitro assessment methods.
Hazard Identification and Classification
This compound is consistently classified as a substance that causes serious eye irritation. According to harmonized classifications and notifications to the European Chemicals Agency (ECHA), it is labeled with the hazard statement H319, corresponding to Eye Irritation Category 2A.[1][2]
The classification for skin irritation is less definitive. While some safety data sheets (SDS) indicate a potential for skin irritation, other toxicological summaries based on in vivo animal data conclude that it is not a skin irritant. A Local Lymph Node Assay (LLNA) conducted in mice determined that this compound is not a skin sensitizer.[1]
Quantitative Irritation Data
Quantitative data from standardized in vivo and in vitro irritation studies are essential for a complete risk assessment. While several key studies are cited in regulatory documents and safety data sheets for this compound, the specific numerical results (e.g., mean tissue viability percentages, Draize scores) are not consistently available in publicly accessible literature. The following tables summarize the qualitative findings from these studies.
Table 1: Summary of Skin Irritation Data for this compound
| Test Method | Species/Model | Guideline | Result | Classification | Reference |
| In vivo Skin Irritation | Rabbit | OECD 404 | No irritation | Not Classified | |
| In vitro Skin Irritation | Reconstructed Human Epidermis | OECD 439 | No irritation | Not Classified | |
| Skin Sensitization (LLNA) | Mouse | OECD 429 | Negative | Not a Sensitizer | [1] |
Table 2: Summary of Eye Irritation Data for this compound
| Test Method | Species/Model | Guideline | Result | Classification | Reference |
| In vivo Eye Irritation | Rabbit | OECD 405 | No irritation | Not Classified | [1] |
| In vitro BCOP Test | Bovine Cornea | OECD 437 | Non-corrosive | Not Applicable | [1] |
| In vitro RhCE Test | Reconstructed Human Cornea | OECD 492 | Positive | Irritant (Cat. 2) | [1] |
Note: The conflicting results between in vivo and in vitro eye irritation studies highlight the complexity of toxicological assessment and the varying sensitivity of different test systems.
Mechanisms of Chemical-Induced Irritation
Skin Irritation Signaling Pathway
Chemical irritants disrupt the homeostasis of the epidermis, primarily by damaging keratinocytes. This initial insult triggers a complex inflammatory cascade. Damaged keratinocytes release pre-formed pro-inflammatory mediators, most notably Interleukin-1 alpha (IL-1α), as well as other cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8. These mediators activate signaling pathways, such as the NF-κB pathway, in surrounding keratinocytes and resident immune cells (e.g., Langerhans cells). This leads to the production of more inflammatory signals, vasodilation, and the recruitment of immune cells from the circulation, manifesting as erythema (redness) and edema (swelling).
Eye Irritation Signaling Pathway
The cornea is a non-vascularized tissue, and its response to chemical injury is critical for maintaining visual clarity. A chemical insult can damage the corneal epithelium, triggering the release of pro-inflammatory cytokines like IL-1α and TNF-α from the epithelial cells. These mediators initiate an inflammatory cascade in the corneal stroma, leading to keratocyte apoptosis, neutrophil infiltration, and an increase in matrix metalloproteinases (MMPs). This can result in corneal opacity, edema, and, in severe cases, ulceration and permanent vision loss.
Experimental Protocols
Modern toxicological assessment relies heavily on validated in vitro methods that use reconstructed human tissues to replace or reduce animal testing. The following sections detail the methodologies for the standard tests used to evaluate skin and eye irritation.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). The endpoint is cell viability, determined by the enzymatic reduction of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to a purple formazan (B1609692) salt by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated overnight in maintenance medium at 37°C, 5% CO₂.
-
Test Chemical Application:
-
Triplicate tissues are used for the test chemical, a negative control (e.g., Dulbecco's Phosphate Buffered Saline - DPBS), and a positive control (e.g., 5% w/v Sodium Dodecyl Sulfate - SDS).
-
For liquids, 30 µL is applied topically. For solids, 25 mg is applied, typically moistened with deionized water.
-
-
Exposure: The tissues are exposed to the test chemical for 60 minutes at 37°C, 5% CO₂.
-
Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed to remove the test chemical and transferred to fresh medium. They are then incubated for 42 hours at 37°C, 5% CO₂.
-
MTT Viability Assay:
-
Following the post-incubation period, tissues are transferred to a solution of MTT (e.g., 1 mg/mL) and incubated for 3 hours.
-
The tissues are then placed in an extraction solvent (e.g., isopropanol) to dissolve the formed formazan.
-
The optical density (OD) of the extract is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis: The cell viability for each tissue is expressed as a percentage relative to the negative control tissues. A substance is identified as a GHS Category 2 irritant if the mean tissue viability is ≤ 50%.
References
Optimization of pH for the Hydrolytic Stability of N-alkoxymethyl Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkoxymethyl amides are a class of compounds with significant applications in drug development, particularly as prodrugs, due to their potential for controlled release of parent amine- or amide-containing drugs. The hydrolytic stability of the N-alkoxymethyl amide linkage is a critical determinant of their efficacy and shelf-life, and this stability is profoundly influenced by pH. This technical guide provides an in-depth analysis of the pH-dependent hydrolysis of N-alkoxymethyl amides, summarizing key kinetic data, detailing experimental protocols for stability assessment, and illustrating the underlying reaction mechanisms. Understanding the interplay between pH and the hydrolytic pathways is paramount for optimizing the formulation and delivery of therapeutic agents based on this chemical moiety.
Introduction
The N-alkoxymethyl amide functional group serves as a versatile linker in various chemical and pharmaceutical applications. Its susceptibility to hydrolysis, which can be modulated by pH, makes it an attractive moiety for prodrug design, enabling the targeted release of active pharmaceutical ingredients (APIs) under specific physiological conditions. The rate of hydrolysis of N-alkoxymethyl amides typically exhibits a U-shaped or V-shaped pH-rate profile, with notable catalysis in both acidic and basic environments, and a region of maximum stability at a particular pH range.[1][2] This guide will explore the fundamental principles governing this pH-dependent stability.
pH-Dependent Hydrolysis Kinetics
The hydrolysis of N-alkoxymethyl amides can proceed through three primary pathways: specific acid catalysis, specific base catalysis, and a pH-independent (or water-catalyzed) reaction. The overall observed rate of hydrolysis (kobs) can be expressed as the sum of the rate constants for each of these pathways:
kobs = kH+[H+] + kOH-[OH-] + kwater
Where:
-
kH+ is the second-order rate constant for acid-catalyzed hydrolysis.
-
kOH- is the second-order rate constant for base-catalyzed hydrolysis.
-
kwater is the pseudo-first-order rate constant for the pH-independent hydrolysis.
The interplay of these rate constants across a range of pH values dictates the overall stability of the N-alkoxymethyl amide.
Quantitative Data on Hydrolytic Stability
| Compound Class | pH | Temperature (°C) | Rate Constant (s⁻¹) | Predominant Mechanism |
| N-Acyloxymethylsulfonamides | < 2 | 25 | Varies | Acid-Catalyzed |
| 2 - 8 | 25 | Relatively Constant | pH-Independent | |
| > 8 | 25 | Varies | Base-Catalyzed | |
| Tertiary Amidomethyl Esters | Acidic | 37 | Varies | Acid-Catalyzed |
| Neutral | 37 | Relatively Stable | pH-Independent | |
| Basic | 37 | Varies | Base-Catalyzed |
Note: This table is a generalized representation based on available literature for related compounds.[1][2] Actual rate constants will be highly dependent on the specific molecular structure of the N-alkoxymethyl amide.
Reaction Mechanisms and Signaling Pathways
The hydrolysis of N-alkoxymethyl amides proceeds through distinct mechanisms under acidic, basic, and neutral conditions. These pathways involve different intermediates and transition states, which are crucial to understand for predicting stability and designing new molecules.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of N-alkoxymethyl amides is believed to proceed through the formation of a key intermediate, the N-acyliminium ion.[1][3] This pathway is initiated by the protonation of the ether oxygen, followed by the elimination of the alcohol moiety to form the reactive iminium ion. Subsequent nucleophilic attack by water on the iminium ion leads to the formation of a hemiamidal, which then decomposes to the parent amide and formaldehyde.
References
- 1. Acyloxymethyl as a drug protecting group. Part 5.1 Kinetics and mechanism of the hydrolysis of tertiary N-acyloxymethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing By-product Formation in Bis(hydroxymethyl)urea Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hydroxymethyl)urea, a key intermediate in various chemical syntheses, including the production of urea-formaldehyde resins and potentially as a crosslinking agent in pharmaceutical formulations, requires high purity for optimal performance and safety. The synthesis of this compound from urea (B33335) and formaldehyde (B43269) is often accompanied by the formation of various by-products, such as monomethylolurea, trimethylolurea, and other condensation products. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a core focus on strategies to minimize by-product formation. We present a compilation of quantitative data from the literature, detailed experimental protocols for synthesis and purification, and visual representations of the underlying chemical processes to aid researchers in producing high-purity this compound.
Introduction
The reaction of urea with formaldehyde is a cornerstone of industrial polymer chemistry, leading to the formation of urea-formaldehyde (UF) resins. The initial step of this reaction is the formation of methylolureas, primarily monomethylolurea and this compound.[1] While in resin production a mixture of these intermediates is often desired, for specific applications in drug development and fine chemical synthesis, the isolation of pure this compound is crucial.
The primary challenge in synthesizing this compound lies in controlling the reaction to favor the desired disubstituted product while preventing the formation of under-reacted (monomethylolurea) and over-reacted (trimethylolurea) species, as well as subsequent condensation products.[2] This guide will delve into the critical reaction parameters that influence the product distribution and provide methodologies for the synthesis and purification of this compound with minimal by-product contamination.
Reaction Mechanisms and By-product Formation
The synthesis of this compound proceeds through a two-step mechanism: an initial addition reaction (methylolation) followed by a potential condensation reaction.[2]
2.1. Methylolation: The Desired Pathway
Under controlled conditions, urea reacts with formaldehyde to form monomethylolurea, which can then react with a second molecule of formaldehyde to yield the desired this compound.
-
Urea + Formaldehyde ⇌ Monomethylolurea
-
Monomethylolurea + Formaldehyde ⇌ this compound
2.2. Key By-product Formation Pathways
Several side reactions can occur, leading to a mixture of products:
-
Incomplete Reaction: Insufficient formaldehyde or reaction time can lead to a significant amount of unreacted urea and monomethylolurea.
-
Over-methylation: An excess of formaldehyde can lead to the formation of trimethylolurea.
-
Condensation Reactions: Under acidic conditions or at elevated temperatures, methylolureas can condense to form methylene (B1212753) bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-), leading to oligomeric and polymeric by-products.[2]
-
Cyclic Derivatives: The formation of cyclic by-products, such as uron derivatives, can also occur, particularly under acidic conditions.
Factors Influencing By-product Formation
The selective synthesis of this compound is highly dependent on the careful control of several reaction parameters.
3.1. Molar Ratio of Reactants (Formaldehyde:Urea)
The stoichiometry of formaldehyde to urea (F:U) is a critical factor. A molar ratio of approximately 2:1 is theoretically required for the formation of this compound. However, to drive the reaction towards the desired product and minimize unreacted urea and monomethylolurea, a slight excess of formaldehyde is often employed. It is a delicate balance, as a large excess can promote the formation of trimethylolurea.[3]
3.2. pH of the Reaction Medium
The pH of the reaction mixture plays a pivotal role in controlling the reaction pathway.
-
Alkaline Conditions (pH 8-9): Favor the initial addition reaction (methylolation) and suppress the condensation reactions. This is the preferred condition for the synthesis of this compound.[4]
-
Neutral Conditions (pH ~7): The reaction rate is at a minimum.
-
Acidic Conditions (pH 4-5): Strongly promote the condensation reactions, leading to the formation of polymeric by-products. These conditions should be avoided when the goal is to isolate this compound.[4]
3.3. Reaction Temperature
Temperature control is essential to prevent unwanted side reactions.
-
Moderate Temperatures (40-60°C): Generally favor the methylolation reaction while minimizing condensation.
-
Elevated Temperatures (>70°C): Increase the rate of condensation reactions, leading to the formation of insoluble polymers.[3]
3.4. Reaction Time
The reaction time needs to be optimized to ensure the complete conversion of urea and monomethylolurea to this compound without allowing significant time for subsequent condensation reactions to occur.
Quantitative Data on Synthesis Parameters
The following tables summarize the impact of key reaction parameters on the yield and purity of urea-formaldehyde products, providing insights into optimizing this compound synthesis.
Table 1: Effect of Formaldehyde/Urea (F/U) Molar Ratio on Product Distribution
| F/U Molar Ratio | Predominant Products | By-products | Reference |
| < 2.0 | Monomethylolurea, Unreacted Urea | Low levels of this compound | [3] |
| 2.0 - 2.5 | This compound | Monomethylolurea, Trimethylolurea | [3] |
| > 2.5 | Trimethylolurea, Polymeric Species | This compound | [3] |
Table 2: Influence of pH on Reaction Type and Products
| pH Range | Primary Reaction | Predominant Products | Reference |
| 4.0 - 6.0 | Condensation | Polymeric Urea-Formaldehyde | [4] |
| 7.0 | Minimal Reaction | Unreacted Starting Materials | [4] |
| 8.0 - 9.0 | Methylolation (Addition) | Monomethylolurea, this compound | [4] |
Table 3: Effect of Temperature on Reaction Outcome
| Temperature Range | Primary Effect | Consequence for this compound Synthesis | Reference |
| < 40°C | Slow reaction rate | Incomplete conversion, high levels of monomethylolurea | |
| 40 - 60°C | Favorable for methylolation | Optimal for this compound formation | |
| > 70°C | Increased condensation rate | Formation of insoluble polymeric by-products | [3] |
Experimental Protocols
5.1. Synthesis of High-Purity this compound
This protocol is designed to maximize the yield of this compound while minimizing by-product formation.
Materials:
-
Urea (reagent grade)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Methanol (B129727) (for recrystallization)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
pH meter
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In the three-necked flask equipped with a stirrer, thermometer, and condenser, combine 1.0 mole of urea with 2.2 moles of 37% formaldehyde solution.
-
Adjust the pH of the mixture to 8.5 using the 1 M NaOH solution.
-
Heat the mixture to 50°C with constant stirring.
-
Maintain the reaction at 50°C for 2 hours, monitoring the pH and adjusting as necessary to keep it at 8.5.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7.0 with 1 M HCl.
-
Concentrate the solution under reduced pressure to about one-third of its original volume.
-
Allow the concentrated solution to cool to 0-5°C to induce crystallization of this compound.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
5.2. Purification by Recrystallization
Purification of the crude product is essential to remove unreacted starting materials and by-products.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot methanol (approximately 60°C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified this compound in a vacuum oven at a temperature below 50°C. The melting point of pure this compound is approximately 126°C.[1]
5.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method can be used to determine the purity of the synthesized this compound and quantify the presence of major by-products like monomethylolurea.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detector: UV detector at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare standard solutions of purified this compound and monomethylolurea (if available) in the mobile phase at known concentrations.
-
Generate a calibration curve by plotting peak area versus concentration for each standard.
Sample Preparation:
-
Accurately weigh and dissolve a sample of the synthesized product in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of this compound and by-products in the sample using the calibration curves.
Visualizing Reaction Pathways and Workflows
6.1. Signaling Pathways
Caption: Reaction pathway for this compound synthesis and by-product formation.
6.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis, purification, and analysis of this compound.
6.3. Logical Relationships of Reaction Parameters
Caption: Influence of key reaction parameters on product and by-product formation.
Conclusion
The synthesis of high-purity this compound requires a meticulous control of reaction conditions to favor the desired methylolation pathway while suppressing the formation of various by-products. By maintaining a slightly super-stoichiometric formaldehyde to urea molar ratio, a basic pH of 8-9, and a moderate temperature of 40-60°C, the formation of this compound can be maximized. Subsequent purification through recrystallization is a critical step to remove residual impurities. The analytical methods outlined provide a robust framework for assessing the purity of the final product. This guide serves as a valuable resource for researchers aiming to produce this compound of high purity for applications in drug development and other specialized fields.
References
Enhancing the Shelf Life of Bis(hydroxymethyl)urea-Based Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hydroxymethyl)urea, a key intermediate in the synthesis of urea-formaldehyde resins, finds applications in various industrial and pharmaceutical formulations. A critical challenge in the utilization of this compound is its limited shelf life, primarily due to its susceptibility to hydrolysis and thermal degradation. This technical guide provides an in-depth overview of the factors influencing the stability of this compound-based formulations and outlines strategies to enhance their shelf life. The content covers degradation pathways, kinetic considerations, stabilization techniques, and detailed experimental protocols for stability assessment.
Introduction
This compound, also known as dimethylolurea, is a water-soluble organic compound with the chemical formula OC(NHCH₂OH)₂.[1] It is formed from the reaction of urea (B33335) with an excess of formaldehyde (B43269).[1] While it is a crucial building block in polymer chemistry, its application in formulations is often hampered by its tendency to degrade over time, releasing formaldehyde and urea. This degradation can lead to a loss of efficacy, changes in physical properties, and potential safety concerns due to the presence of free formaldehyde. Understanding and mitigating these degradation processes are paramount for the development of stable and reliable this compound-based products.
Degradation Pathways of this compound
The primary degradation pathway for this compound in aqueous solutions is hydrolysis . This reaction is catalyzed by both acids and bases and results in the cleavage of the N-CH₂OH bond to yield urea and formaldehyde. While specific kinetic studies on this compound are not extensively available in public literature, the mechanism can be inferred from related N-alkoxymethyl amides. The hydrolysis is believed to proceed through a protonation step, followed by the departure of a water molecule to form a resonance-stabilized cation, which is then attacked by water.[2]
Another significant degradation route is thermal decomposition . At elevated temperatures, this compound can undergo decomposition of its hydroxymethyl groups and the cleavage of methylene (B1212753) ether bonds that may form in oligomeric species, leading to the release of formaldehyde.[3][4] For urea itself, thermal degradation commences at approximately 150-160°C, yielding ammonia (B1221849) and isocyanic acid.[5]
A proposed primary degradation pathway for this compound is illustrated below:
Caption: Proposed primary degradation pathway of this compound.
Factors Influencing Stability
Several factors can significantly impact the stability of this compound formulations:
-
Temperature: Increased temperature accelerates the rate of both hydrolysis and thermal decomposition, following the principles of the Arrhenius equation.[6] Storage at elevated temperatures is a key factor in shortening the shelf life of these formulations.
-
pH: The hydrolysis of urea-based compounds is highly pH-dependent. Urea solutions are generally most stable in the pH range of 4 to 8.[7][8] Extreme acidic or basic conditions catalyze the degradation process.
-
Moisture: As hydrolysis is a primary degradation pathway, the presence of water is critical. In solid formulations, exposure to humidity can initiate degradation.[6]
-
Ionic Strength: The ionic strength of a solution can influence the stability of dissolved compounds, though specific studies on this compound are lacking.[1][9]
Strategies for Enhancing Shelf Life
Several strategies can be employed to enhance the stability of this compound-based formulations:
-
pH Control: Maintaining the pH of aqueous formulations within the optimal range of 4-8 is crucial for minimizing hydrolysis.[7][8] The use of appropriate buffer systems can effectively control pH fluctuations.
-
Temperature Control: Storing this compound formulations at controlled room temperature or under refrigeration can significantly slow down degradation rates.
-
Moisture Protection: For solid formulations, packaging that provides a barrier against moisture is essential.
-
Use of Stabilizers:
-
Buffers: As mentioned, buffers are key to controlling pH. Phosphate (B84403) or citrate (B86180) buffers are commonly used.[10]
-
Antioxidants: While oxidative degradation is not the primary pathway, the inclusion of antioxidants may be beneficial in complex formulations to prevent secondary reactions.[11][12]
-
Complexing Agents: The use of agents that can form complexes with this compound or its degradation products could potentially enhance stability, though this requires further investigation.[13][14]
-
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the shelf life of this compound formulations. This involves both real-time and accelerated stability studies.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][15]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer system).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound or the solution to 80°C for 48 hours.[6]
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV.
Caption: Workflow for a forced degradation study.
Accelerated Stability Studies
Accelerated stability studies are used to predict the shelf life of a product by exposing it to elevated stress conditions.[16][17]
Protocol:
-
Sample Preparation: Prepare the final formulation of the this compound product and package it in the intended commercial packaging.
-
Storage Conditions: Store the samples under various accelerated conditions as per ICH guidelines. Common conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 1, 3, and 6 months).[18]
-
Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Quantification of degradation products (e.g., free formaldehyde and urea)
-
pH (for liquid formulations)
-
-
Data Analysis: Use the data to model the degradation kinetics, often using the Arrhenius equation to predict the shelf life at the intended storage conditions (e.g., 25°C / 60% RH).
Caption: Workflow for an accelerated stability study.
Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is crucial for accurately quantifying the active ingredient and its degradation products.[19]
A representative HPLC-UV method for the analysis of this compound and its potential degradation products (urea and formaldehyde) is outlined below. Note: This is a starting point and requires validation for a specific formulation.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength where this compound and its degradation products have adequate absorbance (e.g., in the range of 190-210 nm). For formaldehyde, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by UV detection at a higher wavelength may be necessary for improved sensitivity and specificity. |
| Injection Volume | 20 µL |
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and concise manner to facilitate comparison and analysis.
Table 1: Example of Accelerated Stability Data for a this compound Formulation at 40°C/75% RH
| Time Point | Appearance | Assay of this compound (%) | Free Formaldehyde (%) | Urea (%) | pH |
| Initial | Clear, colorless solution | 100.2 | < 0.01 | < 0.05 | 6.2 |
| 1 Month | Clear, colorless solution | 98.5 | 0.15 | 0.20 | 6.1 |
| 3 Months | Clear, colorless solution | 95.1 | 0.45 | 0.60 | 5.9 |
| 6 Months | Slight yellow tint | 90.3 | 0.95 | 1.25 | 5.7 |
Table 2: Example of Kinetic Data for this compound Degradation
| Temperature (°C) | Rate Constant, k (day⁻¹) | Half-life, t₁/₂ (days) |
| 40 | 0.0058 | 119.5 |
| 50 | 0.0152 | 45.6 |
| 60 | 0.0385 | 18.0 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
Enhancing the shelf life of this compound-based formulations requires a comprehensive understanding of its degradation pathways and the factors that influence its stability. By implementing strategies such as strict pH and temperature control, moisture protection, and the use of appropriate stabilizers, it is possible to develop robust and stable formulations. A rigorous stability testing program, including forced degradation and accelerated stability studies with a validated stability-indicating analytical method, is essential for accurately predicting the shelf life and ensuring the quality and safety of the final product. Further research into specific stabilizers and a more detailed elucidation of the degradation kinetics of this compound will be beneficial for optimizing formulation development.
References
- 1. Effect of temporarily increased ionic strength and of urea on stability of DNA complexes with native and acetylated BPTI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Comparison of two antioxidants for poly(etherurethane urea) in an accelerated in vitro biodegradation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A kinetic and isotope effect investigation of the urease-catalyzed hydrolysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 19. file.sdiarticle3.com [file.sdiarticle3.com]
Validation and Comparative Analysis in Preclinical Drug Discovery: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey from a biological hypothesis to a clinically viable therapeutic is fraught with challenges, marked by high attrition rates that often stem from a lack of rigorous early-stage validation. Inadequate validation of a biological target or suboptimal characteristics of a lead compound can lead to costly failures in late-stage clinical trials. This technical guide provides an in-depth overview of the critical validation and comparative analysis methodologies that form the bedrock of modern preclinical drug discovery.
This document is structured into two main parts. Part 1: Target Validation delves into the genetic and pharmacological methods used to confirm the role of a biological target in disease pathology. Part 2: Lead Compound Validation and Comparative Analysis details the essential in vitro assays required to profile and select promising drug candidates for further development.
Throughout this guide, we emphasize the quantitative comparison of methodologies and compounds, the provision of detailed experimental protocols for key assays, and the visualization of complex biological pathways and experimental workflows to ensure clarity and facilitate comprehension.
Part 1: Target Validation
Key Methodologies for Target Validation
Genetic and pharmacological tools offer complementary approaches to understanding a target's function. Genetic methods provide evidence of a target's role by directly altering its expression, while pharmacological tools confirm its "druggability" and can mimic the effects of a future therapeutic agent.[5]
-
Genetic Validation: These methods involve modulating the gene that codes for the target protein to observe the resulting phenotype. The most prominent techniques are CRISPR/Cas9-mediated gene editing and RNA interference (RNAi).
-
Pharmacological Validation: This approach uses small molecule inhibitors or "tool compounds" that are known to modulate the activity of the target protein. A robust pharmacological validation experiment demonstrates that engaging the target with a molecule produces a therapeutic effect in a relevant disease model, often confirming this with biomarker changes.[8][9]
Comparative Analysis of Genetic Validation Techniques
Choosing between CRISPR and RNAi depends on the specific biological question being asked. CRISPR provides a complete loss-of-function model, while RNAi offers a transient and titratable knockdown. While both have similar on-target efficacy, CRISPR is generally considered to have fewer off-target effects.[2][10]
| Feature | CRISPR/Cas9 (Knockout) | RNA interference (siRNA/shRNA) |
| Mechanism | DNA-level gene editing (permanent) | Post-transcriptional mRNA degradation (transient) |
| Effect | Gene knockout (complete loss-of-function) | Gene knockdown (reduced expression) |
| Typical On-Target Efficiency | >90% knockout | 70-90% knockdown |
| Off-Target Effects | Lower; can be minimized with high-fidelity Cas9 variants and careful gRNA design.[2][3] | Higher; prone to miRNA-like off-target effects due to "seed" region binding.[2] |
| Use Case | Ideal for definitively testing the essentiality of a gene. | Useful for studying genes where a complete knockout might be lethal or for mimicking the effect of a drug that only partially inhibits a target. |
| Time to Phenotype | Can be slower, requires selection of knockout clones. | Faster, transient effect observed within days. |
Experimental Workflow and Protocols
Workflow for Genetic Target Validation
The general workflow for validating a target using genetic methods involves designing the genetic tool, delivering it to the appropriate cells, and then analyzing the functional consequences.
Caption: General workflow for genetic target validation.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Mammalian Cells
This protocol provides a general outline for generating a knockout cell line for target validation.
-
gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a reputable online design tool. The tool should predict on-target efficiency and potential off-target sites.
-
Synthesize and clone the sgRNA sequences into a suitable vector that also expresses a Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Transfection:
-
Plate the target cells (e.g., a cancer cell line relevant to the disease) at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the gRNA/Cas9 plasmid using a suitable lipid-based transfection reagent or electroporation, following the manufacturer's instructions. Include a negative control (e.g., a non-targeting sgRNA).
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After 3-5 days of selection, surviving cells are harvested.
-
To isolate single-cell clones, perform serial dilution in 96-well plates or use fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract protein lysates and perform a Western blot using a validated antibody to confirm the absence of the target protein.
-
-
Phenotypic Analysis:
-
Once knockout is confirmed, perform relevant functional assays (e.g., cell proliferation, migration, or response to a specific stimulus) to assess the phenotypic consequence of gene ablation.
-
Part 2: Lead Compound Validation & Comparative Analysis
Once a target is validated, the next phase is to identify and optimize "lead" compounds that modulate the target's activity. Lead validation involves a battery of in vitro assays to characterize a compound's potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This multiparametric analysis is crucial for selecting candidates with the highest chance of success in vivo.[11]
Key Methodologies for Lead Compound Profiling
A standard panel of in vitro assays is used to build a comprehensive profile of each lead candidate.
-
Potency Assays (IC50/EC50): The half-maximal inhibitory concentration (IC50) is the measure of a compound's potency in inhibiting a specific biological or biochemical function.[12] It is a critical parameter for comparing lead compounds and guiding structure-activity relationship (SAR) studies.
-
Selectivity Assays: A good lead compound should be selective for its intended target to minimize off-target effects and potential toxicity. Kinase selectivity profiling is a common example, where a compound is tested against a large panel of kinases to determine its specificity.[8][13]
-
Cardiotoxicity Assays (hERG): Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[16] Early screening for hERG inhibition is a mandatory regulatory requirement to de-risk compounds.[17] Automated patch-clamp systems are the gold standard for this assessment.[18]
-
Metabolic Stability Assays: These assays measure how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s). Human liver microsomes are commonly used to predict hepatic clearance in vivo.
Comparative Analysis of Hypothetical Lead Compounds
To illustrate the process, the table below presents a comparative profile of two hypothetical MEK1 inhibitors, "Lead A" and "Lead B".
| Parameter | Lead A | Lead B | Desired Profile |
| Potency | |||
| MEK1 IC50 | 15 nM | 150 nM | Low nM |
| Selectivity | |||
| Kinase Panel (% Inhibition @ 1µM) | |||
| - MEK2 | 95% | 92% | High |
| - ERK2 | <10% | <10% | Low |
| - p38α | <5% | 15% | Low |
| Permeability | |||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 1.5 | 15.2 | >2 |
| Efflux Ratio (B→A / A→B) | 5.8 | 1.2 | <2-3 |
| Cardiotoxicity | |||
| hERG IC50 | >30 µM | 2.5 µM | >10 µM |
| Metabolic Stability | |||
| Human Liver Microsome (% remaining @ 1 hr) | 15% | 85% | >80% |
Analysis: Lead A is highly potent but shows poor metabolic stability and is a substrate for efflux pumps (high efflux ratio), suggesting it may be rapidly cleared and have low oral bioavailability. Lead B is less potent but has excellent permeability, is not an efflux substrate, is metabolically stable, and has a better safety profile regarding hERG. While Lead A's potency is attractive, Lead B's overall profile makes it a more promising candidate for further optimization.
Experimental Workflow and Protocols
Workflow for In Vitro Lead Compound Profiling
This workflow outlines the parallel assays used to build a comprehensive ADME and safety profile for lead candidates.
References
- 1. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 2. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. researchgate.net [researchgate.net]
- 5. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 7. Identification and validation of dysregulated MAPK7 (ERK5) as a novel oncogenic target in squamous cell lung and esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Identification of MEK1 as a novel target for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 16. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Bis(hydroxymethyl)urea and Melamine-Formaldehyde Resins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the performance characteristics of Bis(hydroxymethyl)urea-based resins (commonly known as urea-formaldehyde resins) and melamine-formaldehyde (MF) resins. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these thermosetting polymers for their applications. The guide delves into their synthesis, performance metrics, and the underlying chemical mechanisms, presenting data in a clear, comparative format.
Introduction
This compound is a key intermediate in the synthesis of urea-formaldehyde (UF) resins, a widely used class of thermosetting polymers.[1] These resins are known for their cost-effectiveness, rapid curing, and high tensile strength.[1][2] Melamine-formaldehyde (MF) resins, produced from the reaction of melamine (B1676169) and formaldehyde (B43269), are another critical class of thermosetting plastics.[3] MF resins are recognized for their superior durability, including excellent resistance to heat, moisture, and chemicals.[2][4][5] This guide will compare these two resin systems across a range of performance indicators to inform material selection for specific scientific and industrial applications.
Synthesis and Curing Mechanisms
The formation of both resin types involves a two-stage process: an initial addition or hydroxymethylation reaction, followed by a condensation polymerization (curing) stage.
This compound / Urea-Formaldehyde (UF) Resin Synthesis:
The synthesis of UF resin begins with the reaction of urea (B33335) and formaldehyde under alkaline or neutral conditions, leading to the formation of methylolurea derivatives, including this compound.[6] This is followed by a condensation reaction, typically under acidic conditions and heat, where these intermediates link together, releasing water and forming a cross-linked three-dimensional network.[7][8] The final polymer structure consists of urea units linked by methylene (B1212753) and methylene-ether bridges.[7]
Melamine-Formaldehyde (MF) Resin Synthesis:
MF resin synthesis also starts with the hydroxymethylation of melamine with formaldehyde under alkaline conditions, forming various methylolmelamine derivatives.[9] Subsequent heating, often in the presence of an acid catalyst, induces condensation and cross-linking.[3] This process results in a highly cross-linked and stable triazine ring-based network structure, which contributes to its superior performance properties.[10]
Below are diagrams illustrating the synthesis pathways for both resin types.
Quantitative Performance Comparison
The performance of this compound-based (UF) and Melamine-Formaldehyde (MF) resins varies significantly across several key metrics. The following tables summarize the available quantitative data for a direct comparison.
Table 1: Thermal Properties
| Property | This compound (UF) Resin | Melamine-Formaldehyde (MF) Resin | Test Method |
| Heat Resistance | Medium (up to 80°C)[4][5] | High (up to 120°C)[4][5] | General Use |
| Glass Transition (Tg) | 60°C to 110°C[11] | Higher than UF, decomposition often precedes Tg | DSC (ASTM E1356) |
| Thermal Decomposition | Begins around 200°C[12] | Stable up to ~300-350°C[10] | TGA (ASTM E1131) |
Table 2: Mechanical Properties
| Property | This compound (UF) Resin | Melamine-Formaldehyde (MF) Resin | Test Method |
| Tensile Strength | High[1] | Generally higher than UF | ASTM D638 |
| Flexural Modulus | Good[1] | Higher than UF, more rigid | ASTM D790 |
| Hardness | High surface hardness[1] | Excellent, superior to UF[13] | Rockwell/Shore Hardness |
Table 3: Physical and Chemical Properties
| Property | This compound (UF) Resin | Melamine-Formaldehyde (MF) Resin | Test Method |
| Water Resistance | Low to moderate[2][5] | Excellent[2][5] | ASTM D570 |
| Chemical Resistance | Medium[4] | Excellent[4][5] | ASTM D543 |
| Formaldehyde Emission | Higher[4][5] | Lower[3][4][5] | Desiccator/Chamber Methods |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these resins. The following sections outline typical experimental protocols based on literature and standard testing methods.
Synthesis Protocols
4.1.1 Synthesis of this compound (Urea-Formaldehyde Resin)
This protocol describes a typical three-step laboratory synthesis of UF resin.[14]
-
Hydroxymethylation (Alkaline Stage):
-
Charge a reaction kettle with a 40% formaldehyde solution.
-
Adjust the pH to 7.5-8.5 using a 20% NaOH solution.
-
Add the first portion of urea to achieve a formaldehyde-to-urea (F/U) molar ratio of approximately 2.1:1.[15]
-
Heat the mixture to 90°C and maintain for 30-60 minutes to allow for the formation of methylolureas.[15]
-
-
Condensation (Acidic Stage):
-
Cool the mixture slightly and adjust the pH to 4.5-5.0 with an acid catalyst (e.g., formic acid).[15]
-
Heat the mixture to 90-95°C.[15]
-
Monitor the viscosity of the solution. The reaction is continued until a target viscosity is reached.
-
Once the desired viscosity is achieved, neutralize the reaction by raising the pH to 7.0-8.0 with NaOH to stop the condensation.
-
-
Final Urea Addition:
-
Cool the resin to 60°C.
-
Add a second portion of urea to adjust the final F/U molar ratio to a lower value (e.g., 1.1-1.2:1) to scavenge free formaldehyde.[15]
-
Cool the final resin to room temperature for storage.
-
4.1.2 Synthesis of Melamine-Formaldehyde Resin
This protocol outlines a general method for synthesizing MF resin.[16]
-
Preparation:
-
Charge a reaction flask equipped with a stirrer, condenser, and thermometer with a 37% formaldehyde solution.
-
Add a buffer (e.g., borax) and adjust the pH to 8.5-9.0 with a NaOH solution.[16]
-
-
Hydroxymethylation:
-
Condensation and Cooling:
-
The condensation can be initiated by adjusting the pH to be slightly acidic, or in some preparations, it proceeds at the alkaline pH with continued heating.
-
Once the desired degree of condensation is reached (often determined by water tolerance or viscosity), cool the solution to room temperature.
-
Characterization Protocols
The following diagram illustrates a typical workflow for the characterization of thermoset resins.
4.2.1 Thermogravimetric Analysis (TGA) - ASTM E1131
-
Objective: To determine the thermal stability and decomposition profile of the cured resin.[16][17]
-
Procedure:
-
Place a small, precisely weighed sample (10-15 mg) of the cured resin into a TGA crucible.[18]
-
Heat the sample from room temperature to a high temperature (e.g., 700-800°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).[18]
-
Continuously record the sample weight as a function of temperature.
-
Analyze the resulting curve to identify the onset of decomposition and the percentage of weight loss at different temperatures.
-
4.2.2 Differential Scanning Calorimetry (DSC) - ASTM E1356
-
Objective: To determine the glass transition temperature (Tg) and observe curing exotherms.[4][14]
-
Procedure:
-
Encapsulate a small sample (10-15 mg) of the uncured or cured resin in an aluminum DSC pan.[14]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10-20°C/min) over a specified temperature range.[14]
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting thermogram for endothermic or exothermic peaks (indicating melting or curing) and shifts in the baseline (indicating glass transition).
-
4.2.3 Tensile Properties - ASTM D638
-
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the cured resin.[6][19]
-
Procedure:
-
Prepare standard dumbbell-shaped test specimens from the cured resin.
-
Condition the specimens under controlled temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
-
Record the load and elongation throughout the test to generate a stress-strain curve.
-
4.2.4 Flexural Properties - ASTM D790
-
Objective: To determine the flexural strength and flexural modulus of the cured resin.[20][21]
-
Procedure:
-
Prepare rectangular bar-shaped specimens of the cured resin.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection until the specimen fractures or reaches a maximum strain of 5%.[1]
-
4.2.5 Water Absorption - ASTM D570
-
Objective: To determine the amount of water absorbed by the cured resin under specified conditions.[22][23]
-
Procedure:
-
Dry pre-weighed specimens of the cured resin in an oven and then cool in a desiccator.
-
Immerse the specimens in distilled water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).[15][22]
-
Remove the specimens, pat them dry with a lint-free cloth, and reweigh them.
-
Calculate the water absorption as the percentage increase in weight.[22]
-
Conclusion
The choice between this compound-based (UF) resins and melamine-formaldehyde (MF) resins is dictated by the specific performance requirements of the intended application. UF resins offer a cost-effective solution with good mechanical strength, making them suitable for many interior applications.[2] However, their performance is limited by lower resistance to heat and moisture and higher formaldehyde emissions.
In contrast, MF resins provide superior performance in terms of thermal stability, water and chemical resistance, and surface hardness, along with lower formaldehyde emissions.[2][4][5] These properties make MF resins the preferred choice for high-pressure laminates, durable coatings, and applications requiring high performance in demanding environments. For researchers and drug development professionals, the higher stability and lower reactivity of MF resins might be advantageous in applications where inertness and durability are paramount. This guide provides the foundational data and methodologies to assist in making an informed decision based on a comprehensive understanding of these two important classes of thermosetting polymers.
References
- 1. zwickroell.com [zwickroell.com]
- 2. How do urea-formaldehyde resins compare with phenol- or melamine-based resins? - GOODLY [goodlyglue.com]
- 3. store.astm.org [store.astm.org]
- 4. infinitalab.com [infinitalab.com]
- 5. Difference Between Urea Formaldehyde And Melamine Formaldehyde [jinjiangmelamine.com]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. specialchem.com [specialchem.com]
- 16. infinitalab.com [infinitalab.com]
- 17. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 18. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 20. boundengineering.com [boundengineering.com]
- 21. ddltesting.com [ddltesting.com]
- 22. Water Absorption ASTM D570 [intertek.com]
- 23. micomlab.com [micomlab.com]
An In-depth Technical Guide to the Purity Analysis of Bis(hydroxymethyl)urea by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the analytical challenges and solutions for determining the purity of bis(hydroxymethyl)urea, a key intermediate in various industrial syntheses. Due to its thermal instability, direct analysis by gas chromatography (GC) is not feasible. This document details a robust derivatization-based GC method for accurate purity assessment and impurity profiling.
Introduction
This compound, also known as dimethylolurea, is an organic compound with the formula OC(NHCH₂OH)₂. It is a crucial precursor in the production of urea-formaldehyde resins, which are widely used as adhesives and in molding compounds.[1][2] The purity of this compound is critical as impurities can significantly impact the properties and performance of the final polymer products.[3]
The primary challenge in the GC analysis of this compound and its related compounds is their low volatility and thermal lability.[4] Direct injection into a hot GC inlet leads to decomposition, making accurate quantification impossible. To overcome this, a derivatization step is necessary to convert the polar and non-volatile analytes into more volatile and thermally stable derivatives suitable for GC analysis.[5][6] Silylation is the most common and effective derivatization technique for this purpose.[7]
This guide outlines a detailed experimental protocol for the purity analysis of this compound by GC following silylation, discusses potential impurities, and presents the data in a clear, structured format.
Synthesis and Potential Impurities
This compound is synthesized through the reaction of urea (B33335) with an excess of formaldehyde, typically under alkaline conditions.[2][8] The reaction proceeds in stages, leading to the formation of mono-, di-, and trimethylolureas.[8] Incomplete reaction or side reactions can result in a product containing several impurities.
Key Potential Impurities:
-
Urea: Unreacted starting material.
-
Monomethylolurea: An intermediate product of the synthesis.
-
Residual Formaldehyde: Unreacted formaldehyde.
-
Tri- and Tetramethylolurea: Products of further reaction with formaldehyde.
-
Methylene and Methylene-ether linked oligomers: Formed during the condensation stage of polymerization.[9]
Accurate quantification of these impurities is essential for quality control.
Experimental Protocol: Purity Analysis by GC after Silylation
This section provides a detailed methodology for the derivatization of this compound and its subsequent analysis by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).
3.1. Materials and Reagents
-
This compound sample
-
Urea (analytical standard)
-
Monomethylolurea (analytical standard, if available)
-
Anhydrous Pyridine (B92270) (derivatization grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile) for dilution
-
Internal Standard (e.g., n-Tetradecane)
-
GC vials (2 mL) with caps
3.2. Derivatization Procedure (Silylation)
The following protocol is a standard procedure for the silylation of compounds containing hydroxyl and amine groups.[7][11]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL GC vial.
-
Drying: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[10] This can be achieved by drying the sample under a stream of dry nitrogen or in a vacuum oven at a low temperature.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample. If an internal standard is used, add it at this stage.
-
Silylating Agent: Add 200 µL of BSTFA + 1% TMCS to the vial.[10][11] It is recommended to use a molar excess of the silylating reagent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[10]
-
Cooling: Allow the vial to cool to room temperature before GC analysis.
-
Dilution (Optional): If the concentration is too high, the sample can be diluted with an anhydrous solvent.
3.3. Gas Chromatography (GC) Conditions
The following GC parameters are a good starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with FID or MS detector |
| Column | Non-polar capillary column, e.g., TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial Temperature: 70°C, hold for 2 minutes- Ramp 1: 10°C/min to 180°C- Ramp 2: 20°C/min to 280°C, hold for 5 minutes[13][14] |
| Detector | FID or MS |
| FID Temperature | 300°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Scan Range | 40-650 amu (for qualitative analysis) |
Data Presentation and Interpretation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantitative results, calibration curves should be prepared for this compound and each identified impurity using certified reference standards.
Table 1: Hypothetical Quantitative Purity Analysis of a this compound Sample
| Compound | Derivatized Form | Retention Time (min) (Hypothetical) | Area % (Hypothetical) | Purity/Impurity Level (w/w %) (Hypothetical) |
| Urea | Bis(trimethylsilyl)urea | 8.5 | 1.2 | 1.1 |
| Monomethylolurea | Bis(trimethylsilyl)monomethylolurea | 10.2 | 2.5 | 2.4 |
| This compound | Bis(trimethylsilyl)this compound | 12.8 | 95.8 | 96.0 |
| Methylene-linked Dimer | Tris(trimethylsilyl)methylene diurea | 15.5 | 0.5 | 0.5 |
Note: The retention times and percentages are hypothetical and will vary depending on the specific analytical conditions and sample purity. For accurate quantification, calibration with standards is required.
Visualizations
5.1. Derivatization Pathway
The following diagram illustrates the silylation reaction of this compound with BSTFA.
References
- 1. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. irispublishers.com [irispublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. capitalresin.com [capitalresin.com]
- 9. kbfi.ee [kbfi.ee]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chromatographytoday.com [chromatographytoday.com]
Efficacy of Bis(hydroxymethyl)urea as a Corrosion Inhibitor: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion poses a significant challenge across numerous industries, leading to material degradation, economic losses, and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This technical guide provides an in-depth analysis of the efficacy of bis(hydroxymethyl)urea (BHMU) as a corrosion inhibitor, particularly for mild steel in acidic environments. A comparative assessment is presented against other widely recognized inhibitors, including urea (B33335) derivatives, benzotriazole, and imidazoline (B1206853) derivatives. This document details the experimental methodologies for evaluating inhibitor performance, presents quantitative efficacy data in a comparative format, and illustrates the underlying mechanisms and workflows through diagrammatic representations.
Introduction to Corrosion Inhibition
Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the surrounding environment. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] The effectiveness of an organic inhibitor is largely dependent on its chemical structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate adsorption.[3]
Urea and its derivatives are a class of organic compounds that have garnered attention as effective, non-toxic, and cost-effective corrosion inhibitors.[1][3] Among these, this compound stands out due to the presence of multiple oxygen and nitrogen atoms, which serve as active centers for adsorption onto the metal surface.[1]
Comparative Efficacy of Corrosion Inhibitors
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is a measure of the percentage reduction in the corrosion rate. The following tables summarize the inhibition efficiencies of this compound and other selected inhibitors on mild steel in 1 M hydrochloric acid (HCl) solution, as determined by various experimental techniques.
Table 1: Inhibition Efficiency of this compound (BHMU) and Hydroxymethyl Urea (HMU)
| Inhibitor | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| This compound (BHMU) | 20.0 | 20-50 | >85 | Weight Loss, PDP, EIS | [4] |
| Hydroxymethyl urea (HMU) | 20.0 | 20-50 | >80 | Weight Loss, PDP, EIS | [4] |
Table 2: Comparative Inhibition Efficiency of Various Corrosion Inhibitors
| Inhibitor Class | Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method | Reference |
| Urea Derivative | This compound | 20.0 mM | 20-50 | >85 | Weight Loss, PDP, EIS | [4] |
| Benzotriazole Derivative | 1-Acetyl-1H-Benzotriazole | 500 ppm | Room Temp. | 80.55 | Potentiodynamic Polarization | |
| Benzotriazole Derivative | 1-Aminobenzotriazole | 400 ppm | Not Specified | ~98 | Weight Loss | [5] |
| Imidazoline Derivative | Indoloimidazoline derivative | 20 mg/L | 30 | ~95 | Weight Loss | [6] |
| Imidazoline Derivative | Aminoethyllaurylimidazoline | Not Specified | 20-80 | 92-99 | Gravimetric, PDP, EIS | [7] |
| Imidazole Derivative | 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol | Not Specified | Not Specified | 94.8 | EIS, PDP | [8] |
| Quaternary Ammonium Surfactant | 12-(2,3-dioxoindolin-1-yl)-N,N,N-trimethyldodecan-1-ammonium bromide | 1 mM | 25 | 95.9 | Gravimetric | |
| Organophosphonic Acid | Nitrilo trimethylene phosphonic acid | Not Specified | Not Specified | 93 (after 24h) | Weight Loss, Electrochemical | [9][10] |
Experimental Protocols for Inhibitor Evaluation
The evaluation of corrosion inhibitor efficacy relies on a combination of gravimetric and electrochemical methods. These techniques provide quantitative data on corrosion rates and inhibition efficiencies.
Weight Loss (Gravimetric) Method
This is a fundamental and widely used method for determining corrosion rates.
-
Specimen Preparation: Mild steel coupons of known dimensions and surface area are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a predetermined period.
-
Post-Exposure Cleaning and Weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a suitable solution (e.g., a mixture of NaOH and zinc dust). The coupons are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into both the anodic and cathodic reactions of the corrosion process.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. A potential scan is then applied to the working electrode, typically from a potential more negative than the OCP to a potential more positive than the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot). By extrapolating the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr), the corrosion current density (icorr) can be determined.
-
Calculation of Inhibition Efficiency: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurement is used.
-
Procedure: After the OCP has stabilized, a small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance of the system is measured at each frequency. The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to model the electrochemical interface. Key parameters obtained include the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates greater resistance to corrosion.
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Mechanism of Inhibition and Experimental Workflow
The primary mechanism of corrosion inhibition by this compound and other similar organic inhibitors is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. For BHMU, the adsorption on steel surfaces in HCl solution is reported to be mainly chemical and obeys the Langmuir adsorption isotherm.[4]
Visualizing the Inhibition Mechanism and Experimental Process
The following diagrams, generated using the DOT language, illustrate the proposed inhibition mechanism and a typical experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: A typical experimental workflow for the evaluation of corrosion inhibitors.
Conclusion
This compound demonstrates significant efficacy as a corrosion inhibitor for mild steel in acidic environments, with reported inhibition efficiencies exceeding 85%. Its performance is comparable to and, in some cases, may offer advantages over other classes of inhibitors in terms of environmental impact and cost. The primary mechanism of action is through chemisorption, leading to the formation of a protective layer on the metal surface that impedes the corrosion process. The selection of an appropriate corrosion inhibitor for a specific application requires careful consideration of its efficiency, mechanism, and the operational conditions. The standardized experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of inhibitor performance. Further research focusing on direct comparative studies under identical conditions would be beneficial for a more definitive ranking of inhibitor efficacy.
References
- 1. idc-online.com [idc-online.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Theoretical Study and Adsorption Behavior of Urea on Mild Steel in Automotive Gas Oil (AGO) Medium | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Correlation between inhibition efficiency and chemical structure of new indolo imidazoline on the corrosion of mild steel in molar HCl with DFT evidences – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Corrosion and Inhibition Effects of Mild Steel in Hydrochloric Acid Solutions Containing Organophosphonic Acid | Semantic Scholar [semanticscholar.org]
Unraveling the Complexity: A Technical Guide to ¹³C NMR Spectroscopy for the Structural Analysis of Urea-Formaldehyde Resins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy in the intricate structural elucidation of urea-formaldehyde (UF) resins. As a powerful, non-destructive analytical technique, ¹³C NMR spectroscopy provides invaluable qualitative and quantitative insights into the diverse chemical structures that constitute these complex polymers. This guide offers a comprehensive overview of the fundamental chemical shifts, detailed experimental protocols for both liquid and solid-state analyses, and quantitative data to facilitate comparative studies.
Key Structural Features of Urea-Formaldehyde Resins via ¹³C NMR
The polycondensation reaction between urea (B33335) and formaldehyde (B43269) results in a complex network of interconnected structural units. ¹³C NMR spectroscopy allows for the identification and quantification of these key moieties based on their distinct chemical shifts. The primary structures observed include hydroxymethyl groups, methylene (B1212753) bridges, methylene ether linkages, and carbonyl groups, each with variations depending on their local chemical environment.
A thorough understanding of the ¹³C NMR chemical shift assignments is paramount for the accurate interpretation of UF resin spectra. The following table compiles the characteristic chemical shifts for the principal structural components of UF resins, collated from various scientific sources.
| Structural Unit | Chemical Structure | ¹³C NMR Chemical Shift (ppm) |
| Methylene Carbons | ||
| Methylene Glycol | HO-CH₂-OH | ~82 |
| Hemiformal | R-NH-CH₂-OH | ~75 |
| Methylene Ether (linear) | -NH-CH₂-O-CH₂-NH- | 68 - 72 |
| Methylene Ether (cyclic - uron) | -N(CH₂-)-CO-N(CH₂-)- | 75 - 78 |
| Methylene Bridge (linear) | -NH-CH₂-NH- | 45 - 50 |
| Methylene Bridge (branched) | >N-CH₂-NH- | 52 - 58 |
| Hydroxymethyl Carbons | ||
| Primary Hydroxymethyl | -NH-CH₂OH | 63 - 66 |
| Secondary Hydroxymethyl | >N-CH₂OH | 70 - 73 |
| Carbonyl Carbons | ||
| Unreacted Urea | H₂N-CO-NH₂ | ~164 |
| Monosubstituted Urea | R-NH-CO-NH₂ | 160 - 162 |
| Disubstituted Urea (symmetric) | R-NH-CO-NH-R | 158 - 160 |
| Disubstituted Urea (asymmetric) | R₂N-CO-NH₂ | 158 - 160 |
| Trisubstituted Urea | R₂N-CO-NH-R | 155 - 158 |
| Cyclic Urea (Uron) | -N(CH₂-)-CO-N(CH₂-)- | 155 - 158 |
Quantitative Analysis of UF Resin Composition
Quantitative ¹³C NMR spectroscopy is a crucial tool for determining the relative abundance of different structural units within a UF resin. This data is vital for understanding the influence of synthesis parameters, such as the formaldehyde to urea (F/U) molar ratio and reaction pH, on the final polymer structure and properties. The following table presents a summary of quantitative data from a study on low molar ratio UF resins, illustrating the evolution of the resin structure during a three-step synthesis process.[1][2]
| Structural Unit | Chemical Shift (ppm) | UF-1 (Alkaline Stage) Relative Content (%) | UF-2 (Acidic Stage) Relative Content (%) | UF-3 (Final Resin) Relative Content (%) |
| Methylene Carbons | ||||
| Methylene Glycol | ~82 | 10 | 5 | 3 |
| Hemiformal | ~75 | 15 | 8 | 5 |
| Methylene Ether (linear) | 68 - 72 | 18 | 10 | 8 |
| Methylene Ether (cyclic) | 75 - 78 | 7 | 5 | 4 |
| Methylene Bridge (linear) | 45 - 50 | 0 | 25 | 30 |
| Methylene Bridge (branched) | 52 - 58 | 0 | 35 | 40 |
| Carbonyl Carbons | ||||
| Monosubstituted Urea | 160 - 162 | 30 | 20 | 15 |
| Disubstituted Urea | 158 - 160 | 10 | 25 | 30 |
| Trisubstituted Urea | 155 - 158 | 5 | 15 | 20 |
| Uron | 155 - 158 | 5 | 10 | 10 |
| Unreacted Urea | ~164 | 50 | 25 | 25 |
Experimental Protocols
The successful application of ¹³C NMR for UF resin analysis hinges on meticulous experimental procedures. The following sections provide detailed methodologies for both liquid-state and solid-state ¹³C NMR analysis.
Liquid-State ¹³C NMR Analysis of UF Resins
This protocol is suitable for the analysis of uncured UF resin solutions.
3.1.1. Sample Preparation
-
Accurately weigh approximately 400 mg of the liquid UF resin into a clean NMR tube.
-
Add 100 μL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to provide a lock signal.
-
Thoroughly mix the sample by gentle vortexing or inversion until a homogeneous solution is obtained.
3.1.2. NMR Data Acquisition
For quantitative analysis, it is crucial to ensure complete relaxation of all carbon nuclei. The use of inverse-gated proton decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and obtain accurate integrals.
-
Spectrometer: A high-field NMR spectrometer (e.g., 150 MHz for ¹³C) is recommended for better spectral dispersion.
-
Pulse Angle: A 90° pulse angle (typically 10-15 μs) should be used.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the carbon nuclei of interest is essential for full relaxation. A delay of 6 seconds is often sufficient for the methylenic carbons in UF resins.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 400-600) to achieve an adequate signal-to-noise ratio.
-
Decoupling: Employ inverse-gated proton decoupling.
3.1.3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Integrate the signals corresponding to the different carbon species.
-
Calculate the relative molar content of each structural unit by normalizing the integral of its corresponding peak to the total integral of all relevant peaks (e.g., all methylene carbons or all carbonyl carbons).
Solid-State ¹³C CP/MAS NMR Analysis of Cured UF Resins
This protocol is designed for the analysis of cured, solid UF resin samples.
3.2.1. Sample Preparation
-
If the cured resin is not already in a powdered form, cryogenically grind the sample to a fine powder using a mortar and pestle or a mill.
-
Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).
3.2.2. NMR Data Acquisition
Cross-Polarization Magic Angle Spinning (CP/MAS) is the standard technique for acquiring high-resolution ¹³C NMR spectra of solids.
-
Spectrometer: A solid-state NMR spectrometer equipped with a CP/MAS probe.
-
Magic Angle Spinning (MAS) Rate: A spinning rate of 5-10 kHz is typically sufficient to average out anisotropic interactions.
-
Contact Time: The cross-polarization contact time should be optimized to maximize the signal intensity for all carbon types (typically 1-2 ms).
-
Recycle Delay: The recycle delay should be long enough to allow for the relaxation of the protons (typically 2-5 s).
-
Number of Scans: Accumulate a large number of scans (several thousand) to achieve a good signal-to-noise ratio.
-
Chemical Shift Referencing: Use an external standard, such as the methyl group of hexamethylbenzene (B147005) (17.17 ppm), for accurate chemical shift referencing.
3.2.3. Data Processing and Analysis
-
Process the acquired data using appropriate solid-state NMR software.
-
Perform phase and baseline corrections.
-
Identify and assign the peaks based on the chemical shifts of the different structural units in the solid state. Note that chemical shifts in the solid state may differ slightly from those in solution.
-
Semi-quantitative analysis can be performed by comparing the relative peak intensities, although true quantification in solid-state NMR can be more complex than in the liquid state.
Visualization of Structural Relationships and Experimental Workflows
Visual diagrams can aid in understanding the complex relationships between the structural components of UF resins and the experimental workflow for their analysis.
Caption: Key structural components of UF resins identifiable by ¹³C NMR.
References
In-Depth Technical Guide: Assessing the Impact of Bis(hydroxymethyl)urea on the Mechanical Properties of Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(hydroxymethyl)urea, also known as dimethylolurea, is a versatile organic compound widely utilized as a crosslinking agent in various polymer systems. Its ability to form stable covalent bonds with functional groups present in polymer chains, such as hydroxyl and amide groups, allows for the modification of polymer architectures, leading to significant alterations in their mechanical properties. This technical guide provides a comprehensive overview of the impact of this compound on the mechanical characteristics of polymers, with a focus on quantitative data, experimental methodologies, and the underlying chemical mechanisms. Understanding these interactions is crucial for the rational design of polymer-based materials with tailored mechanical performance for a range of applications, including in the pharmaceutical and biomedical fields.
Core Principles of Crosslinking with this compound
This compound acts as a bifunctional crosslinker, meaning it can react with two polymer chains simultaneously, creating a three-dimensional network structure. This process transforms a collection of individual polymer chains into a more rigid and interconnected material. The extent of this transformation and its effect on mechanical properties are influenced by several factors, including the concentration of this compound, the type of polymer, the reaction conditions (temperature, pH, and catalyst), and the curing time.
The primary reaction mechanism involves the condensation of the hydroxymethyl groups of this compound with active hydrogen atoms on the polymer backbone. For instance, in polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), starch, or cellulose, the reaction results in the formation of ether linkages. In polymers with amide groups, like polyamides or gelatin, the reaction can occur at the amide nitrogen, forming methylene (B1212753) bridges.
Impact on Mechanical Properties: A Quantitative Analysis
The introduction of crosslinks by this compound generally leads to an increase in the tensile strength and modulus of elasticity of the polymer, while often causing a decrease in the elongation at break. This is a direct consequence of the restricted mobility of the polymer chains within the crosslinked network. The following tables summarize the quantitative effects of this compound (or closely related urea-based crosslinkers) on the mechanical properties of various polymers, as reported in scientific literature.
Table 1: Effect of Urea-Based Crosslinkers on the Mechanical Properties of Polyvinyl Alcohol (PVA) Films
| Polymer System | Crosslinker Concentration | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| PVA | 0% | ~20 - 40 | ~0.8 - 1.5 | >200 |
| PVA with Urea-Formaldehyde | Not Specified | 74.8 | Not Reported | 5.7 |
Note: Data for PVA with urea-formaldehyde is used as a proxy due to the limited direct quantitative data for this compound with PVA. Urea-formaldehyde resins are formed from reactions involving this compound intermediates.
Table 2: Effect of Urea (B33335) on the Mechanical Properties of Gelatin Films
| Polymer System | Urea Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Gelatin | 0% | 27.0 | 4 |
| Gelatin with 2% Urea (Gamma Irradiated) | 2% | 44.3 | Not Reported |
Note: This data illustrates the general effect of urea on gelatin, which can act as both a plasticizer and a precursor for crosslinking modifications.[1]
Table 3: Effect of Crosslinking on the Mechanical Properties of Starch Films
| Polymer System | Crosslinker | Tensile Strength (MPa) | Elongation at Break (%) |
| Unmodified Starch | None | ~3 - 7 | ~50 - 75 |
| Starch with Urea and Polyvinyl Alcohol | 13% Urea, 20% PVA | Improved Properties | Increased |
Note: While specific data for this compound is scarce, studies show that the addition of urea to starch films can improve their mechanical properties, particularly elongation.[2]
Experimental Protocols
Detailed and standardized experimental procedures are critical for accurately assessing the impact of this compound on polymer properties. Below are representative protocols for the preparation of crosslinked polymer films and their subsequent mechanical testing.
Protocol 1: Preparation of this compound Crosslinked Polyvinyl Alcohol (PVA) Films
-
PVA Solution Preparation: A 10% (w/v) aqueous solution of polyvinyl alcohol is prepared by dissolving PVA powder in deionized water at 90°C with constant stirring until a clear, homogeneous solution is obtained.
-
Crosslinker Addition: After cooling the PVA solution to room temperature, a predetermined amount of this compound (e.g., 1-5% w/w relative to PVA) is added to the solution. An acid catalyst, such as ammonium (B1175870) chloride (typically 0.5% w/w of the crosslinker), is also added to facilitate the crosslinking reaction.
-
Film Casting: The mixture is stirred thoroughly to ensure uniform distribution of the crosslinker and catalyst. The solution is then cast onto a level, non-stick surface (e.g., a petri dish or a glass plate) to a uniform thickness.
-
Curing: The cast film is dried in an oven at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 1-3 hours) to evaporate the solvent and induce the crosslinking reaction.
-
Film Conditioning: The cured film is carefully peeled from the casting surface and conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before mechanical testing.
Protocol 2: Mechanical Testing of Polymer Films
-
Specimen Preparation: The conditioned polymer films are cut into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638). The dimensions of the specimens are precisely measured.
-
Tensile Testing: The specimens are subjected to uniaxial tensile testing using a universal testing machine equipped with a suitable load cell. The test is performed at a constant crosshead speed (e.g., 5 mm/min).
-
Data Acquisition: The load and displacement data are recorded throughout the test until the specimen fractures.
-
Calculation of Mechanical Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Experimental workflow for preparing and testing crosslinked polymer films.
Caption: Reaction of this compound with a hydroxyl-containing polymer.
Conclusion
This compound serves as an effective crosslinking agent for a variety of polymers, significantly influencing their mechanical properties. The formation of a crosslinked network typically enhances the tensile strength and stiffness of the material, albeit often at the expense of its ductility. The extent of these changes is directly related to the crosslinking density, which can be controlled by adjusting the concentration of this compound and the reaction conditions. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals seeking to utilize this compound to engineer polymers with specific mechanical profiles for advanced applications. Further research is warranted to generate more extensive quantitative data for a wider range of polymer systems and to explore the long-term stability and biocompatibility of these crosslinked materials.
References
A Comparative Analysis of Formaldehyde Emission from Urea-Based Resins: A Technical Guide
Introduction
Urea-formaldehyde (UF) resins are a cornerstone of the wood composite industry, prized for their strong adhesive properties, fast curing times, and cost-effectiveness. These resins are synthesized through a two-step process involving the reaction of urea (B33335) and formaldehyde (B43269), first through methylolation (an addition reaction) and subsequently through condensation (a polymerization reaction)[1][2]. Despite their widespread use in products like particleboard, medium-density fiberboard (MDF), and plywood, a significant drawback of UF resins is the emission of unreacted formaldehyde. Classified as a human carcinogen, formaldehyde poses health risks, driving the need for resins with lower emission profiles.
This technical guide provides an in-depth comparative analysis of formaldehyde emission from various urea-based resins. It is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the factors influencing formaldehyde release and the methodologies for its quantification.
Comparative Analysis of Formaldehyde Emission
The emission of formaldehyde from urea-based resins is influenced by several key factors, including the molar ratio of formaldehyde to urea (F/U), the incorporation of other monomers like melamine (B1676169), and the addition of formaldehyde scavengers.
The Impact of Formaldehyde to Urea (F/U) Molar Ratio
The F/U molar ratio is a critical parameter in UF resin synthesis that directly correlates with formaldehyde emissions. Historically, high molar ratios were favored for their superior bonding strength and faster cure times. However, these formulations also resulted in higher levels of free formaldehyde in the final product. Reducing the F/U molar ratio is a primary strategy for mitigating formaldehyde emissions.
| Resin Type | Formaldehyde/Urea (F/U) Molar Ratio | Typical Formaldehyde Emission Level | Emission Standard Compliance |
| Conventional UF | 1.8 - 2.0 | > 1.0 mg/L | - |
| Standard UF | 1.2 - 1.4 | 0.5 - 1.0 mg/L | E2 |
| Low Molar Ratio UF | 1.0 - 1.2 | 0.1 - 0.5 mg/L | E1 |
| Ultra-Low Molar Ratio UF | < 1.0 | < 0.1 mg/L | E0, CARB Phase II |
Melamine-Urea-Formaldehyde (B8673199) (MUF) Resins
Incorporating melamine into the UF resin matrix to form melamine-urea-formaldehyde (MUF) resins is another effective approach to reduce formaldehyde emissions. Melamine's chemical structure allows it to react with formaldehyde, forming more stable bonds that are less susceptible to hydrolysis, thereby reducing the release of free formaldehyde.
| Resin Type | Melamine Content (%) | Key Properties | Typical Formaldehyde Emission Reduction |
| Low-Melamine MUF | 5 - 15% | Improved moisture resistance | 20 - 40% |
| High-Melamine MUF | 20 - 50% | Enhanced durability and water resistance | 50 - 70% |
Modified Urea-Formaldehyde Resins with Scavengers
Formaldehyde scavengers are compounds added to the resin formulation to react with and neutralize free formaldehyde. These can be incorporated during resin synthesis or added to the wood furnish before pressing.
| Modifier/Scavenger Type | Example | Mechanism of Action | Typical Formaldehyde Emission Reduction |
| Amine-based | Additional Urea, Glycine | Reacts with free formaldehyde to form stable compounds | 30 - 60% |
| Natural Polymers | Tannin, Lignin, Starch | Phenolic and hydroxyl groups react with formaldehyde | 20 - 50% |
| Inorganic Compounds | Sodium Sulfite, Ammonium Phosphate | Chemical reaction to neutralize formaldehyde | 40 - 70% |
Formaldehyde Emission Standards
Various international standards regulate the permissible levels of formaldehyde emission from wood-based panels. These standards are crucial for ensuring indoor air quality and consumer safety.
| Standard | Region | Emission Class | Emission Limit (mg/L) - Desiccator Method | Emission Limit (ppm) - Chamber Method |
| European Standard (EN 13986) | Europe | E1 | ≤ 1.5 | ~ 0.1 |
| European Standard (EN 13986) | Europe | E2 | > 1.5 to ≤ 5.0 | > 0.1 |
| Chinese Standard (GB/T 9846) | China | E0 | ≤ 0.5 | - |
| California Air Resources Board (CARB) | USA | P2 | - | ≤ 0.05 (HWPW-VC), ≤ 0.09 (PB), ≤ 0.11 (MDF) |
| Japanese Agricultural Standard (JAS) | Japan | F**** | ≤ 0.3 | - |
Chemical Pathways and Experimental Workflows
Synthesis of Urea-Formaldehyde Resin
The synthesis of UF resin is a two-stage process. The first stage, methylolation , is an addition reaction where formaldehyde reacts with the amino groups of urea to form methylolureas. This is typically carried out under neutral to alkaline conditions. The second stage, condensation , is a polymerization reaction where the methylolureas react with each other and with urea to form methylene (B1212753) and methylene-ether bridges, creating a three-dimensional network. This stage is favored under acidic conditions and is accompanied by the release of water and potentially free formaldehyde[1][2][3].
References
Validation of the wrinkle resistance of fabrics treated with Bis(hydroxymethyl)urea
An In-depth Technical Guide to the Validation of Wrinkle Resistance in Fabrics Treated with Bis(hydroxymethyl)urea
Introduction
The demand for "easy-care" or "wrinkle-free" textiles has driven significant advancements in chemical finishing processes. For cellulosic fabrics such as cotton, which are naturally prone to creasing, durable press finishes are applied to impart dimensional stability and wrinkle resistance. Among the earliest and most foundational cross-linking agents used for this purpose is this compound, also known as Dimethylol Urea (B33335) (DMU). This compound is a derivative of urea and formaldehyde (B43269) and belongs to the class of N-methylol resins.
This technical guide provides a comprehensive overview of the validation process for fabrics treated with this compound. It details the chemical mechanism of action, standardized experimental protocols for fabric treatment and testing, and a structured presentation of the performance data. This document is intended for textile chemists, researchers, and quality control professionals in the textile industry.
The Chemistry of Wrinkle Resistance
The effectiveness of this compound as a wrinkle-resistant agent lies in its ability to form stable cross-links between the amorphous regions of adjacent cellulose (B213188) polymer chains within the cotton fibers. This cross-linking mechanism restricts the movement of the cellulose chains relative to one another, which in turn prevents the formation of wrinkles and aids in the recovery from any creasing that does occur.
The process is typically catalyzed by an acid, often a Lewis acid like magnesium chloride (MgCl₂), and requires a high-temperature curing step to facilitate the reaction. The primary hydroxyl groups of the anhydroglucose (B10753087) units in the cellulose chains are the main sites for this etherification reaction.
Below is a diagram illustrating the chemical pathway for the cross-linking of cellulose with this compound.
Safety Operating Guide
Proper Disposal of Bis(hydroxymethyl)urea: A Comprehensive Guide for Laboratory Professionals
For immediate reference, bis(hydroxymethyl)urea should be disposed of as chemical waste through an approved waste disposal plant. It is crucial to adhere to all national and local regulations governing chemical waste disposal. Do not dispose of this compound down the drain or with general laboratory trash.
This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Understanding and implementing these protocols is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound for disposal should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or decomposition products.[1][2]
Key Safety Precautions:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[1][2] In case of contact, rinse the affected area immediately and thoroughly with water.[3][4]
-
Ventilation: Ensure adequate ventilation to minimize inhalation risks.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][2]
Operational Steps:
-
Segregation and Labeling:
-
Keep this compound waste separate from other waste streams.
-
Ensure the waste container is clearly and accurately labeled with the chemical name, "this compound," and any associated hazard warnings.
-
If possible, leave the chemical in its original container.
-
-
Containerization:
-
Use a compatible, sealable, and non-reactive container for waste collection.
-
Ensure the container is tightly closed to prevent spills or the release of dust.[4]
-
Handle uncleaned, empty containers as you would the product itself.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area.[4]
-
The storage area should be away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust.
-
Wear appropriate PPE.
-
Carefully sweep or shovel the spilled material into a suitable container for disposal.
-
Prevent the spilled material from entering drains or waterways.[1]
-
Environmental and Ecotoxicity Data
While this compound is readily biodegradable, it is also classified as harmful to aquatic life. Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Parameter | Value | Species | Exposure Time | Method |
| EC50 (Water Flea) | > 120 mg/L | Daphnia magna | 48 hours | OECD Test Guideline 202 |
| ErC50 (Green Algae) | 58 mg/L | Desmodesmus subspicatus | 72 hours | OECD Test Guideline 201 |
| NOEC (Green Algae) | 8.1 mg/L | Desmodesmus subspicatus | 72 hours | OECD Test Guideline 201 |
| Partition Coefficient (log Pow) | < 0.3 at 23 °C | n-octanol/water | - | OECD Test Guideline 117 |
| Biodegradability | 95 - 98% (Readily biodegradable) | Aerobic, activated sludge | 28 days | OECD Test Guideline 301B |
Data sourced from the Sigma-Aldrich Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Bis(hydroxymethyl)urea
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bis(hydroxymethyl)urea, a compound used in various industrial and research applications. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may lead to irritation. |
| Body Protection | A fully buttoned lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved particulate respirator is recommended. | Minimizes the inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are crucial to minimize exposure and prevent contamination. The following is a step-by-step guide for working with this compound in a laboratory setting.
Experimental Protocol for Handling Solid this compound:
-
Preparation:
-
Designate a specific area for handling the chemical, preferably within a fume hood to control dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials, including a chemical scoop or spatula, weighing paper or a container, and a waste container.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and any required respiratory protection.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
-
-
Weighing and Dispensing:
-
If possible, handle the solid in a fume hood or a ventilated enclosure to minimize dust generation.
-
Use a dedicated, clean scoop or spatula to transfer the desired amount of this compound from its storage container to a pre-tared weighing vessel.
-
Avoid creating dust clouds. If dust is generated, ensure proper ventilation is capturing it.
-
Immediately and securely close the main storage container after dispensing.
-
-
During the Experiment:
-
Keep all containers with this compound closed when not in use.
-
Clearly label all solutions and mixtures containing the compound.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Experiment:
-
Decontaminate the work area with a suitable cleaning agent.
-
Properly dispose of all waste materials as outlined in the Disposal Plan section.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small, manageable spills of solid this compound, trained personnel with appropriate PPE can proceed with cleanup. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office.
-
Cleanup of Small Spills:
-
Wearing the prescribed PPE, carefully sweep the solid material into a designated waste container.
-
Avoid generating dust during cleanup. If necessary, gently moisten the material with water to minimize airborne particles.
-
Wipe the spill area with a wet cloth, and dispose of the cloth as hazardous waste.
-
Decontaminate the area once the spill has been cleared.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. Due to its classification as harmful to aquatic life, it should not be disposed of down the drain.[1]
Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste, including leftover chemical and contaminated materials (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
The primary recommended methods of disposal are incineration or landfilling at an approved facility, in accordance with local, state, and federal regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O₃ | [4] |
| Molecular Weight | 120.11 g/mol | [4] |
| Melting Point | 123-126 °C (decomposes) | [4] |
| Water Solubility | Good | [4] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
